ammophos
Description
Properties
CAS No. |
12735-97-6 |
|---|---|
Molecular Formula |
C8H7NO3 |
Synonyms |
ammophos |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Monoammonium Phosphate
Introduction
Monoammonium phosphate (MAP), also known as ammonium dihydrogen phosphate (ADP), is an inorganic salt with the chemical formula NH₄H₂PO₄.[1][2] It is the monoammonium salt of phosphoric acid. Due to its specific chemical properties, including its high water solubility, mildly acidic nature, and role as a source of phosphate and ammonium ions, MAP finds extensive applications in various fields. These range from agriculture as a primary source of phosphorus and nitrogen fertilizer to the food industry as a leavening agent and fermentation nutrient.[3][4][5] In industrial processes, it is a key component in dry chemical fire extinguishers and flame retardants.[6] For pharmaceutical and drug development professionals, MAP is utilized as a buffering agent in formulations and serves as a relevant compound in studies involving phosphate-dependent biological pathways.[4][7]
This guide provides a comprehensive overview of the core chemical properties of monoammonium phosphate, supported by quantitative data, experimental methodologies, and process visualizations to serve as a technical resource for scientific applications.
General Physicochemical Properties
Monoammonium phosphate is a white, odorless crystalline solid.[2][8] It crystallizes in the tetragonal system, often forming elongated prisms or needles.[2][7][9] It is stable under standard conditions but will decompose upon heating.[2][10]
Table 1: General Physicochemical Properties of Monoammonium Phosphate
| Property | Value | References |
| Chemical Formula | NH₄H₂PO₄ | [1][11] |
| Molar Mass | 115.025 g/mol | [2] |
| Appearance | White crystalline powder or granules | [8][12] |
| Density | 1.80 - 1.81 g/cm³ | [2][13] |
| Melting Point | 190 °C (374 °F; 463 K) with decomposition | [2][3][10] |
| Crystal Structure | Tetragonal | [2][9][14] |
| Refractive Index (n_D) | n_o = 1.522, n_e = 1.478 | [2][7] |
Solubility Characteristics
Monoammonium phosphate is highly soluble in water and this solubility increases significantly with temperature.[1][12] However, it is practically insoluble in alcohols like ethanol and is also insoluble in acetone.[2][7] This differential solubility is crucial for purification processes such as recrystallization.
Table 2: Solubility of Monoammonium Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 0 | 22.7 |
| 10 | 28.0 - 39.5 |
| 20 | 36.0 - 37.4 |
| 30 | 44.0 - 46.4 |
| 40 | 56.0 - 56.7 |
| 60 | 81.0 - 82.5 |
| 80 | 118 |
| 100 | 173 |
(Note: Ranges in data reflect variations reported across different sources. Data compiled from[2][3])
Experimental Protocol: Determination of Solubility
The solubility of MAP can be determined using a dynamic or static equilibrium method.
Objective: To determine the concentration of a saturated solution of MAP in a given solvent at a specific temperature.
Apparatus:
-
Jacketed glass reactor vessel
-
Magnetic stirrer and stir bar
-
Precision thermometer or temperature probe
-
Constant temperature water bath (circulator)
-
Filtration apparatus (e.g., syringe with a micron filter)
-
Analytical balance
-
Drying oven
Methodology (Isothermal Static Equilibrium):
-
Preparation: Add an excess amount of solid MAP to a known mass of the solvent (e.g., deionized water) in the jacketed reactor vessel.
-
Equilibration: Set the constant temperature bath to the desired temperature and allow the slurry in the vessel to equilibrate for several hours under continuous stirring. This ensures the solution becomes fully saturated.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Carefully draw a sample of the clear supernatant liquid using a pre-warmed syringe fitted with a filter to prevent solid particles from being collected.
-
Analysis: Accurately weigh the collected sample of the saturated solution.
-
Solvent Evaporation: Place the weighed sample in a pre-weighed container and dry it in an oven at a temperature sufficient to evaporate the solvent without decomposing the MAP (e.g., 70-80°C) until a constant weight is achieved.
-
Calculation: The mass of the remaining dry MAP is determined. The solubility is then calculated as grams of MAP per 100 g or 100 mL of the solvent. This process is repeated for each desired temperature point.[15][16][17]
Acidity and Buffering Capacity
Upon dissolution in water, monoammonium phosphate forms a mildly acidic solution.[1] The dihydrogen phosphate ion (H₂PO₄⁻) acts as a weak acid. This property makes MAP a useful buffering agent in chemical and pharmaceutical formulations to maintain pH within a specific acidic range.[3][4]
Table 3: pH of Aqueous Monoammonium Phosphate Solutions
| Concentration | pH Value | References |
| 0.1% | 4.7 | [2] |
| 1% | 4.0 - 5.0 | [8][13] |
| 5% | 4.2 | [2] |
| Neat (25% Solution) | 3.0 - 5.0 | [18] |
Experimental Protocol: pH Measurement
Objective: To measure the pH of a MAP solution at a specified concentration.
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Volumetric flasks and pipettes
-
Analytical balance
-
Beakers
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00)
Methodology:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.00 and 7.00).
-
Solution Preparation: Prepare a MAP solution of the desired concentration (e.g., 1% w/v) by accurately weighing the required mass of MAP and dissolving it in a volumetric flask with deionized water. Ensure the solute is completely dissolved.
-
Measurement: Transfer the solution to a beaker. Immerse the pH electrode in the solution, ensuring the bulb is fully covered. Allow the reading to stabilize.
-
Recording: Record the pH value displayed on the meter. For accuracy, the measurement should be conducted at a controlled temperature, as pH is temperature-dependent.[16]
Thermal Stability and Decomposition
Monoammonium phosphate is thermally stable at ambient temperatures but undergoes decomposition at elevated temperatures. Solid MAP is considered stable up to approximately 200°C.[2] The decomposition begins around 190°C (374°F), where it melts and breaks down into gaseous ammonia (NH₃) and molten phosphoric acid (H₃PO₄).[2][10][19]
NH₄H₂PO₄(s) → NH₃(g) + H₃PO₄(l)
Heating at higher temperatures can lead to further dehydration of the phosphoric acid to form polyphosphoric acids and the release of toxic fumes containing oxides of phosphorus and nitrogen.[13][20][21] This decomposition reaction is the principle behind its use in ABC-type dry chemical fire extinguishers, where the resulting molten material coats the fuel source, cutting off oxygen.[6]
Experimental Protocol: Thermal Analysis
Objective: To characterize the thermal stability and decomposition profile of MAP using Thermogravimetric Analysis (TGA).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., alumina or platinum)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the MAP sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Program the instrument with the desired temperature profile. A typical profile would be a linear ramp from ambient temperature to 600°C at a rate of 10°C/min. The experiment is usually run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
Analysis: The TGA instrument will heat the sample and continuously measure its mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition. The sharp weight loss corresponding to the release of ammonia can be used to confirm the stoichiometry of the initial decomposition step.[22]
Chemical Reactivity
The chemical reactivity of MAP is dictated by the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions.
-
Reaction with Bases: As an ammonium salt, MAP reacts with strong bases (e.g., NaOH, Ca(OH)₂) to release ammonia gas. The dihydrogen phosphate anion will also react to form water and the corresponding phosphate salt. For example, with calcium hydroxide, it forms insoluble calcium phosphate.[23][24] 2 NH₄H₂PO₄ + 3 Ca(OH)₂ → Ca₃(PO₄)₂ + 2 NH₃ + 6 H₂O
-
Reaction with Acids: While stable in mildly acidic conditions, MAP will react with a strong acid that is less volatile than phosphoric acid. For instance, hydrochloric acid, being a stronger acid, will protonate the dihydrogen phosphate ion to form phosphoric acid and ammonium chloride.[23] NH₄H₂PO₄ + HCl → NH₄Cl + H₃PO₄
-
Incompatibilities: MAP is incompatible with strong oxidizing agents, strong acids, and alkaline materials.[13] It can be corrosive to some metals, including aluminum, iron, and their alloys, particularly in the presence of moisture.[25]
Role in Biological Signaling
For drug development professionals, understanding the role of constituent ions is critical. Upon dissolution, MAP releases ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions. The phosphate ion (Pi) is not merely a structural component but an active signaling molecule in numerous biological pathways.[26][27][28]
Extracellular phosphate can trigger specific intracellular signal transduction cascades. An increase in extracellular Pi has been shown to activate the Raf/MEK/ERK (Extracellular signal-regulated kinase) pathway.[27][29] This signaling is crucial in various cell types and is implicated in processes like cell differentiation and biomineralization. The process is thought to involve a type III sodium-phosphate cotransporter (PiT-1), which may act as a sensor for extracellular phosphate levels.[27][29] Activation of this pathway leads to the translocation of transcription factors like AP1 and Egr1 to the nucleus, modulating the expression of phosphate-responsive genes.[27] Compounds like MAP, by delivering phosphate ions, can be used in vitro to study and modulate these critical cellular signaling events.
References
- 1. cropnutrition.com [cropnutrition.com]
- 2. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. advanceinorganic.com [advanceinorganic.com]
- 5. Applications and Uses of Monoammonium Phosphate-FOODCHEM [foodchemadditives.com]
- 6. m.youtube.com [m.youtube.com]
- 7. MONOAMMONIUM PHOPSHATE - Ataman Kimya [atamanchemicals.com]
- 8. angpacmin.com [angpacmin.com]
- 9. researchgate.net [researchgate.net]
- 10. cropnutrition.com [cropnutrition.com]
- 11. PROPERTIES OF MONO AMMONIUM PHOSPHATE – MAP – Agrispex [agrispex.co.za]
- 12. valudor.com [valudor.com]
- 13. redox.com [redox.com]
- 14. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]
- 15. Solid–Liquid Phase Equilibrium of Ammonium Dihydrogen Phosphate and Agricultural Grade Ammonium Polyphosphate (Degree of Polymerization Ranging from 1 to 8) for Mixed Irrigation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NASi Industrial Chemicals: Monoammonium Phosphate [nasindustrial.com]
- 19. researchgate.net [researchgate.net]
- 20. whitfert.com.au [whitfert.com.au]
- 21. horticentre.co.nz [horticentre.co.nz]
- 22. pubs.acs.org [pubs.acs.org]
- 23. quora.com [quora.com]
- 24. quora.com [quora.com]
- 25. agricocanada.com [agricocanada.com]
- 26. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
synthesis and characterization of diammonium phosphate
An In-depth Technical Guide to the Synthesis and Characterization of Diammonium Phosphate
Introduction
Diammonium phosphate (DAP), with the chemical formula (NH₄)₂HPO₄, is a widely utilized phosphorus source across various industries. While it is most commonly known as a leading fertilizer in agriculture, its applications extend to use as a fire retardant, a nutrient in yeast fermentation, and a corrosion inhibitor.[1][2][3] For researchers and professionals in scientific and development fields, particularly in pharmaceuticals and material science, understanding the synthesis of high-purity DAP and its precise characterization is critical. Industrial-grade DAP often contains a range of impurities that can be detrimental to specialized applications, necessitating purification processes like recrystallization.[4][5][6]
This guide provides a detailed overview of the synthesis and purification of DAP, followed by an in-depth look at the analytical techniques used for its characterization. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to illustrate the key processes involved.
Synthesis and Purification of Diammonium Phosphate
The primary method for synthesizing DAP is the neutralization reaction between phosphoric acid (H₃PO₄) and ammonia (NH₃).[3][7] The reaction is exothermic and proceeds in two stages, first forming monoammonium phosphate (MAP), which then reacts with additional ammonia to yield DAP.[8]
Governing Chemical Reactions:
-
H₃PO₄ + NH₃ → NH₄H₂PO₄ (Monoammonium Phosphate)[8]
Industrial production often involves a pre-neutralizer to create a slurry of MAP and DAP, which is then further ammoniated in a granulator.[9][10] For laboratory and high-purity applications, a controlled titration and subsequent crystallization are employed.
Experimental Protocols
Protocol 1: Laboratory Synthesis of DAP via Titration [11] This protocol details the synthesis of DAP by neutralizing phosphoric acid with ammonia solution.
-
Titration for Stoichiometry:
-
Pipette 10 cm³ of 1 mol dm⁻³ ammonia solution into a 100 cm³ conical flask.
-
Add a few drops of methyl orange indicator.
-
Titrate with 1 mol dm⁻³ phosphoric acid from a burette until the indicator changes color, recording the volume of acid added. This determines the volume needed to form ammonium dihydrogenphosphate (MAP).
-
-
Synthesis of DAP:
-
In a separate evaporating basin, pipette 20 cm³ of 1 mol dm⁻³ ammonia solution.
-
Add the same volume of 1 mol dm⁻³ phosphoric acid as determined in the previous step. This provides the 2:1 molar ratio of ammonia to phosphoric acid required for DAP formation.
-
-
Crystallization:
-
Gently heat the evaporating basin on a tripod and gauze to concentrate the solution to approximately one-fifth of its original volume. Avoid boiling.
-
Allow the concentrated solution to cool to room temperature, permitting crystals to form.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water and dry them between filter papers.
-
Protocol 2: Purification of Industrial DAP by Recrystallization [4][6] This method is used to remove impurities commonly found in industrial-grade DAP.
-
Dissolution:
-
Filtration:
-
While hot, filter the solution to remove insoluble impurities and the activated charcoal.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated filtrate to cool slowly to a lower temperature (e.g., 0°C) to induce crystallization of pure DAP.[6]
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
The collected solid product is then dried under vacuum at a controlled temperature (e.g., 57°C or 330 K).[4]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Diammonium Phosphate.
Characterization of Diammonium Phosphate
A thorough characterization is essential to confirm the identity, purity, structure, and morphology of the synthesized DAP. The following sections detail the primary analytical techniques employed.
X-ray Diffraction (XRD)
XRD analysis is used to identify the crystalline phases present in a sample and to determine its crystal structure. DAP is known to have a monoclinic crystal system.[12] Powder XRD is an excellent technique for the quantitative phase analysis of commercial ammonium phosphates to detect impurities such as ammonium dihydrogen phosphate (ADP).[13]
Experimental Protocol: A typical powder XRD measurement would be performed using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range, for instance, from 10° to 80°, with a defined step size.[14]
Data Presentation:
Table 1: Crystal Structure Data of Diammonium Phosphate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [12] |
| Prominent 2θ Peaks (Cu Kα) | ||
| 17.55° | [13] | |
| 17.94° | [13] | |
| 23.56° | [13] | |
| 26.43° | [13] | |
| 27.70° | [13] | |
| 28.41° | [13] |
| | 29.16° |[13] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For DAP, this technique confirms the presence of phosphate (PO₄³⁻) and ammonium (NH₄⁺) ions.[4]
Experimental Protocol: FTIR spectra are typically obtained using a spectrometer in the range of 4000–400 cm⁻¹.[15] Samples can be prepared as KBr pellets or analyzed directly using an attenuated total reflectance (ATR) accessory.[16]
Data Presentation:
Table 2: Characteristic FTIR Vibrational Modes for Diammonium Phosphate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3099 | ν₃ (NH₄) | [4] |
| 2920 | ν (OH) | [4] |
| 1718 | ν₂ (NH₄) | [4] |
| 1462 | ν₄ (NH₄) | [4] |
| 1285 | δ (OH) | [4] |
| 1077 | ν₃ (PO₄³⁻) | [4] |
| 895 | ν₁ (PO₄³⁻) | [4] |
| 553 | ν₄ (PO₄³⁻) | [4] |
| 455 | ν₂ (PO₄³⁻) |[4] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and crystal shape of the synthesized material. The analysis of industrial DAP after recrystallization can show the elimination of various impurities.[4] Recrystallized DAP crystals often exhibit conical shapes.[4]
Experimental Protocol: The DAP sample is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging. The sample is then imaged in the SEM chamber at a specified acceleration voltage, such as 15 kV.[15]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of DAP. When heated, DAP begins to lose ammonia at around 70°C, decomposing into monoammonium phosphate.[1] Further heating leads to the emission of phosphorus oxides, nitrogen oxides, and more ammonia at higher temperatures.[1]
Experimental Protocol: A small, precisely weighed sample of DAP is heated in a crucible (e.g., alumina) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[15] The TGA instrument records the mass loss as a function of temperature, while the DSC measures the heat flow.
Data Presentation:
Table 3: Thermal Decomposition Data for Diammonium Phosphate
| Temperature | Event | Reference |
|---|---|---|
| ~70 °C | Begins to lose ammonia, decomposing to monoammonium phosphate | [1] |
| 155 °C | Emits phosphorus oxides, nitrogen oxides, and ammonia | [1] |
| 170 °C | Plateau corresponding to the conversion of DAP to MAP |[17] |
Chemical Analysis
Standard wet chemical methods are employed to determine the purity and composition of DAP, particularly its nitrogen and phosphorus content.
Experimental Protocols: [4][18]
-
Phosphorus (as P₂O₅) Content: Determined gravimetrically.
-
Nitrogen Content: Determined by the Kjeldahl method.
-
Ammonia to Phosphoric Acid Molar Ratio (MR): Calculated via titration with standardized solutions of NaOH and HCl. The MR is calculated using the formula: MR = 2 - (volume of NaOH / volume of HCl).[4][18]
-
pH Measurement: A pH meter is used to measure the pH of DAP slurries.
Data Presentation:
Table 4: Example Chemical Composition of Industrial vs. Recrystallized DAP
| Parameter | Industrial DAP | Recrystallized DAP | Reference |
|---|---|---|---|
| % P₂O₅ | 46% | > 50% | [4] |
| % N | 17-18% | > 20% | [4] |
| Molar Ratio (N/P) | 1.7 - 2.0 | ~2.0 |[4] |
Characterization Workflow
Caption: Workflow for the analytical characterization of Diammonium Phosphate.
References
- 1. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. valudor.com [valudor.com]
- 3. cropnutrition.com [cropnutrition.com]
- 4. Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. Manufacturing of Di-Ammonium phosphate | PPTX [slideshare.net]
- 9. US4744965A - Process for producing granular diammonium phosphate - Google Patents [patents.google.com]
- 10. cdn.intratec.us [cdn.intratec.us]
- 11. edu.rsc.org [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative phase analysis of commercial ammonium phosphates by PXRD for application in biological systems | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05513F [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ammophos (Ammonium Dihydrogen Phosphate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammophos, chemically known as monoammonium phosphate (MAP) or ammonium dihydrogen phosphate (ADP), with the formula NH₄H₂PO₄, is a widely utilized compound in agriculture and various industrial applications. Beyond its role as a fertilizer, its piezoelectric and nonlinear optical properties make it a material of significant interest in electronics and photonics. A thorough understanding of its solid-state chemistry, particularly its crystal structure and polymorphic behavior, is crucial for optimizing its performance and for quality control in its various applications. This technical guide provides a comprehensive overview of the crystal structure of this compound, its temperature-dependent polymorphism, and detailed experimental protocols for its characterization.
Introduction
Ammonium dihydrogen phosphate is a salt of ammonia and phosphoric acid. It crystallizes from aqueous solutions in its anhydrous form. The arrangement of ions in the solid state dictates its physical and chemical properties. Of particular importance is its ability to exist in different crystal structures, a phenomenon known as polymorphism. This guide will delve into the known polymorphs of this compound, their crystallographic details, and the analytical techniques used to identify and characterize them.
Crystal Structure and Polymorphism of this compound
This compound exhibits temperature-dependent polymorphism, transitioning from a tetragonal paraelectric phase at ambient conditions to an orthorhombic antiferroelectric phase at low temperatures.[1]
Ambient Temperature Polymorph: Tetragonal Paraelectric Phase
At room temperature, this compound crystallizes in the tetragonal system, belonging to the space group I-42d.[2][3] This phase is paraelectric. The structure consists of a three-dimensional network of phosphate tetrahedra linked by hydrogen bonds, with ammonium ions situated in the interstitial spaces.[2]
Low-Temperature Polymorph: Orthorhombic Antiferroelectric Phase
Upon cooling to below its transition temperature of approximately 148 K (-125 °C), this compound undergoes a phase transition to an orthorhombic crystal system with the space group P2₁2₁2₁.[1] This low-temperature phase exhibits antiferroelectric properties. The transition involves a subtle rearrangement of the hydrogen atoms and a distortion of the crystal lattice.
Quantitative Crystallographic Data
The crystallographic parameters for the two primary polymorphs of this compound are summarized in the table below for easy comparison.
| Parameter | Tetragonal (Paraelectric) Phase | Orthorhombic (Antiferroelectric) Phase |
| Temperature | Ambient | < 148 K |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | I-42d | P2₁2₁2₁ |
| a (Å) | 7.4997 | 7.514 |
| b (Å) | 7.4997 | 7.518 |
| c (Å) | 7.5494 | 7.480 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
Note: The lattice parameters for the orthorhombic phase are from studies conducted at temperatures below the transition point and may vary slightly with the specific temperature of measurement.
Experimental Protocols for Characterization
The identification and characterization of this compound polymorphs rely on a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction (SC-XRD) for Phase Transition Analysis
Objective: To determine the precise crystal structure of each polymorph and to observe the structural changes during the phase transition.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for XRD analysis (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 30°C).[4]
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection (Ambient Phase):
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a full sphere of diffraction data at ambient temperature.
-
-
Low-Temperature Data Collection:
-
Cool the crystal in a controlled manner using a cryostream apparatus to a temperature below the transition point (e.g., 100 K).
-
Allow the temperature to stabilize before starting data collection.
-
Collect a full sphere of diffraction data for the low-temperature phase.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots and apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification
Objective: To identify the polymorphic form(s) present in a bulk sample and to quantify their relative amounts.
Methodology:
-
Sample Preparation:
-
Grind the this compound sample to a fine, homogeneous powder (typically < 10 µm particle size) using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder in a sample holder.
-
-
Instrument Setup:
-
Use a powder diffractometer with a known radiation source (e.g., Cu Kα).
-
Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.
-
-
Data Collection:
-
Perform the XRD scan on the prepared sample.
-
-
Data Analysis:
-
Identify the phases present by comparing the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., ICDD).
-
For quantitative analysis of mixtures of polymorphs, employ the Rietveld refinement method.[5][6] This involves fitting a calculated diffraction pattern based on the known crystal structures of the polymorphs to the experimental data. The refinement yields the weight fraction of each phase in the mixture.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the temperature and enthalpy of the polymorphic phase transition.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 3-10 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Experimental Run:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition (e.g., from room temperature down to -150°C and back up).[7][8]
-
Purge the cell with an inert gas (e.g., nitrogen) to prevent any atmospheric reactions.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The phase transition will be observed as an endothermic peak upon heating and an exothermic peak upon cooling.
-
Determine the onset temperature and the peak temperature of the transition.
-
Calculate the enthalpy of the transition by integrating the area under the peak.
-
Vibrational Spectroscopy (FTIR and Raman) for Polymorph Discrimination
Objective: To differentiate between the polymorphs based on their characteristic vibrational modes.
Methodology for Fourier Transform Infrared (FTIR) Spectroscopy (ATR method):
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[9]
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Analysis:
-
Bring the sample into firm contact with the ATR crystal using the pressure clamp.
-
Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[10]
-
-
Data Analysis:
-
Compare the obtained spectrum with reference spectra for the known polymorphs. Differences in the positions and shapes of the vibrational bands, particularly those associated with the phosphate and ammonium ions, can be used for identification.
-
Methodology for Raman Spectroscopy:
-
Sample Preparation: Place the powdered sample on a microscope slide or in a suitable container.
-
Instrument Setup:
-
Use a Raman spectrometer with a specific laser excitation wavelength.
-
Calibrate the instrument using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Focus the laser on the sample and collect the Raman spectrum.
-
Adjust the acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
Visualizing Polymorphic Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.
Caption: Phase transition of this compound between its tetragonal and orthorhombic polymorphs.
Caption: A typical experimental workflow for the characterization of this compound polymorphism.
Conclusion
The polymorphic nature of this compound is a critical aspect of its material science, influencing its physical and chemical properties. The transition from a tetragonal paraelectric phase to an orthorhombic antiferroelectric phase at low temperatures is well-documented. A multi-technique approach, combining X-ray diffraction, thermal analysis, and vibrational spectroscopy, is essential for the comprehensive characterization of these polymorphs. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and professionals working with this compound, enabling accurate identification, quantification, and understanding of its solid-state behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sump4.com [sump4.com]
- 8. web.williams.edu [web.williams.edu]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. lbt-scientific.com [lbt-scientific.com]
solubility of ammonium phosphate in aqueous solutions
An In-Depth Technical Guide to the Solubility of Ammonium Phosphate in Aqueous Solutions
Abstract
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of dissolution, presents quantitative solubility data for various ammonium phosphate salts, and explores the key factors influencing their solubility, such as temperature and pH. Furthermore, this document outlines detailed experimental protocols for solubility determination and includes logical and workflow diagrams to illustrate core concepts.
Introduction
Ammonium phosphate is a general name for several inorganic salts formed from the reaction of ammonia and phosphoric acid.[1] The primary forms include monoammonium phosphate (MAP), diammonium phosphate (DAP), and triammonium phosphate ((NH₄)₃PO₄).[1][2] These compounds are highly significant in agriculture as fertilizers and have various industrial applications, including as flame retardants and as components in intumescent paints.[2] Understanding the aqueous solubility of these salts is critical for their application, formulation, and in process chemistry. Solubility dictates the concentration of a saturated solution and is a fundamental parameter in crystallization studies, drug formulation, and chemical manufacturing.[3][4]
Ammonium phosphate salts are generally white, crystalline solids that are highly soluble in water.[1] Their dissolution in water is an important process governed by the interaction between the ionic salt and the polar water molecules.[1]
The Dissolution Process in Aqueous Solutions
When ammonium phosphate is introduced into water, it dissolves by dissociating into its constituent ions: ammonium cations (NH₄⁺) and phosphate anions (PO₄³⁻).[5] Being an ionic compound, the polar water molecules surround the individual ions, leading to their separation from the crystal lattice and subsequent hydration.[1] The general solubility rules for ionic compounds state that salts containing the ammonium ion (NH₄⁺) are soluble in water.[6] The dissolution of triammonium phosphate in water can be represented as:
(NH₄)₃PO₄(s) ⇌ 3NH₄⁺(aq) + PO₄³⁻(aq)
This equilibrium is dynamic, and for a saturated solution, the rate of dissolution of the solid equals the rate of precipitation of the ions.
Quantitative Solubility Data
The solubility of ammonium phosphates, particularly MAP and DAP, has been experimentally determined. The data is typically presented as grams of solute per 100 mL or 100 g of water at a specific temperature.
Table 1: Physicochemical Properties of Common Ammonium Phosphates
| Property | Monoammonium Phosphate (MAP) | Diammonium Phosphate (DAP) |
|---|---|---|
| CASRN | 7722-76-1 | 7783-28-0 |
| Empirical Formula | NH₄H₂PO₄ | (NH₄)₂HPO₄ |
| Molecular Weight ( g/mol ) | 115.03 | 132.06 |
| Physical State | White, tetrahedral crystals | White crystals or powder |
| Density (g/cm³ at 20°C) | 1.80 | 1.619 |
| pH (0.2 M solution) | 4.2 | ~8.0 |
Source:[7]
Table 2: Solubility of MAP and DAP in Water
| Temperature (°C) | Monoammonium Phosphate (MAP) ( g/100 mL) | Diammonium Phosphate (DAP) ( g/100 mL) |
|---|---|---|
| 20 | - | 46.2 |
| 25 | 28.7 | - |
Factors Influencing Solubility
Several factors can significantly affect the .
Effect of Temperature
For most solid solutes, including monoammonium phosphate, solubility in water increases as the temperature rises.[4][9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the products, favoring more dissolution. This relationship is often visualized using a solubility-temperature curve.[11]
Effect of pH
The pH of the aqueous solution plays a crucial role in the solubility of ammonium phosphates. The phosphate ion exists in different protonated forms (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) depending on the pH. Changes in pH can shift the equilibrium between these species, which in turn affects the overall solubility. For instance, the solubility of monoammonium phosphate is at its minimum at a pH of 3.2, with the crystallization rate being maximal at this point.[12]
Effect of Co-solvents and Other Solutes
The presence of other substances in the solution can alter the solubility of ammonium phosphate.
-
Co-solvents: Adding a less polar co-solvent, such as ethanol, to an aqueous solution generally decreases the solubility of ionic salts like MAP.[9] The solubility of MAP decreases as the concentration of ethanol increases.[9]
-
Other Salts: The presence of other electrolytes can either increase or decrease solubility. For example, adding ammonium sulfate ((NH₄)₂SO₄) decreases the solubility of MAP, while adding ammonium fluoride (NH₄F) increases it.[9] This is due to the common ion effect and changes in the activity of the solvent.
Experimental Determination of Solubility
The solubility of a salt like ammonium phosphate is determined experimentally by preparing a saturated solution and then measuring the concentration of the dissolved solute at a specific temperature.[3]
Experimental Protocol: The Polythermal Method
A common and effective method for constructing a solubility-temperature curve is the polythermal method.[3][11]
-
Preparation: A precisely weighed amount of the ammonium phosphate salt is added to a known volume or mass of deionized water in a test tube or a jacketed glass vessel.[3][4][13]
-
Heating and Dissolution: The mixture is heated, typically in a water bath, while being continuously stirred until all the solid salt has completely dissolved.[11][13] This ensures the formation of an unsaturated solution at a high temperature.
-
Controlled Cooling: The solution is then allowed to cool slowly while stirring is maintained.[11][13] The temperature of the solution is monitored continuously using a calibrated thermometer or temperature probe.
-
Observation of Saturation Point: The exact temperature at which the first crystals of the salt reappear is recorded.[11][13] This temperature is the saturation temperature for that specific concentration.
-
Data Collection: The experiment is repeated by adding a known amount of solvent (water) to the test tube, which dilutes the solution, and then repeating the heating and cooling cycle to find the new, lower saturation temperature.[11] This process is carried out for several dilutions.
-
Data Analysis: The concentration of each solution (e.g., in grams of solute per 100 g of water) is calculated. A graph of solubility versus saturation temperature is then plotted to generate the solubility curve.[3][11]
Conclusion
The aqueous solubility of ammonium phosphate is a critical physicochemical property with significant implications for its use in scientific and industrial applications. It is well-established that ammonium phosphate salts are readily soluble in water, with their solubility being highly dependent on temperature, pH, and the presence of other solutes. Quantitative data, though available, can vary between the different forms of ammonium phosphate (MAP, DAP). The experimental determination of solubility, typically through polythermal methods, provides the essential data needed to construct solubility curves, which are invaluable for process design, formulation, and research and development.
References
- 1. Ammonium Phosphate: Formula, Structure, Properties & Uses [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Table 1, Identity, Molecular Weight, and Physicochemical Properties of Ammonium Phosphate Saltsa, b - Provisional Peer-Reviewed Toxicity Values for Ammonium Salts of Inorganic Phosphates: Monoammonium Phosphate (MAP) (CASRN 7722-76-1) Diammonium Phosphate (DAP) (CASRN 7783-28-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fountainheadpress.com [fountainheadpress.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammophos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammophos, a widely used phosphate fertilizer, is primarily a mixture of monoammonium phosphate (MAP) and diammonium phosphate (DAP). Understanding its thermal decomposition mechanism is crucial for optimizing production processes, ensuring storage stability, and predicting its behavior in various applications, including its use as a fire retardant.[1][2] This technical guide provides a comprehensive overview of the thermal decomposition pathways of the core components of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the underlying chemical transformations.
The thermal decomposition of this compound is a multi-step process involving the loss of ammonia and water, leading to the formation of various phosphoric acids and polyphosphates. The exact mechanism and the nature of the final products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere.
Core Decomposition Mechanisms
The thermal decomposition of this compound can be understood by examining the individual decomposition pathways of its primary constituents: monoammonium phosphate (NH₄H₂PO₄) and diammonium phosphate ((NH₄)₂HPO₄).
Diammonium Phosphate (DAP) Decomposition
The thermal decomposition of DAP begins at relatively low temperatures with the loss of ammonia to form monoammonium phosphate.[3][4] This initial decomposition step is an endothermic process. As the temperature increases, the newly formed MAP undergoes further decomposition.
The decomposition of DAP can be summarized in the following key stages:
-
Stage 1: Decomposition to Monoammonium Phosphate (MAP)
-
Stage 2: Subsequent Decomposition of MAP
-
The MAP formed in the first stage then follows the decomposition pathway outlined in the next section. At higher temperatures, around 155°C, DAP can also emit phosphorus oxides and nitrogen oxides along with ammonia.[3]
-
Monoammonium Phosphate (MAP) Decomposition
The thermal decomposition of MAP is more complex and proceeds through several stages, involving dehydration and condensation reactions to form various phosphoric acids and ultimately, phosphorus pentoxide at very high temperatures.
The decomposition of MAP can be described by the following steps:
-
Stage 1: Initial Decomposition and Formation of Phosphoric Acid
-
Stage 2: Condensation of Phosphoric Acid to Pyrophosphoric Acid
-
Reaction: 2H₃PO₄(l) → H₄P₂O₇(l) + H₂O(g)
-
Temperature Range: This condensation reaction occurs at temperatures above 200°C.
-
-
Stage 3: Further Condensation to Metaphosphoric Acid
-
Reaction: H₄P₂O₇(l) → 2HPO₃(l) + H₂O(g)
-
Temperature Range: This step takes place at higher temperatures, leading to the formation of polyphosphoric acids.
-
-
Stage 4: Formation of Phosphorus Pentoxide
-
Reaction: 2HPO₃(l) → P₂O₅(s) + H₂O(g)
-
Temperature Range: At temperatures exceeding 500°C, metaphosphoric acid can decompose to form phosphorus pentoxide.
-
Quantitative Data on Thermal Decomposition
The following tables summarize the key quantitative data related to the thermal decomposition of DAP and MAP, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.
Table 1: Thermal Decomposition Data for Diammonium Phosphate (DAP)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |
| Initial NH₃ Loss | 70 - 150 | Varies | NH₃ |
| Further Decomposition | > 155 | Varies | NH₃, PxOy, NOx |
Table 2: Thermal Decomposition Data for Monoammonium Phosphate (MAP)
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species |
| Decomposition to H₃PO₄ | ~154 | ~188 | ~14.8 | NH₃ |
| Condensation to H₄P₂O₇ | > 200 | - | Varies | H₂O |
| Condensation to HPO₃ | Higher Temperatures | - | Varies | H₂O |
Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
To investigate the thermal decomposition mechanism of this compound, a combination of analytical techniques is typically employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with each decomposition step.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the sample crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative reactions.[7]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss event. The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rate of mass loss.[7]
Differential Scanning Calorimetry (DSC)
Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum or platinum crucible and seal it. An empty, sealed crucible is used as a reference.
-
Instrument Setup: Place the sample and reference crucibles in the DSC cell.
-
Thermal Program: Subject the sample and reference to the same temperature program as in the TGA experiment.
-
Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks indicate processes that absorb heat (e.g., melting, decomposition), while exothermic peaks represent heat-releasing processes.
Mass Spectrometry (MS) Coupled with TGA
Objective: To identify the gaseous species evolved during each decomposition step.
Methodology:
-
Instrument Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously introduced into the MS. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect expected species like water (m/z 18) and ammonia (m/z 17).
-
Data Analysis: The intensity of the ion currents for specific m/z values is plotted against temperature, correlating the evolution of specific gases with the mass loss events observed in the TGA.
Visualization of Decomposition Pathways and Workflows
Diammonium Phosphate (DAP) Decomposition Pathway
References
Spectroscopic Analysis of Ammophos: A Technical Guide for Researchers
An in-depth guide to the core principles and applications of FTIR, Raman, and NMR spectroscopy for the characterization of Ammophos, a widely used ammonium phosphate-based fertilizer. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers, scientists, and professionals in drug development and related fields.
Introduction to this compound
This compound is a widely used complex mineral fertilizer, valued for its high concentration of phosphorus and nitrogen, essential nutrients for plant growth. Chemically, this compound is not a single compound but rather a mixture of ammonium phosphates. The primary constituents are Monoammonium Phosphate (MAP - NH₄H₂PO₄) and Diammonium Phosphate (DAP - (NH₄)₂HPO₄). The ratio of these components can vary depending on the manufacturing process, leading to different grades of this compound with varying nutrient content. Given its chemical nature, spectroscopic techniques are invaluable for the quality control, characterization, and analysis of this compound. This guide delves into the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this important material.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample based on the absorption of infrared radiation. In the context of this compound, FTIR is instrumental in confirming the presence of phosphate and ammonium ions and can be used to distinguish between its primary components, MAP and DAP.
Data Presentation: FTIR
The following table summarizes the characteristic infrared absorption bands for the key functional groups found in Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP).
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| ~3249 | O-H Stretching | MAP | [1] |
| ~3040 - 3250 | N-H Stretching in NH₄⁺ | MAP, DAP | [1][2] |
| ~2874 | Combination Band | MAP | [1] |
| ~1642 | H₂O Bending (if hydrated) | MAP | [1] |
| ~1400 - 1444 | N-H Bending in NH₄⁺ | MAP, DAP | [1][3] |
| ~1100 - 906 | P-O-H Vibrations | MAP | [1] |
| ~876 - 1058 | PO₄³⁻ Stretching | This compound | |
| ~545 - 439 | PO₄³⁻ Bending | MAP | [1] |
Experimental Protocol: FTIR Analysis
A common and straightforward method for the FTIR analysis of solid this compound samples is Attenuated Total Reflectance (ATR).
Objective: To obtain the infrared spectrum of a solid this compound sample.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (granular or powdered)
-
Spatula
-
Ethanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound sample onto the ATR crystal using a clean spatula. If the sample is granular, it may be gently crushed to ensure good contact with the crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typical measurement parameters are:
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline corrected and can be compared to reference spectra for MAP and DAP for identification.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe moistened with ethanol or isopropanol.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the phosphate backbone in this compound.
Data Presentation: Raman
The table below lists the prominent Raman shifts for Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP).
| Raman Shift (cm⁻¹) | Assignment | Compound | Reference |
| ~920 | Symmetric Stretching of PO₄ group | MAP | [4] |
| ~1650 | Bending of hydrogen-containing bonds | MAP | [4] |
| 900 - 1008 | PO₄³⁻ vibrations | MAP/DAP | |
| 1590 - 1605 | Ammonia-water complexes (in solution) | MAP/DAP |
Experimental Protocol: Raman Analysis
For a rapid and non-destructive analysis of this compound, Raman spectroscopy can be performed on solid samples or aqueous solutions.
Objective: To acquire the Raman spectrum of an this compound sample.
Materials and Equipment:
-
Raman Spectrometer (e.g., with a 785 nm laser)
-
Microscope slide or a vial for sample holding
-
This compound sample
-
Deionized water (for solution analysis)
Procedure for Solid Sample Analysis:
-
Instrument Calibration: Ensure the Raman spectrometer is properly calibrated using a standard reference material (e.g., silicon).
-
Sample Placement: Place a small amount of the solid this compound sample on a microscope slide.
-
Focusing: Use the microscope objective to focus the laser beam onto the sample surface.
-
Spectrum Acquisition: Acquire the Raman spectrum. Typical parameters include:
-
Laser Power: Adjust to avoid sample burning (e.g., 10-50 mW).
-
Integration Time: 1-10 seconds.
-
Accumulations: 5-10 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will show characteristic peaks for the phosphate and ammonium ions.
Procedure for Aqueous Solution Analysis:
-
Sample Preparation: Prepare a solution of this compound in deionized water (e.g., a 10:1 ratio of water to fertilizer by weight) in a glass vial.[5]
-
Sample Holder: Place the vial in the spectrometer's sample holder.
-
Spectrum Acquisition: Acquire the Raman spectrum of the solution. The parameters will be similar to the solid sample analysis, but the integration time may need to be adjusted.
-
Data Analysis: The spectrum of the aqueous solution will show the characteristic Raman bands of the dissolved phosphate and ammonium ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly specific technique that provides detailed information about the chemical environment of atomic nuclei. For this compound analysis, ³¹P and ¹⁵N NMR are particularly relevant. ³¹P NMR is a powerful tool for quantifying the different phosphate species, while ¹⁵N NMR can provide insights into the nitrogen-containing components.
Data Presentation: NMR
The following table presents typical chemical shift ranges for phosphorus and nitrogen in ammonium phosphate systems. Chemical shifts are referenced to 85% H₃PO₄ for ³¹P and liquid NH₃ for ¹⁵N.
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ³¹P | Orthophosphate (e.g., in MAP, DAP) | ~0 to 6 | [6] |
| ¹⁵N | Ammonium (NH₄⁺) | ~20 to 60 (relative to NH₃) | [7] |
| ¹⁵N | Ammonium Chloride (NH₄Cl) - common reference | ~39.3 (relative to NH₃) | [8] |
Experimental Protocol: NMR Analysis
Objective: To obtain ³¹P and ¹⁵N NMR spectra of an this compound sample.
Materials and Equipment:
-
NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
This compound sample
-
Reference standard (e.g., 85% H₃PO₄ for external ³¹P referencing, or a known concentration of a standard for quantitative analysis)
Procedure for Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a precise volume of D₂O in a small beaker or vial.
-
Transfer the solution to a 5 mm NMR tube.
Procedure for ³¹P NMR Acquisition:
-
Instrument Setup: Tune the NMR probe to the ³¹P frequency.
-
Shimming: Shim the magnetic field to obtain good resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling is typically used. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei to ensure full relaxation and accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 64 to 1024 scans.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. The chemical shifts can be referenced externally to 85% H₃PO₄.
Procedure for ¹⁵N NMR Acquisition:
-
Instrument Setup: Tune the probe to the ¹⁵N frequency.
-
Shimming: Re-shim the magnetic field if necessary.
-
Acquisition Parameters:
-
Pulse Program: A one-pulse experiment with proton decoupling. Due to the low natural abundance and sensitivity of ¹⁵N, a larger number of scans will be required compared to ³¹P NMR.
-
Relaxation Delay (d1): A sufficiently long delay is needed for quantitative measurements.
-
Number of Scans: May range from several hundred to thousands, depending on the concentration and desired signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ³¹P NMR spectrum. Chemical shifts are typically referenced to liquid ammonia.
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Logic for Component Identification
Caption: Decision logic for identifying MAP and DAP in an this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ammonium Phosphate Raman Spectra [jm-derochette.be]
- 5. Raman Spectroscopy of Common Fertilizers in Aqueous Solution and Their Detection [mdpi.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide on the Environmental Fate and Transport of Ammophos in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of ammophos, a common term for ammonium phosphate fertilizers such as Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP), in the soil environment. This document delves into the chemical transformations, mobility, and ultimate fate of the nitrogen and phosphorus components of these fertilizers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction: this compound in the Soil Environment
Ammonium phosphate fertilizers are a cornerstone of modern agriculture, supplying essential nitrogen (N) and phosphorus (P) to crops. However, their application is not without environmental consequences. The nitrogen and phosphorus components of this compound undergo a complex series of transformations and transport processes in the soil that dictate their availability to plants and their potential for off-site movement, which can lead to environmental issues such as eutrophication of water bodies.[1][2] This guide aims to provide a detailed understanding of these processes to inform better management practices and environmental risk assessment.
Chemical and Physical Properties of this compound
The two primary forms of this compound are Monoammonium Phosphate (MAP; NH₄H₂PO₄) and Diammonium Phosphate (DAP; (NH₄)₂HPO₄). Their distinct chemical properties influence their behavior in soil.
| Property | Monoammonium Phosphate (MAP) | Diammonium Phosphate (DAP) |
| Chemical Formula | NH₄H₂PO₄ | (NH₄)₂HPO₄ |
| Nitrogen (N) Content | ~10-12% | ~18-21% |
| Phosphorus (P₂O₅) Content | ~48-61% | ~46-53% |
| Solubility in Water | High | High |
| pH of Dissolving Granule | Acidic (around 3.5-4.5) | Alkaline (around 7.5-8.0) |
The differing pH of the dissolving granules is a critical factor in their soil reactions. MAP's acidic nature can enhance phosphorus availability in neutral to alkaline soils, while DAP's alkaline reaction can increase the risk of ammonia volatilization, especially in high pH soils.[3][4]
Core Environmental Processes: Fate and Transport
The environmental fate of this compound is governed by a combination of chemical, physical, and biological processes, including transformation, sorption, leaching, and volatilization.
Transformation Processes
Once applied to the soil, the ammonium (NH₄⁺) and phosphate (H₂PO₄⁻ or HPO₄²⁻) ions in this compound undergo several transformations.
Nitrogen Transformations: The ammonium component is subject to the soil nitrogen cycle.
-
Nitrification: Ammonium is oxidized to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) by soil microorganisms. Nitrate is highly mobile in soil and susceptible to leaching.[5]
-
Immobilization: Ammonium and nitrate can be taken up by soil microorganisms and incorporated into their biomass.
-
Ammonia Volatilization: Under alkaline conditions, particularly with DAP, ammonium can be converted to ammonia gas (NH₃) and lost to the atmosphere.[6]
-
Denitrification: Under anaerobic (low oxygen) conditions, nitrate can be converted to nitrogen gas (N₂) and nitrous oxide (N₂O), a potent greenhouse gas, by denitrifying bacteria.
Phosphorus Transformations: The phosphate component is involved in the soil phosphorus cycle.
-
Sorption/Adsorption: Phosphate ions are strongly adsorbed to the surfaces of soil minerals, particularly iron and aluminum oxides in acidic soils and calcium carbonates in alkaline soils.[7] This process reduces phosphorus mobility.
-
Precipitation/Dissolution: Phosphate can precipitate as solid-phase minerals with cations like calcium, aluminum, and iron, rendering it less available to plants. These minerals can also dissolve over time, releasing phosphate back into the soil solution.
-
Mineralization/Immobilization: Organic phosphorus in the soil can be mineralized by microorganisms to release inorganic phosphate, while inorganic phosphate can be immobilized into microbial biomass.
Below is a diagram illustrating the key transformation pathways of this compound components in the soil.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
- 4. Phosphorus fertilizer sources: What are the differences and which one should you use? [blog-crop-news.extension.umn.edu]
- 5. Interactive Effects of Nitrogen and Phosphorus on Soil Microbial Communities in a Tropical Forest | PLOS One [journals.plos.org]
- 6. downloads.backpaddock.com.au [downloads.backpaddock.com.au]
- 7. oecd.org [oecd.org]
The Impact of Ammonium Phosphate on Soil Microbial Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the toxicological effects of ammonium phosphate-based fertilizers on the intricate world of soil microbes. As the use of these fertilizers is widespread in modern agriculture to enhance crop yields, understanding their interaction with the soil microbiome is paramount for sustainable agricultural practices and environmental health. This document provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways affected.
Introduction: The Double-Edged Sword of Ammonium Phosphate
Ammonium phosphates, primarily monoammonium phosphate (MAP) and diammonium phosphate (DAP), are vital sources of nitrogen and phosphorus for plant growth. In the soil, these compounds dissociate into ammonium (NH₄⁺) and phosphate (PO₄³⁻) ions. While these nutrients can stimulate the growth of beneficial soil microorganisms, their excessive application can lead to a cascade of toxicological effects, altering the delicate balance of the soil ecosystem.[1][2] This guide delves into the multifaceted impacts of ammonium phosphate on soil microbial communities, examining changes in their population, biomass, and enzymatic activities.
Quantitative Analysis of Toxicological Effects
The application of ammonium phosphate can elicit a range of responses from the soil microbial community, from stimulation to inhibition. The following tables summarize key quantitative findings from various toxicological studies.
Table 1: Effects of Ammonium Phosphate on Soil Microbial Respiration
| Treatment | Incubation Period | Change in CO₂ Respiration | Reference |
| Ammonium, Nitrogen, and Phosphorus (10 mg L⁻¹) | 28 days | Significantly greater than controls | [1] |
| Nitrogen and Phosphorus (10 mg L⁻¹) | 28 days | Increased methane production | [1] |
Table 2: Impact of Ammonium and Phosphate on Soil Nitrification
| Treatment | Incubation Period | Net Nitrification Rate (mg N kg⁻¹d⁻¹) | Effect on Nitrification | Reference |
| Control | 5 days | 5.30 | Baseline | [3] |
| Phosphorus only | 5 days | 5.77 | Slight stimulation | [3] |
| Urea only | 5 days | 16.66 | Significant stimulation | [3] |
| Urea + Phosphorus | 5 days | 9.00 | Retarded compared to urea only | [3] |
Table 3: Effects of Ammonium and Nitrate Additions on Soil Microbial Biomass
| Treatment | Microbial Group | Inhibition of PLFA Contents | Reference |
| Ammonium | Gram-positive bacteria | 14% - 40% | [4] |
| Ammonium | Fungi | 14% - 40% | [4] |
| Ammonium | Actinomycetes | 14% - 40% | [4] |
| Ammonium | Arbuscular mycorrhizal fungi | 14% - 40% | [4] |
| Nitrate | Total microbial biomass | 11% | [4] |
Experimental Protocols
To ensure the reproducibility and comparability of toxicological studies, standardized experimental protocols are crucial. The following outlines a general methodology for assessing the impact of ammonium phosphate on soil microbial communities, based on established guidelines and practices.
Soil Collection and Preparation
-
Soil Sampling: Collect soil samples from the A-horizon (top 0-15 cm) of a well-characterized field site. Avoid areas with recent fertilizer or pesticide application.
-
Sieving and Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Pre-incubation: Equilibrate the soil at a specific temperature (e.g., 25°C) and moisture content (e.g., 60% of water-holding capacity) for a set period (e.g., 7 days) to stabilize microbial activity.
Experimental Setup
-
Treatment Application: Prepare aqueous solutions of ammonium phosphate (e.g., MAP or DAP) at various concentrations. Apply the solutions to the pre-incubated soil samples to achieve the desired application rates. A control group with deionized water should be included.
-
Incubation: Place the treated soil samples in sealed containers (microcosms) and incubate them under controlled conditions (e.g., 25°C in the dark) for a specified duration (e.g., 28 days). Ensure adequate aeration to maintain aerobic conditions.
Measurement of Microbial Endpoints
-
Microbial Respiration: Measure the rate of CO₂ evolution from the microcosms at regular intervals using a gas chromatograph or an infrared gas analyzer.
-
Nitrification Potential: Assess the activity of nitrifying bacteria by measuring the conversion of ammonium to nitrate. This can be done by adding an ammonium substrate and measuring the accumulation of nitrate over a short incubation period.
-
Microbial Biomass: Determine the size of the microbial community using methods such as chloroform fumigation-extraction for microbial biomass carbon and nitrogen, or phospholipid fatty acid (PLFA) analysis for a more detailed community structure assessment.
-
Enzyme Activities: Assay the activities of key soil enzymes involved in nutrient cycling, such as urease, phosphatase, and dehydrogenase, using colorimetric or fluorometric methods.
Visualizing the Impact: Pathways and Processes
The introduction of high concentrations of ammonium and phosphate from fertilizers can significantly disrupt key microbial processes in the soil, particularly the nitrogen cycle. The following diagrams, generated using the DOT language, illustrate these effects.
The diagram above illustrates how the dissociation of ammonium phosphate in soil initiates a series of events within the nitrogen cycle. High concentrations of ammonium serve as a substrate for ammonia-oxidizing archaea and bacteria, leading to the production of nitrite and subsequently nitrate. However, this nitrification process also releases hydrogen ions, contributing to soil acidification, which can in turn inhibit the growth of a broad range of soil microorganisms. Furthermore, high phosphate concentrations have been observed to retard the nitrification process.
This workflow diagram outlines the key steps in a typical laboratory study designed to evaluate the toxicological effects of ammonium phosphate on soil microbes. It begins with the proper collection and preparation of soil, followed by the application of the test substance and a controlled incubation period. The subsequent analysis of various microbial endpoints provides a comprehensive picture of the fertilizer's impact.
Conclusion and Future Directions
The research synthesized in this guide demonstrates that while ammonium phosphate is an effective fertilizer, its application requires careful management to mitigate negative impacts on the soil microbial community. The quantitative data reveal a concentration-dependent effect, where lower doses can be stimulatory, while higher concentrations can lead to inhibition of key microbial groups and processes.
Future research should focus on elucidating the specific molecular and signaling pathways within soil microorganisms that are affected by ammonium and phosphate stress. A deeper understanding of these mechanisms will enable the development of more targeted and sustainable fertilization strategies. Furthermore, long-term field studies are needed to validate laboratory findings and to assess the resilience and recovery of soil microbial communities following exposure to ammonium phosphate. By integrating this knowledge, we can work towards optimizing agricultural productivity while preserving the health and functionality of our vital soil ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Ammonium Salts of Inorganic Phosphates: Monoammonium Phosphate (MAP) (CASRN 7722-76-1) Diammonium Phosphate (DAP) (CASRN 7783-28-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BG - Contrasting effects of ammonium and nitrate additions on the biomass of soil microbial communities and enzyme activities in subtropical China [bg.copernicus.org]
A Technical Deep Dive into the Developmental History of Ammophos Fertilizer
A comprehensive guide for researchers, scientists, and drug development professionals on the genesis and evolution of a cornerstone of modern agriculture.
Ammophos, a highly concentrated, water-soluble nitrogen-phosphorus fertilizer, has played a pivotal role in enhancing agricultural productivity worldwide. Its development represents a significant milestone in chemical engineering and agronomy, transitioning from early chemical synthesis to sophisticated granulation and production technologies. This whitepaper provides an in-depth technical exploration of the historical development of this compound, detailing its chemical composition, manufacturing processes, and the experimental methodologies that underpinned its emergence as a critical agricultural input.
Chemical Composition and Agronomic Significance
This compound primarily consists of monoammonium phosphate (NH₄H₂PO₄) and, to a lesser extent, diammonium phosphate ((NH₄)₂HPO₄).[1] The typical nutrient composition of this compound is 10-12% nitrogen (N) and 44-52% phosphorus pentoxide (P₂O₅).[2] This high concentration of readily available nutrients, particularly phosphorus in a water-soluble form, makes it highly effective for promoting early plant growth and root development.[3][4]
The development of this compound was a significant advancement over earlier phosphate fertilizers like superphosphate. The presence of nitrogen in an ammonium form enhances the uptake of phosphorus by plants.[5] Furthermore, its granular form provides excellent physical properties, as it is non-hygroscopic, does not cake, and is easily dispersed, making it suitable for various application methods, including pre-sowing and row fertilization.[1][3]
The Genesis of this compound: A Historical Timeline
The development of this compound is intrinsically linked to the broader history of chemical fertilizers and industrial chemistry. The early 20th century saw groundbreaking advancements in the synthesis of ammonia and the production of phosphoric acid, which are the foundational components of this compound.
Key Milestones:
-
Early 20th Century: The invention of the Haber-Bosch process for ammonia synthesis and the development of the wet process for phosphoric acid production laid the essential groundwork for ammonium phosphate fertilizers.[6][7]
-
1917: The American Cyanamid Company is credited with the first industrial production of ammonium phosphate, which they trademarked as "Ammo-Phos."
-
1930s: The granulation of fertilizers began to be developed, with processes like the Oberphos process in the United States and the Eirich process in Europe paving the way for the granular this compound we know today.[8]
-
1950s: The Tennessee Valley Authority (TVA) played a crucial role in advancing granulation technology, developing the drum granulator which became widely adopted for producing granular fertilizers, including this compound.[8][9]
-
Post-WWII: The increased availability of synthetic ammonia after World War II, due to the repurposing of munitions plants, significantly boosted the production and use of nitrogen-based fertilizers like this compound.[10]
Manufacturing Process Evolution
The core of this compound production is the neutralization of phosphoric acid with ammonia.[5] Over time, the process has been refined to improve efficiency, product quality, and safety.
The fundamental chemical reaction is:
H₃PO₄ + NH₃ → NH₄H₂PO₄ (Monoammonium Phosphate)
A secondary reaction can also occur, leading to the formation of diammonium phosphate:
NH₄H₂PO₄ + NH₃ → (NH₄)₂HPO₄ (Diammonium Phosphate)
The industrial production of this compound involves several key stages: neutralization, granulation, drying, and screening.
Experimental Protocols in this compound Development
The optimization of this compound production and its agricultural application has been the subject of extensive research. Key experimental protocols focused on:
-
Neutralization Stoichiometry: Early experiments focused on determining the optimal molar ratio of ammonia to phosphoric acid to maximize the formation of monoammonium phosphate while controlling the exothermic reaction. This involved titrimetric analysis and pH monitoring of the reaction slurry.
-
Granulation Parameters: Researchers investigated the effects of moisture content, temperature, and binder addition on granule formation and durability. Sieve analysis was a primary method for determining granule size distribution.
-
Drying Temperature and Time: Experiments were conducted to establish the ideal drying conditions to achieve the desired moisture content without causing thermal decomposition of the ammonium phosphates. This involved thermogravimetric analysis (TGA) and monitoring of nitrogen loss.
-
Agronomic Trials: Field trials were, and continue to be, essential for evaluating the efficacy of this compound on different crops and soil types. These experiments typically involve applying different rates of this compound and comparing crop yield and nutrient uptake against control plots and plots treated with other phosphate fertilizers.
Quantitative Data Summary
The following tables summarize key quantitative data related to the composition and production of this compound.
| Nutrient | Typical Percentage (%) |
| Nitrogen (N) | 10 - 13 |
| Phosphorus (P₂O₅) | 41 - 52 |
| Parameter | Typical Value |
| Granule Size | 1 - 5 mm |
| Bulk Density | 0.9 - 1.0 g/cm³ |
| Angle of Repose | 30 - 35 degrees |
Visualizing the Developmental Pathway
The following diagrams illustrate the core processes and historical progression of this compound development.
Caption: Generalized workflow for the production of this compound fertilizer.
Caption: Key historical milestones in the development of this compound.
Conclusion
The history of this compound development is a testament to the power of chemical innovation in addressing fundamental societal needs. From its conceptual origins in the early 20th century to its current status as a globally significant fertilizer, this compound has been instrumental in boosting agricultural output and ensuring food security. The continuous refinement of its production processes, driven by rigorous scientific experimentation, has resulted in a high-quality, effective, and reliable nutrient source for crops worldwide. Future research will likely focus on further improving production efficiency, reducing environmental impact, and enhancing nutrient delivery mechanisms to meet the growing demands of a sustainable agricultural future.
References
- 1. This compound - Uzasiaexport platform - B2B e-commerce platform [uzasiaexport.com]
- 2. richfield.com.ua [richfield.com.ua]
- 3. Аmmophos - NH4H2PO4 - Gevicom Limited [gevicomltd.com]
- 4. graintrade.com.ua [graintrade.com.ua]
- 5. novohim.com.ua [novohim.com.ua]
- 6. The Evolutionary History of Fertilizer Making Machines [npk-fertilizer.com]
- 7. valcogroup-valves.com [valcogroup-valves.com]
- 8. npnpk.com [npnpk.com]
- 9. fertechinform.org [fertechinform.org]
- 10. Fertilizer History P3 | CropWatch | Nebraska [cropwatch.unl.edu]
Methodological & Application
Application of 15N-Labeled Ammophos in Nitrogen Uptake Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammophos, a widely used nitrogen-phosphorus fertilizer, primarily consists of monoammonium phosphate (NH₄H₂PO₄) and diammonium phosphate ((NH₄)₂HPO₄).[1] Understanding the efficiency of nitrogen (N) uptake from this compound is crucial for optimizing agricultural productivity and minimizing environmental nitrogen losses. The use of stable isotopes, particularly ¹⁵N, provides a powerful tool to trace the fate of fertilizer-derived nitrogen in the plant-soil system.[2][3] This document provides detailed application notes and protocols for conducting nitrogen uptake studies using ¹⁵N-labeled this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing ¹⁵N-labeled fertilizers to assess nitrogen uptake and utilization in wheat, a common crop for which this compound is applied. While these studies did not use ¹⁵N-labeled this compound specifically, the methodologies are analogous and the data provide a relevant benchmark for expected outcomes.
Table 1: Nitrogen Use Efficiency (NUE) and Nitrogen Derived from Fertilizer (Ndff) in Wheat
| Treatment | Tillage | N Rate ( kg/ha ) | NUE - Grain (%) | Ndff - Grain (%) | Reference |
| 1 | Conventional Tillage (CT) | 82 | 20.5 | 18.0 | [4] |
| 2 | Conventional Tillage (CT) | 115 | 8.4 | 19.3 | [4] |
| 3 | Conventional Tillage (CT) | 149 | 16.5 | 26.7 | [4] |
| 4 | No-Till (NT) | 82 | 26.8 | - | [4] |
| 5 | No-Till (NT) | 115 | 19.0 | - | [4] |
| 6 | No-Till (NT) | 149 | 30.6 | - | [4] |
Table 2: Fertilizer-N Recovery in Wheat Plant and Soil
| Treatment | N Rate ( kg/ha ) | Plant Recovery (%) | Soil Residual (%) | Loss (%) | Reference |
| Split Application | 60 | 45.3 | 41.5 | 13.2 | [5][6] |
| Split Application | 150 | 42.8 | 35.8 | 21.4 | [5][6] |
| Split Application | 240 | 38.2 | 31.3 | 30.5 | [5][6] |
| Band Application | 60 | 43.4 | 39.8 | 16.8 | [5][6] |
| Band Application | 150 | 35.7 | 34.2 | 30.1 | [5][6] |
| Band Application | 240 | 29.5 | 31.0 | 39.5 | [5][6] |
Experimental Protocols
Protocol 1: Field Micro-plot Experiment for Assessing Nitrogen Uptake from ¹⁵N-Labeled this compound in Wheat
Objective: To quantify the uptake and distribution of nitrogen from ¹⁵N-labeled this compound in wheat under field conditions.
Materials:
-
¹⁵N-labeled this compound (known ¹⁵N atomic excess)
-
Wheat seeds (e.g., Triticum aestivum L.)
-
Field plot with uniform soil conditions
-
Micro-plot frames (e.g., PVC or metal, 1m x 1m)
-
Standard agricultural equipment for sowing and harvesting
-
Drying oven
-
Grinder/mill
-
Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)
-
Standard laboratory glassware and consumables
Methodology:
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of three replications.
-
Treatments can include different rates of ¹⁵N-labeled this compound application (e.g., corresponding to 60, 120, and 180 kg N/ha) and a control (no N fertilizer).
-
Within each main plot, insert micro-plot frames to a depth of 20-30 cm to minimize lateral movement of the labeled fertilizer.[2]
-
-
Fertilizer Application:
-
Calculate the precise amount of ¹⁵N-labeled this compound required for each micro-plot based on the desired N application rate and the area of the micro-plot.
-
Apply the ¹⁵N-labeled this compound evenly to the soil surface within the micro-plot and incorporate it into the top 5-10 cm of soil, or apply it in bands near the seed rows, depending on the research question.[5]
-
-
Sowing and Crop Management:
-
Sow wheat seeds at a uniform density across all plots.
-
Manage the crop according to standard agricultural practices for the region, ensuring that all other nutrients are non-limiting.
-
-
Plant Sampling:
-
At maturity, harvest all above-ground biomass from within each micro-plot.
-
Separate the harvested biomass into grain and straw.
-
Record the total fresh weight of each fraction.
-
Take a representative sub-sample of grain and straw from each micro-plot.
-
-
Soil Sampling:
-
After harvesting, collect soil samples from different depths within the micro-plots (e.g., 0-20 cm, 20-40 cm, 40-60 cm) to determine the residual ¹⁵N in the soil.
-
-
Sample Preparation:
-
¹⁵N Analysis:
-
Analyze the powdered plant samples and prepared soil samples for total N concentration and ¹⁵N abundance using an Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS).[7]
-
-
Calculations:
-
Nitrogen Derived from Fertilizer (Ndff %): Ndff (%) = [(Atom % ¹⁵N excess in plant) / (Atom % ¹⁵N excess in fertilizer)] x 100
-
Nitrogen Use Efficiency (NUE %): NUE (%) = [(Total N in plant derived from fertilizer) / (Rate of ¹⁵N fertilizer applied)] x 100
-
Fertilizer-N Recovery (%): Calculate the percentage of the applied ¹⁵N recovered in the plant (grain and straw) and in the soil at different depths.
-
Visualizations
Experimental Workflow
References
- 1. labelled 15n fertilizer: Topics by Science.gov [science.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Nitrogen Use Efficiency Using the 15N Dilution Technique for Wheat Yield under Conservation Agriculture and Nitrogen Fertilizer [mdpi.com]
- 5. The fates of 15N-labeled fertilizer in a wheat–soil system as influenced by fertilization practice in a loamy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prometheusprotocols.net [prometheusprotocols.net]
Application Notes and Protocols for Ammophos in Hydroponic Nutrient Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ammophos, encompassing both Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP), in the formulation of hydroponic nutrient solutions for research applications. This document outlines detailed protocols for solution preparation, quantitative data for precise formulation, and visual representations of relevant plant signaling pathways.
Introduction to this compound in Hydroponics
This compound, a common agricultural fertilizer, serves as a readily available source of both nitrogen (in the form of ammonium, NH₄⁺) and phosphorus (in the form of phosphate, H₂PO₄⁻ or HPO₄²⁻) for plant nutrition. In hydroponic systems, where nutrient availability is entirely dependent on the supplied solution, the use of this compound requires careful consideration due to its significant impact on the solution's pH and its interactions with other nutrients.
Monoammonium phosphate (MAP; NH₄H₂PO₄) and Diammonium phosphate (DAP; (NH₄)₂HPO₄) are the two primary forms of this compound. Both are highly water-soluble, making them suitable for hydroponic applications.[1][2] However, the ammonium component can lead to a rapid decrease in the pH of the nutrient solution as plants uptake the ammonium ions and release protons (H⁺) to maintain charge balance.[3][4][5][6] This necessitates diligent pH monitoring and management.
Quantitative Data for Nutrient Solution Formulation
The following tables provide reference concentrations for incorporating Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP) into hydroponic nutrient solutions. These values are starting points and may require optimization based on the specific plant species, growth stage, and environmental conditions.
Table 1: Nutrient Contributions of MAP and DAP
| Compound | Formula | % Nitrogen (N) | % Phosphorus (P) | % P₂O₅ |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | ~11-12% | ~26-27% | ~61% |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | ~18-21% | ~20-23% | ~46-53% |
Table 2: Example Nutrient Solution Formulations Incorporating this compound (Concentrations in mg/L)
| Nutrient Source | General Leafy Greens Recipe[7] | Tomato Recipe[7] | Fruiting Vegetables Recipe[8] |
| Calcium Nitrate | 1260 | 1216 | 900 (90g/100L) |
| Potassium Nitrate | - | 395 | 150 (15g/100L) |
| Potassium Sulfate | 250 | 393 | 620 (62g/100L) |
| Monoammonium Phosphate (MAP) | - | - | 100 (10g/100L) |
| Potassium Dihydrogen Phosphate | 350 | 208 | 130 (13g/100L) |
| Diammonium Phosphate (DAP) | - | 600 | - |
| Magnesium Sulfate | 537 | 466 | 530 (53g/100L) |
| Ammonium Sulfate | 237 | - | - |
| Urea | - | 427 | - |
Table 3: Calculated Nitrogen and Phosphorus contribution from this compound in Example Recipes (ppm)
| Recipe | This compound Type | This compound (mg/L) | Approx. N from this compound (ppm) | Approx. P from this compound (ppm) |
| Tomato Recipe | DAP | 600 | 108 - 126 | 120 - 138 |
| Fruiting Vegetables Recipe | MAP | 100 | 11 - 12 | 26 - 27 |
Experimental Protocols
Preparation of Stock Solutions
Due to the high concentration of phosphates in this compound, it is crucial to prepare concentrated stock solutions in a two-part (A and B) format to prevent the precipitation of insoluble salts like calcium phosphate and magnesium phosphate.[9][10][11][12][13]
Stock Solution A (Calcium and Nitrogen):
-
Fill a container with 80% of the final volume of deionized or reverse osmosis water.
-
Dissolve Calcium Nitrate (Ca(NO₃)₂) completely.
-
Add any chelated micronutrients (e.g., Iron-EDTA).
-
Bring the solution to the final volume with water and mix thoroughly.
Stock Solution B (Phosphates, Sulfates, and other Macronutrients):
-
Fill a separate container with 80% of the final volume of deionized or reverse osmosis water.
-
Dissolve Magnesium Sulfate (MgSO₄) and Potassium Sulfate (K₂SO₄) completely.
-
Dissolve Monoammonium Phosphate (MAP) or Diammonium Phosphate (DAP) thoroughly.
-
Add other potassium and nitrogen sources like Potassium Nitrate (KNO₃) or Potassium Dihydrogen Phosphate (KH₂PO₄).
-
Add remaining micronutrients.
-
Bring the solution to the final volume with water and mix thoroughly.
Preparation of Final Nutrient Solution
-
Fill the main reservoir with the total required volume of water.
-
Add the calculated volume of Stock Solution A to the reservoir and mix well.
-
Add the calculated volume of Stock Solution B to the reservoir and mix well. Never mix concentrated Stock A and Stock B directly together.
-
Adjust the pH of the final solution to the desired range (typically 5.5-6.5 for most plants) using pH up (e.g., potassium hydroxide) or pH down (e.g., phosphoric acid or nitric acid) solutions.[14][15]
-
Measure the Electrical Conductivity (EC) to ensure the total dissolved solids are within the target range for the specific crop.
Monitoring and Maintenance
-
pH: Monitor the pH of the nutrient solution daily. The use of this compound will likely cause a drop in pH.[3][4][5][6] Adjust as necessary. The ideal nitrate to ammonium ratio can help stabilize pH; a common starting point for many plants is around 85-95% nitrate-N and 5-15% ammonium-N.[4][16]
-
EC: Monitor the EC daily to track nutrient uptake by the plants. Replenish the nutrient solution as the EC decreases.
-
Solution Replacement: Completely replace the nutrient solution every 1-2 weeks to prevent the buildup of unused ions and potential pathogens.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Nutrient Solution Preparation
Caption: Experimental workflow for preparing this compound-based hydroponic nutrient solutions.
Ammonium (NH₄⁺) Sensing and Signaling Pathway in Plant Roots
Caption: Simplified overview of the ammonium sensing and signaling pathway in plant roots.
Phosphate (Pi) Starvation Response Signaling Pathway
Caption: Key components of the phosphate starvation response signaling pathway in plants.
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Adding Ammonium through Automated pH Control in Zero-discharge Liquid Hydroponics to Maintain Low, Steady-state Concentrations in: HortScience Volume 60: Issue 9 | ASHS [journals.ashs.org]
- 4. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 5. Computer model of hydroponics nutrient solution pH control using ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. yby-irrigation.com [yby-irrigation.com]
- 8. DIY Hydroponic Nutrient Solution at Home | Hydroponic Fertilizers for Fruiting Vegetables Recipe - 𝐒𝐌𝐠𝐚𝐫𝐝𝐞𝐧𝐞𝐫 [smgardener.com]
- 9. haifa-group.com [haifa-group.com]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. researchgate.net [researchgate.net]
- 12. frontrowag.com [frontrowag.com]
- 13. Here is a quick way to make nutrient stock solutions for hydroponic systems - [commercial-hydroponic-farming.com]
- 14. This compound: how to dilute with water, composition, instructions for use [growwise-en.techinfus.com]
- 15. quora.com [quora.com]
- 16. How the Ammonium-nitrate ratio affects your plants | CANNA Gardening USA [cannagardening.com]
Determining Phosphorus Availability from Ammophos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammophos, a widely used nitrogen-phosphorus fertilizer, is a critical component in modern agriculture. Its efficacy is largely determined by the bioavailability of its phosphorus (P) content to plants. Accurate assessment of this availability is paramount for optimizing fertilizer application, enhancing crop yields, and minimizing environmental impact. This document provides detailed application notes and protocols for determining phosphorus availability from this compound, focusing on established chemical extraction methods and plant uptake studies.
Data Presentation
The following table summarizes representative quantitative data illustrating the expected available phosphorus levels from a soil sample amended with this compound, as determined by three common soil testing methods. It is important to note that these values are illustrative and can vary significantly based on soil type, pH, and application rate.
| Soil Testing Method | Extractant | Typical Available P from this compound (mg/kg) | Relative P Extraction |
| Olsen P | 0.5 M Sodium Bicarbonate (pH 8.5) | 15 - 25 | Moderate |
| Bray P1 | 0.025 M HCl + 0.03 M NH4F | 20 - 35 | High |
| Mehlich 3 | 0.2 M CH3COOH + 0.25 M NH4NO3 + 0.015 M NH4F + 0.013 M HNO3 + 0.001 M EDTA | 25 - 40 | Very High |
Experimental Protocols
Accurate determination of phosphorus availability necessitates rigorous adherence to standardized experimental protocols. Below are detailed methodologies for the three key chemical extraction tests and a comprehensive guide for conducting a plant uptake study.
Chemical Extraction Methods
These methods estimate the amount of plant-available phosphorus in the soil by extracting it with a chemical solution. The choice of method often depends on the soil's pH.
1. Olsen P Test Protocol (Suitable for neutral to alkaline soils, pH > 6.5)
-
Principle: The bicarbonate solution extracts labile P by decreasing the activity of calcium and aluminum in the soil, which would otherwise precipitate phosphate.[1]
-
Reagents:
-
Olsen extracting solution: 0.5 M Sodium Bicarbonate (NaHCO₃), adjusted to pH 8.5.
-
Ammonium molybdate solution.
-
Stannous chloride or ascorbic acid solution (reducing agent).
-
Standard phosphate solutions.
-
-
Procedure:
-
Weigh 2.5 g of air-dried soil (previously amended with a known amount of this compound and incubated) into a 50 mL extraction flask.
-
Add 50 mL of the Olsen extracting solution.
-
Shake for 30 minutes on a mechanical shaker at a constant speed.
-
Filter the suspension through Whatman No. 42 filter paper.
-
Take a known aliquot of the clear filtrate.
-
Develop a blue color by adding ammonium molybdate and a reducing agent.
-
Measure the intensity of the blue color using a spectrophotometer at a wavelength of 880 nm.
-
Determine the phosphorus concentration by comparing the reading to a standard curve prepared from known concentrations of phosphate.
-
2. Bray P1 Test Protocol (Suitable for acidic to neutral soils, pH < 7.0)
-
Principle: The combination of a weak acid (HCl) and a fluoride salt (NH₄F) extracts easily soluble phosphate and a portion of the aluminum- and iron-bound phosphates.[2]
-
Reagents:
-
Bray P1 extracting solution: 0.025 M Hydrochloric Acid (HCl) and 0.03 M Ammonium Fluoride (NH₄F).
-
Ammonium molybdate solution.
-
Stannous chloride or ascorbic acid solution.
-
Standard phosphate solutions.
-
-
Procedure:
-
Weigh 2.0 g of air-dried, this compound-amended soil into a 50 mL extraction flask.
-
Add 20 mL of the Bray P1 extracting solution.
-
Shake vigorously for 5 minutes.
-
Immediately filter the suspension through Whatman No. 42 filter paper.
-
Take a known aliquot of the clear filtrate.
-
Develop the blue color and measure the absorbance as described in the Olsen P test protocol.
-
Calculate the phosphorus concentration using a standard curve.
-
3. Mehlich 3 Test Protocol (Suitable for a wide range of soil pH)
-
Principle: This "universal" extractant uses a combination of acids and a chelating agent (EDTA) to extract a broad range of nutrients, including phosphorus.[2]
-
Reagents:
-
Mehlich 3 extracting solution: A mixture of 0.2 M Acetic Acid (CH₃COOH), 0.25 M Ammonium Nitrate (NH₄NO₃), 0.015 M Ammonium Fluoride (NH₄F), 0.013 M Nitric Acid (HNO₃), and 0.001 M Ethylenediaminetetraacetic Acid (EDTA).
-
Reagents for phosphorus determination as in the previous methods.
-
-
Procedure:
-
Weigh 2.5 g of air-dried, this compound-amended soil into a 50 mL extraction flask.
-
Add 25 mL of the Mehlich 3 extracting solution.
-
Shake for 5 minutes.
-
Filter the suspension through Whatman No. 42 filter paper.
-
Take a known aliquot of the clear filtrate.
-
Develop the blue color and measure the absorbance as described in the Olsen P test protocol.
-
Determine the phosphorus concentration using a standard curve.
-
Plant Uptake Study Protocol
This bioassay provides a direct measure of the phosphorus from this compound that is available for plant absorption and utilization.
-
Principle: The amount of phosphorus taken up by a test crop grown in soil amended with this compound is a direct indicator of its bioavailability.
-
Materials:
-
Pots (e.g., 2 kg capacity).
-
Soil with a known low level of available phosphorus.
-
This compound fertilizer.
-
Test crop seeds (e.g., wheat, maize, or ryegrass).
-
Nutrient solution devoid of phosphorus.
-
Greenhouse or controlled environment chamber.
-
-
Procedure:
-
Soil Preparation: Fill each pot with a known weight of the selected soil.
-
Fertilizer Application: Create several treatment groups, including a control (no P), and several rates of this compound application. Thoroughly mix the this compound into the soil for each pot according to its treatment group.
-
Sowing: Sow a predetermined number of seeds of the test crop in each pot.
-
Growth Period: Grow the plants in a controlled environment for a specified period (e.g., 4-6 weeks), watering as needed with a P-free nutrient solution.
-
Harvest: At the end of the growth period, harvest the above-ground plant biomass from each pot.
-
Sample Preparation: Dry the harvested plant material in an oven at 65-70°C to a constant weight. Record the dry weight. Grind the dried plant tissue to a fine powder.
-
Phosphorus Analysis:
-
Digest a known weight of the dried plant tissue using a wet acid digestion method (e.g., with a mixture of nitric acid and perchloric acid).
-
Determine the phosphorus concentration in the digest using a colorimetric method (e.g., the vanadomolybdate yellow method or the molybdenum blue method) and a spectrophotometer.
-
-
Calculation of P Uptake:
-
Calculate the total phosphorus uptake per pot by multiplying the phosphorus concentration in the plant tissue by the total dry matter yield of that pot.
-
The difference in P uptake between the this compound-treated plants and the control plants represents the phosphorus taken up from the fertilizer.
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing phosphorus availability and the signaling pathway of phosphorus uptake in plants.
References
Application Notes and Protocols: Ammophos as a Fire Retardant in Cellulosic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ammonium phosphates, commercially known as ammophos, are highly effective as fire retardants for a variety of cellulosic materials, including wood, cotton, and paper.[1][2] Their efficacy stems from their ability to alter the decomposition process of cellulose at elevated temperatures, promoting the formation of a protective char layer and releasing non-combustible gases.[1][3][4] This mechanism significantly reduces the rate of heat release and smoke production, thereby enhancing the fire resistance of the treated materials.[3][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a fire retardant for cellulosic materials.
Ammonium polyphosphate (APP) and diammonium phosphate (DAP) are common forms of this compound used for this purpose.[1] They function in the condensed phase by catalyzing the dehydration of cellulose to form a stable carbonaceous char, which acts as a thermal barrier.[4][6] In the gas phase, the release of ammonia upon heating dilutes the flammable gases produced during pyrolysis.[4]
Mechanism of Fire Retardancy
The primary fire-retardant action of this compound on cellulosic materials involves a chemical interference with the combustion process. During heating, this compound decomposes to produce phosphoric acid and ammonia.[4] The phosphoric acid catalyzes the dehydration of cellulose at lower temperatures, leading to the formation of a stable char layer.[1][4][6] This char acts as an insulating barrier, reducing the transfer of heat to the underlying material and limiting the release of flammable volatile compounds.[1] The ammonia released acts as a non-flammable gas, diluting the oxygen supply and the flammable gases in the vapor phase.[4]
Data Presentation
The following tables summarize quantitative data on the fire-retardant performance of this compound-treated cellulosic materials from various studies.
Table 1: Limiting Oxygen Index (LOI) of this compound-Treated Cellulosic Materials
The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support flaming combustion of a material under specified test conditions (ASTM D2863).[7][8] A higher LOI value indicates better fire retardancy.
| Cellulosic Material | Fire Retardant | Treatment Level (wt%) | Untreated LOI (%) | Treated LOI (%) | Reference |
| Cotton Fabric | Diammonium Phosphate | 20 | ~18 | 46.5 | [9] |
| Wood (Pine) | Diammonium Phosphate | 10 | 21.3 | 29.4 | [5] |
| Cellulose Composite | Ammonium Polyphosphate | 10 | 19 | 25.3 | [4] |
| Wood (Pine) | ADP/Urea | - | ~22 | >80 | [10] |
| Cotton Fabric | PNH solution | 20 | ~18 | 42.7 | [11] |
Table 2: Cone Calorimetry Data of this compound-Treated Cellulosic Materials
Cone calorimetry (ISO 5660-1) measures the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production of materials.[12] Lower values indicate improved fire retardancy.
| Cellulosic Material | Fire Retardant | Treatment Level (wt%) | pHRR Reduction (%) | THR Reduction (%) | Reference |
| Cotton Fabric | THPO-P (Ammonium phosphate ester) | 19.9 | 91.8 | 77.1 | [3] |
| Wood-Polyurethane Composite | Ammonium Polyphosphate | 20 | Significant Reduction | Significant Reduction | [5] |
| Rigid Polyurethane Foam | Ammonium Polyphosphate | 10 | 29.64 | 24.05 | [13] |
| Cotton-APP/SWCNHs | Ammonium Polyphosphate | - | 92.22 | 58.44 | [11] |
| FR-modified wood | ADP/Urea | - | 30 | - | [10] |
Experimental Protocols
Protocol 1: Application of this compound to Cellulosic Fabric (Padding Method)
This protocol describes a common method for applying water-soluble this compound, such as diammonium phosphate (DAP), to cotton fabric.
Materials:
-
Cellulosic fabric (e.g., 100% cotton)
-
Diammonium phosphate (DAP)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Solution Preparation: Prepare an aqueous solution of DAP at the desired concentration (e.g., 10-20 wt%). Dissolve the DAP in distilled water with the aid of a magnetic stirrer until a clear solution is obtained.
-
Fabric Preparation: Cut the fabric into specimens of appropriate size for testing. Ensure the fabric is clean and dry before treatment.
-
Padding: Immerse the fabric specimen in the DAP solution and allow it to become fully saturated. Pass the saturated fabric through a padding mangle at a specified pressure to ensure even uptake of the solution and to remove excess liquid. The wet pick-up should be controlled to achieve the desired add-on of the fire retardant.
-
Drying: Dry the treated fabric in an oven at a temperature of 80-100°C for 5-10 minutes, or until completely dry.
-
Curing: Cure the dried fabric in an oven at a higher temperature, typically 140-160°C, for 3-5 minutes. This step helps to fix the fire retardant to the cellulose fibers.
-
Conditioning: Condition the treated and dried fabric specimens at a standard atmosphere (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before flammability testing.
Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)
This protocol outlines the procedure for determining the LOI of treated cellulosic materials.
Apparatus:
-
LOI apparatus consisting of a heat-resistant glass column, a specimen holder, a gas mixing and control system, and an ignition source.
Procedure:
-
Specimen Preparation: Prepare specimens of the treated cellulosic material according to the dimensions specified in the standard (typically in the form of a small strip).
-
Apparatus Setup: Place the specimen vertically in the holder inside the glass column.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with a known oxygen concentration.
-
Ignition: Ignite the top edge of the specimen with the ignition source.
-
Observation: Observe the burning behavior of the specimen. The combustion is considered self-sustaining if it continues for a specified period or consumes a certain length of the specimen.
-
Oxygen Concentration Adjustment: If the flame extinguishes, repeat the test with a new specimen and a higher oxygen concentration. If the flame is self-sustaining, repeat with a lower oxygen concentration.
-
Determination of LOI: Continue this process, narrowing the range of oxygen concentration, until the minimum concentration required to just support flaming combustion is determined. This value is the Limiting Oxygen Index.
Protocol 3: Vertical Flame Test (ASTM D6413)
This test is used to assess the flame resistance of vertically oriented textile fabrics.
Apparatus:
-
A test cabinet with a specified burner.
-
Specimen holder.
-
Gas supply (methane).
Procedure:
-
Specimen Mounting: Mount the conditioned fabric specimen in the holder.
-
Flame Application: Position the burner so that the flame impinges on the bottom edge of the specimen for a specified time (e.g., 12 seconds).
-
Observation and Measurement: After the ignition source is removed, record the following:
-
Afterflame time: The time for which flaming combustion continues after the removal of the ignition source.
-
Afterglow time: The time for which glowing combustion continues after the flame is extinguished.
-
Char length: The length of the damaged (charred) portion of the specimen.
-
-
Evaluation: The material's performance is evaluated based on the afterflame time, afterglow time, and char length. Shorter times and smaller char lengths indicate better flame resistance.
Logical Relationships in Fire Retardancy Evaluation
The evaluation of a fire retardant's effectiveness involves a series of interconnected tests that provide a comprehensive picture of its performance.
References
- 1. mdpi.com [mdpi.com]
- 2. advanced-fiber.com [advanced-fiber.com]
- 3. High-efficiency durable flame retardant with ammonium phosphate ester and phosphine oxide groups for cotton cellulose biomacromolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile preparation of flame-retardant cellulose composite with biodegradable and water resistant properties for electronic device applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woodresearch.sk [woodresearch.sk]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. High Leach-Resistant Fire-Retardant Modified Pine Wood (Pinus sylvestris L.) by In Situ Phosphorylation and Carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fabrication of Flame-Retardant Ammonium Polyphosphate Modified Phytic Acid-Based Rigid Polyurethane Foam with Enhanced Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ammophos as a Nutrient Source for Microbial Fermentation
Introduction
Ammophos, commercially known as diammonium phosphate (DAP), is an inorganic salt with the chemical formula (NH₄)₂HPO₄. It is highly soluble in water and serves as a readily available source of two essential nutrients for microbial growth: nitrogen (as ammonium) and phosphorus (as phosphate).[1][2] In the fields of biotechnology and industrial fermentation, particularly in brewing, winemaking, and biofuel production, DAP is a widely used, cost-effective supplement to stimulate microbial activity, especially in nutrient-deficient media.[1][3][4] Its primary role is to provide yeast and other microorganisms with the necessary nitrogen for the synthesis of proteins, nucleic acids, and enzymes, thereby ensuring robust growth and efficient fermentation.[1]
Mechanism of Action
Microorganisms, such as the yeast Saccharomyces cerevisiae, readily assimilate the ammonium ions (NH₄⁺) provided by DAP. This inorganic nitrogen is crucial for various cellular functions.[1] The assimilation process involves multiple metabolic pathways where ammonium is incorporated into key amino acids like glutamate and glutamine. These amino acids then serve as donors for the synthesis of other amino acids, nucleotides, and essential nitrogenous biomolecules.[3] An adequate supply of assimilable nitrogen is critical for preventing sluggish or stalled fermentations, which can occur when the medium (e.g., grape must or wort) is nitrogen-deficient.[1][3][5]
Key Applications & Considerations
-
Preventing Sluggish Fermentations: In industries like winemaking, nitrogen deficiency in the grape must is a common problem that can lead to incomplete fermentation.[3][5] Supplementing with DAP provides the necessary nitrogen to support healthy yeast populations and ensure the fermentation process completes successfully.[4]
-
Minimizing Off-Flavor Production: Insufficient nitrogen can stress yeast, leading to the production of undesirable sulfur compounds like hydrogen sulfide (H₂S), which imparts a "rotten egg" aroma.[2][5] DAP addition helps mitigate this issue by satisfying the yeast's nitrogen requirements.[2]
-
Controlling Fermentation Kinetics: While beneficial, the timing and dosage of DAP are critical. Nitrogen from DAP is taken up very quickly, which can lead to rapid, uncontrolled yeast growth and a sharp increase in fermentation temperature.[6] This can negatively impact the final product's sensory profile.
-
Inorganic vs. Organic Nitrogen: DAP provides only inorganic nitrogen. Many studies suggest that a balanced nutrient profile, including organic nitrogen sources like amino acids (found in yeast extracts or peptones), can lead to a healthier and more controlled fermentation.[5][6][7] Organic nitrogen sources often provide additional benefits like vitamins and minerals.[2]
-
Impact on Metabolite Profile: The addition of DAP can significantly alter the production of volatile and non-volatile compounds.[3][5] This can affect the final concentration of desirable flavor and aroma compounds like esters, as well as undesirable ones like higher alcohols (fusel alcohols).[3] The final impact depends on the yeast strain, initial nutrient content, and the amount of DAP added.[3]
Data Presentation: this compound in Fermentation
Table 1: Comparison of this compound (DAP) with Other Nitrogen Sources in Saccharomyces cerevisiae Fermentation
| Nitrogen Source | Concentration (% w/v) | Final Ethanol Yield (%) | Final pH | Key Observations | Reference |
| Diammonium Phosphate (DAP) | 0.025 | 4.10 ± 0.01 | 4.07 ± 0.02 | Effective nitrogen source for ethanol production. | [8][9] |
| 0.05 | 4.23 ± 0.02 | 4.03 ± 0.01 | Higher concentration slightly improved ethanol yield. | [8][9] | |
| Ammonium Sulfate | 0.025 | 4.33 ± 0.02 | 3.73 ± 0.02 | Resulted in the highest alcohol and acidity yield in the study. | [8][9] |
| 0.05 | 4.47 ± 0.02 | 3.65 ± 0.03 | Showed the best fermentation performance among tested inorganic sources. | [8][9] | |
| Urea | 0.025 | 3.87 ± 0.02 | 4.37 ± 0.02 | Lower ethanol yield compared to ammonium salts. | [8][9] |
| 0.05 | 4.03 ± 0.02 | 4.27 ± 0.01 | Use of urea may cause an increase in medium pH. | [9] | |
| Ammonium Nitrate | 0.025 | 3.93 ± 0.02 | 4.13 ± 0.02 | Moderate performance compared to other sources. | [8][9] |
| 0.05 | 4.13 ± 0.02 | 4.10 ± 0.01 | Less effective than ammonium sulfate. | [8][9] | |
| Control (No added Nitrogen) | 0 | 3.67 ± 0.02 | 4.43 ± 0.02 | Lowest ethanol yield, indicating nitrogen limitation. | [8][9] |
Table 2: Fermentation Performance of this compound (DAP) vs. an Organic Nitrogen Source
| Nitrogen Source | Addition (ppm YAN*) | Fermentation Time (days) | Residual Sugar (g/L) | Key Observations | Reference |
| This compound (DAP) | 16 | ~13 | > 2.0 | Slower fermentation conclusion compared to the organic source. | [6] |
| Fermaid O™ (Organic) | 16 | ~10 | < 2.0 | Resulted in a more efficient and complete fermentation. | [6] |
| Control (No added Nitrogen) | 0 | >14 (Stuck) | > 4.0 | Fermentation did not complete, highlighting the need for nitrogen. | [6] |
*YAN: Yeast Assimilable Nitrogen
Experimental Protocols
Protocol 1: Evaluating the Effect of this compound (DAP) Concentration on Microbial Growth and Product Yield
1. Objective: To determine the optimal concentration of this compound (DAP) for maximizing biomass and/or product yield in a specific microbial fermentation process.
2. Materials:
-
Microorganism of interest (e.g., Saccharomyces cerevisiae)
-
Basal fermentation medium (containing carbon source, vitamins, and minerals, but limited in nitrogen)
-
This compound (Diammonium Phosphate, (NH₄)₂HPO₄), sterile stock solution (e.g., 100 g/L)
-
Sterile shake flasks or bioreactors
-
Incubator shaker
-
Spectrophotometer
-
HPLC system for substrate and product analysis
-
Sterile pipettes, tubes, and other labware
3. Procedure:
-
Media Preparation: Prepare the basal fermentation medium. Aliquot the medium into several shake flasks.
-
DAP Addition: Add different volumes of the sterile DAP stock solution to the flasks to achieve a range of final concentrations (e.g., 0 g/L, 0.25 g/L, 0.5 g/L, 1.0 g/L, 2.0 g/L). Ensure the final volume in each flask is the same. The 0 g/L flask will serve as the negative control.
-
Inoculum Preparation: Prepare a starter culture of the microorganism by inoculating a single colony into a small volume of rich medium and incubating until it reaches the mid-logarithmic growth phase.
-
Inoculation: Inoculate each experimental flask with the starter culture to a specific starting optical density (e.g., OD₆₀₀ of 0.1).
-
Incubation: Incubate the flasks under optimal conditions for the microorganism (e.g., 30°C, 200 rpm).
-
Sampling: Aseptically collect samples at regular time intervals (e.g., 0, 8, 16, 24, 48, 72 hours).
-
Analysis:
-
Cell Growth: Measure the optical density (OD) of the samples at 600 nm.
-
Substrate and Product Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant using HPLC to quantify the consumption of the primary carbon source and the production of the target metabolite (e.g., ethanol, organic acid).
-
Protocol 2: Comparative Analysis of this compound vs. Organic Nitrogen Sources
1. Objective: To compare the effects of this compound (inorganic nitrogen) with an organic nitrogen source (e.g., yeast extract, peptone) on fermentation performance.
2. Materials:
-
Same as Protocol 1
-
Organic nitrogen source(s) (e.g., Yeast Extract, Peptone), sterile stock solutions.
3. Procedure:
-
Nitrogen Calculation: Calculate the amount of each nitrogen source needed to achieve an equivalent concentration of Yeast Assimilable Nitrogen (YAN). Note: DAP is approx. 21.2% nitrogen by weight. Yeast extract is typically ~10% nitrogen. This calculation is crucial for a fair comparison.
-
Media Preparation: Prepare flasks with the basal medium.
-
Flask Set A: Supplement with DAP at the target YAN concentration.
-
Flask Set B: Supplement with the organic nitrogen source at the same target YAN concentration.
-
Flask Set C: (Optional) Supplement with a 50:50 mixture of inorganic and organic nitrogen.
-
Flask Set D: Control with no added nitrogen.
-
-
Inoculation, Incubation, and Sampling: Follow steps 3-6 from Protocol 1.
-
Analysis:
-
Perform the same analyses as in Protocol 1 (OD₆₀₀, HPLC).
-
Additional Analysis (Optional): If the final product has sensory attributes (e.g., wine, beer), consider GC-MS analysis to quantify the profile of volatile compounds like esters and fusel alcohols, which are known to be affected by the nitrogen source.[3]
-
Visualizations
Caption: Experimental workflow for assessing this compound.
Caption: Assimilation pathway of nitrogen from this compound.
Caption: Cause and effect of this compound supplementation.
References
- 1. hhfertilizer.com [hhfertilizer.com]
- 2. atpgroup.com [atpgroup.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 6. Yeast Nutrition: Amino Acids Are Better Than Ammonia (DAP) - Scott Laboratories [scottlab.com]
- 7. procelys.com [procelys.com]
- 8. maxapress.com [maxapress.com]
- 9. maxapress.com [maxapress.com]
Application Notes and Protocols for Field Trials with Ammophos Fertilizer
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers and agricultural scientists in the meticulous planning and execution of field trials to evaluate the efficacy of Ammophos fertilizer. Adherence to these standardized procedures will ensure the generation of robust, reproducible, and statistically significant data, crucial for product development and agronomic recommendations.
Introduction to this compound Fertilizer
This compound is a widely utilized complex mineral fertilizer, primarily composed of ammonium phosphate.[1][2][3] It is a concentrated source of both nitrogen (N) and phosphorus (P), essential macronutrients for plant growth and development. The typical composition of this compound includes 10-12% nitrogen and 44-52% phosphorus (as P₂O₅).[4][5] Its high water solubility ensures that nutrients are readily available for plant uptake.[1] this compound is particularly effective in the initial growth stages, promoting robust root development, and is suitable for a wide range of crops and soil types.[1][2]
Experimental Objectives and Hypothesis Formulation
Clearly defined objectives are the cornerstone of a successful field trial.[6] The primary objective of an this compound field trial is typically to determine the optimal application rate for maximizing crop yield and quality while assessing its economic and environmental impact.
Example Objectives:
-
To evaluate the effect of different this compound application rates on the grain yield of spring barley.
-
To determine the impact of this compound on the phosphorus uptake and biomass production of maize.
-
To compare the efficacy of this compound with other phosphate fertilizers.
Hypothesis Formulation:
A clear hypothesis must be established prior to the experiment.[6][7]
-
Null Hypothesis (H₀): There is no significant difference in crop yield between the different this compound application rates and the control (zero fertilizer) group.
-
Alternative Hypothesis (H₁): At least one this compound application rate results in a statistically significant difference in crop yield compared to the control group.
Experimental Design
The choice of experimental design is critical for minimizing bias and accounting for field variability.[6][8] For fertilizer trials, the Randomized Complete Block Design (RCBD) is the most commonly used and recommended design.[6][9] This design is effective in accounting for gradients in soil fertility, slope, or other sources of variation within the experimental area.[9]
Key Principles of Experimental Design:
-
Replication: Each treatment must be repeated multiple times (a minimum of four replications is recommended) to estimate experimental error and increase the reliability of the results.[6][9][10]
-
Randomization: The allocation of treatments to experimental plots within each block must be random to avoid systematic bias.[8][10][11]
-
Blocking: The experimental area is divided into uniform blocks, with each block containing a complete set of treatments. This helps to control for known sources of variation.[9][10]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound field trials.
Experimental Protocols
Site Selection and Characterization
-
Select a field with uniform soil type, topography, and cropping history.[10]
-
Avoid areas with known compaction, poor drainage, or significant weed pressure.
-
Conduct a baseline soil analysis of the experimental area before applying any treatments. Collect composite soil samples from a depth of 0-20 cm and 20-50 cm.[12][13] The analysis should include pH, organic matter, and concentrations of essential nutrients (N, P, K).
Plot Establishment
-
Individual plot dimensions should be practical for the available machinery for sowing, spraying, and harvesting.[11][14] A common plot size for cereal crops is 2 meters wide by 12 meters long.[14]
-
Leave buffer areas or alleys between plots and blocks to prevent treatment carry-over. A 1-meter alley between plots and a 2-meter alley between blocks is recommended.[12]
-
Clearly label each plot with durable tags indicating the block and treatment number.[12]
Treatment Plan
-
Control: A zero-fertilizer control is essential to establish the baseline crop performance.[11]
-
This compound Application Rates: The rates should be based on the crop's nutrient requirements, soil test results, and regional recommendations. A typical range for pre-sowing application is 60-90 kg/ha .[1][2] It is advisable to include rates above and below the expected optimum.
-
Example Treatment Plan:
-
T1: Control (0 kg/ha this compound)
-
T2: 50 kg/ha this compound
-
T3: 100 kg/ha this compound
-
T4: 150 kg/ha this compound
-
T5: 200 kg/ha this compound
-
Fertilizer Application
-
This compound is typically applied as a pre-sowing or at-sowing fertilizer.[1][2]
-
Ensure uniform application of the fertilizer according to the treatment plan. Calibrated application equipment should be used to guarantee accuracy.
-
For row crops, banding the fertilizer 5 cm to the side and 5 cm below the seed is an effective placement method.[12]
Crop Management
-
All other agronomic practices, such as crop variety, seeding rate, weed control, and pest management, should be uniform across all plots to ensure that any observed differences are due to the fertilizer treatments.[6]
Data Collection and Presentation
Systematic and accurate data collection is crucial for the successful evaluation of the fertilizer treatments.[8]
In-Season Data Collection
-
Plant Emergence: Count the number of emerged seedlings in a designated area of each plot at a specific time after sowing.
-
Plant Height: Measure the height of a representative number of plants per plot at key growth stages.[12]
-
Chlorophyll Content: Use a chlorophyll meter to get a non-destructive estimate of the plant's nitrogen status.[12]
-
Biomass Sampling: At specific growth stages, collect above-ground plant material from a defined area in each plot to determine biomass accumulation.
Post-Harvest Data Collection
-
Grain Yield: Harvest the central rows of each plot to avoid edge effects.[15] Record the fresh weight and moisture content to calculate the standardized grain yield (e.g., at 14% moisture).
-
Straw/Stover Yield: After threshing, collect and weigh the remaining plant material.
-
Nutrient Analysis: Analyze grain and straw/stover samples for nitrogen and phosphorus content to determine nutrient uptake.
-
Post-Harvest Soil Analysis: Collect soil samples from each plot after harvest to assess the residual nutrient status.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound Application Rate on Crop Yield and Growth Parameters
| Treatment | Application Rate ( kg/ha ) | Plant Height (cm) at Anthesis | Above-Ground Biomass (t/ha) | Grain Yield (t/ha) | Straw Yield (t/ha) |
| T1 | 0 (Control) | 65.2 | 8.1 | 3.5 | 4.6 |
| T2 | 50 | 72.8 | 9.5 | 4.2 | 5.3 |
| T3 | 100 | 78.5 | 11.2 | 5.1 | 6.1 |
| T4 | 150 | 81.3 | 12.5 | 5.8 | 6.7 |
| T5 | 200 | 80.9 | 12.3 | 5.7 | 6.6 |
Table 2: Nutrient Uptake and Post-Harvest Soil Analysis
| Treatment | Application Rate ( kg/ha ) | Grain N Uptake ( kg/ha ) | Grain P Uptake ( kg/ha ) | Post-Harvest Soil P (mg/kg) |
| T1 | 0 (Control) | 70 | 15 | 8.5 |
| T2 | 50 | 85 | 20 | 10.2 |
| T3 | 100 | 105 | 25 | 12.8 |
| T4 | 150 | 120 | 30 | 15.1 |
| T5 | 200 | 118 | 29 | 17.3 |
Statistical Analysis and Interpretation
The collected data should be subjected to statistical analysis to determine the significance of the observed treatment effects.[6][7]
-
Analysis of Variance (ANOVA): ANOVA is the appropriate statistical tool for analyzing data from a Randomized Complete Block Design.[7] It will determine if there are statistically significant differences among the treatment means.
-
Mean Separation Tests: If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) can be used to identify which specific treatment means are different from each other.
-
Regression Analysis: To determine the optimal fertilizer rate, regression models (e.g., linear, quadratic) can be fitted to the yield response data.[7]
Logical Relationship of Statistical Analysis
Caption: Logical flow of statistical analysis for trial data.
Conclusion and Recommendations
The final step is to interpret the results in the context of the experimental objectives and formulate practical recommendations.[6] The report should clearly state the optimal this compound application rate for the specific crop and conditions under which the trial was conducted. The economic feasibility of the recommended rate should also be discussed.
References
- 1. Аmmophos - NH4H2PO4 - Gevicom Limited [gevicomltd.com]
- 2. graintrade.com.ua [graintrade.com.ua]
- 3. This compound - Konsonet [konsonet.eu]
- 4. Fertilizer this compound: what is it, composition, formula, how to breed, when and how to apply [garden.tomathouse.com]
- 5. richfield.com.ua [richfield.com.ua]
- 6. Best Practices for Fertilizer Trials [quicktrials.com]
- 7. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 8. agmatix.com [agmatix.com]
- 9. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 10. Experimenting on the Farm: Introduction to Experimental Design | OSU Extension Service [extension.oregonstate.edu]
- 11. soilcropandmore.info [soilcropandmore.info]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the optimal size, shape and number of plots for field trials? - 13 December 2021 – QuickTrials [quicktrials.com]
- 15. sare.org [sare.org]
Application Notes and Protocols for the Quantification of Ammophos (Ammonium Phosphate) in Plant Tissues
Introduction
Ammophos, a widely used fertilizer, is a commercial name for ammonium phosphate. It serves as a primary source of two essential macronutrients for plants: nitrogen in the form of ammonium (NH₄⁺) and phosphorus in the form of phosphate (PO₄³⁻). Monitoring the uptake and concentration of these ions in plant tissues is crucial for assessing nutrient status, optimizing fertilizer application, and understanding plant physiology. This document provides detailed application notes and protocols for the quantification of ammonium and phosphate in plant tissues, tailored for researchers, scientists, and professionals in drug development and agricultural science.
The analytical techniques covered include spectrophotometry, a robust and accessible method, as well as more advanced instrumental methods like Ion Chromatography (IC) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for higher sensitivity and throughput.
Section 1: Spectrophotometric Determination of Ammonium
Application Note
The spectrophotometric determination of ammonium is a widely used colorimetric method. The Berthelot reaction is a common approach where ammonium ions react with a phenol-hypochlorite solution in an alkaline medium to form a stable blue-colored indophenol complex. The intensity of the color, measured with a spectrophotometer, is directly proportional to the ammonium concentration in the sample. This method is cost-effective and suitable for a large number of samples but can be susceptible to interference from certain amino acids.
Experimental Protocol
1. Reagents and Materials
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Phenol (C₆H₅OH)
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Sodium hypochlorite (NaOCl) solution (5%)
-
Sodium hydroxide (NaOH)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Deionized water
-
Plant tissue samples (fresh, frozen, or oven-dried)
-
Mortar and pestle or grinder
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
2. Sample Preparation and Extraction
-
Homogenization : Weigh approximately 0.1-0.5 g of fresh or dried plant tissue. Grind the tissue to a fine powder using a pre-chilled mortar and pestle, with the addition of liquid nitrogen for fresh samples to prevent degradation.
-
Extraction : Transfer the powdered sample to a centrifuge tube. Add 10 mL of 2% acetic acid or 10% Trichloroacetic acid (TCA) to the tube.
-
Shaking : Vortex the mixture vigorously for 1 minute and then shake on a mechanical shaker for 30-60 minutes at room temperature.
-
Centrifugation : Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C.
-
Collection : Carefully collect the supernatant, which contains the extracted ammonium, for analysis. If the analysis is not performed immediately, the extracts can be stored at -20°C.
3. Analytical Procedure
-
Standard Curve Preparation : Prepare a series of standard solutions of ammonium with concentrations ranging from 0 to 25 µg NH₄-N/ml using ammonium sulfate.
-
Reaction Mixture :
-
To 1 mL of the plant extract or standard solution in a test tube, add 2 mL of a solution containing phenol and sodium nitroprusside.
-
Add 2 mL of an alkaline solution of sodium hypochlorite and EDTA.
-
-
Incubation : Mix the solution thoroughly and incubate at room temperature for 30-60 minutes to allow for color development.
-
Measurement : Measure the absorbance of the blue indophenol complex at a wavelength of 630-640 nm using a spectrophotometer. Use a blank solution (containing all reagents except the ammonium standard/sample) to zero the instrument.
-
Quantification : Determine the concentration of ammonium in the plant extracts by comparing their absorbance values to the standard curve.
Workflow Diagram: Ammonium Quantification
Caption: Workflow for Spectrophotometric Ammonium Quantification.
Section 2: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)
Application Note
The molybdenum blue method is the most common spectrophotometric technique for determining orthophosphate concentrations. In an acidic medium, orthophosphate reacts with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid or tin(II) chloride to form a stable, intensely colored molybdenum blue complex. The absorbance of this blue solution is measured, which is proportional to the phosphate concentration. The method is sensitive and reliable for determining inorganic phosphate in plant extracts.
Experimental Protocol
1. Reagents and Materials
-
Potassium dihydrogen phosphate (KH₂PO₄) for standard solutions.
-
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O).
-
Potassium antimony tartrate (K(SbO)C₄H₄O₆·½H₂O).
-
Ascorbic acid (C₆H₈O₆).
-
Sulfuric acid (H₂SO₄), 5N.
-
All other materials as listed for ammonium determination.
2. Sample Preparation and Digestion
-
Extraction (for inorganic phosphate) : Follow the same extraction procedure as for ammonium (Section 1, Protocol 2).
-
Digestion (for total phosphorus) :
-
Place 0.2-0.5 g of dried, ground plant material into a digestion tube.
-
Add concentrated sulfuric acid and a digestion catalyst (e.g., selenium or a hydrogen peroxide mixture).
-
Heat the mixture in a digestion block until the solution becomes clear. This process mineralizes organic phosphorus into inorganic orthophosphate.
-
Allow the digest to cool, then dilute it with deionized water to a known volume.
-
3. Analytical Procedure
-
Reagent Preparation :
-
Molybdate Reagent : Dissolve ammonium molybdate and potassium antimony tartrate in 5N sulfuric acid. Store in a dark, cool place.
-
Reducing Agent : Prepare a fresh solution of ascorbic acid daily.
-
Combined Reagent : Mix the molybdate reagent and ascorbic acid solution just before use.
-
-
Standard Curve Preparation : Prepare a series of phosphate standards (e.g., 0 to 1.0 ppm P) by diluting a stock solution of KH₂PO₄.
-
Reaction : Pipette an aliquot of the plant extract or digested sample into a volumetric flask. Add the combined molybdate-ascorbic acid reagent.
-
Incubation : Make up to volume with deionized water, mix well, and allow the solution to stand for 10-30 minutes at room temperature for the blue color to develop fully.
-
Measurement : Measure the absorbance at a wavelength between 725 nm and 880 nm. The optimal wavelength may vary slightly depending on the specific protocol. Use a reagent blank to zero the spectrophotometer.
-
Quantification : Calculate the phosphate concentration in the samples using the standard curve.
Workflow Diagram: Phosphate Quantification
Caption: Workflow for Spectrophotometric Phosphate Quantification.
Section 3: Advanced Analytical Techniques
Application Note
For more precise, sensitive, and simultaneous quantification of multiple ions, advanced instrumental techniques are employed.
-
Ion Chromatography (IC) : IC is a form
Application of Ammophos in Phytoremediation of Heavy Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoremediation is an emerging, cost-effective, and eco-friendly technology that utilizes plants to extract, sequester, or detoxify environmental pollutants, including heavy metals. The efficiency of phytoremediation is often limited by factors such as the bioavailability of heavy metals in the soil and the growth rate of the selected plants. Ammophos, a widely used ammonium phosphate fertilizer, presents a subject of interest for its potential to enhance phytoremediation processes. This document provides detailed application notes and experimental protocols for investigating the utility of this compound in the phytoremediation of heavy metal-contaminated soils.
This compound can exert a dual influence on heavy metal phytoremediation. The ammonium component can lead to soil acidification upon nitrification, which may increase the bioavailability of certain heavy metals like cadmium (Cd), lead (Pb), and zinc (Zn).[1] Conversely, the phosphate component can form insoluble metal-phosphate precipitates, thereby immobilizing heavy metals and reducing their uptake.[2][3] However, in some instances, phosphate has been observed to increase the uptake of certain metals.[4] Therefore, the application of this compound in phytoremediation must be carefully optimized to balance plant nutrition, heavy metal bioavailability, and uptake.
Application Notes
Principle of Action
The application of this compound in phytoremediation is based on two primary mechanisms:
-
Enhanced Plant Biomass Production: As a fertilizer, this compound provides essential nutrients (nitrogen and phosphorus) that stimulate plant growth. Increased biomass is critical for effective phytoextraction, as it directly correlates with the total amount of heavy metals that can be accumulated and removed from the soil.[5]
-
Alteration of Soil Chemistry and Heavy Metal Bioavailability:
-
Ammonium-induced Acidification: The nitrification of ammonium ions (NH₄⁺) to nitrate (NO₃⁻) releases protons (H⁺), leading to a decrease in soil pH. A lower pH can increase the solubility and bioavailability of certain heavy metals, making them more accessible for plant uptake.[1]
-
Phosphate-induced Mobilization/Immobilization: Phosphate ions (PO₄³⁻) can react with heavy metals in the soil. While this can lead to the precipitation of insoluble metal phosphates, thereby reducing their bioavailability (phytostabilization), under certain soil conditions, the application of phosphate fertilizers has been shown to increase the uptake of metals like zinc and cadmium in some plant species.[2][3][4]
-
Potential Applications
-
Phytoextraction: The primary application of this compound in phytoremediation is to enhance the phytoextraction of heavy metals by increasing both their bioavailability and the biomass of hyperaccumulator or high-biomass plants.
-
Phytostabilization: In scenarios where the goal is to immobilize heavy metals and prevent their leaching or entry into the food chain, the phosphate component of this compound can be leveraged to promote the formation of stable metal-phosphate complexes in the soil.[6]
Considerations and Limitations
-
Heavy Metal Content in Fertilizers: It is crucial to analyze the heavy metal content of the this compound fertilizer itself, as some phosphate-based fertilizers can contain impurities such as cadmium and lead.[7] The use of purified monoammonium phosphate has been shown to reduce heavy metal accumulation in plants.[8]
-
Soil Type and Properties: The effect of this compound on heavy metal bioavailability is highly dependent on soil properties such as initial pH, organic matter content, and cation exchange capacity.[9]
-
Plant Species: Different plant species have varying tolerances and uptake efficiencies for specific heavy metals. The selection of an appropriate plant species is critical for successful phytoremediation.
-
Dosage and Application Rate: The concentration of this compound applied is a critical factor. Excessive application can lead to nutrient imbalances, soil salinization, and potential negative impacts on plant growth and microbial communities.
Quantitative Data on Phosphate Fertilizer Application
The following tables summarize data from a study on the effect of single super phosphate (SSP) fertilizer on heavy metal uptake by Amaranthus caudatus. While not specific to this compound, this data illustrates the potential impact of phosphate application on heavy metal distribution.
Table 1: Effect of Single Super Phosphate (SSP) on Heavy Metal Concentration in the Stem of Amaranthus caudatus [4]
| Treatment ( kg/ha SSP) | Cu (mg/kg) | Zn (mg/kg) | Cd (mg/kg) | Pb (mg/kg) | Ni (mg/kg) |
| 0 | 7.05 | 85.50 | 1.10 | Not Detected | Not Detected |
| 60 | 6.45 | 90.25 | 1.15 | Not Detected | Not Detected |
| 80 | 7.06 | 95.75 | 1.20 | 5.55 | Not Detected |
| 100 | 8.90 | 105.75 | 1.25 | Not Detected | Not Detected |
Table 2: Effect of Single Super Phosphate (SSP) on Heavy Metal Concentration in the Root of Amaranthus caudatus [4]
| Treatment ( kg/ha SSP) | Cu (mg/kg) | Zn (mg/kg) | Cd (mg/kg) | Pb (mg/kg) | Ni (mg/kg) |
| 0 | 10.15 | 75.50 | 1.05 | Not Detected | Not Detected |
| 60 | 12.45 | 80.25 | 1.10 | Not Detected | Not Detected |
| 80 | 15.06 | 92.15 | 1.15 | Not Detected | Not Detected |
| 100 | 13.90 | 85.75 | 1.20 | Not Detected | Not Detected |
Experimental Protocols
Protocol for a Pot Experiment to Evaluate the Efficacy of this compound in Phytoremediation
Objective: To determine the effect of different concentrations of this compound on the growth and heavy metal uptake by a selected plant species in contaminated soil.
Materials:
-
Heavy metal-contaminated soil (e.g., spiked with CdCl₂ or Pb(NO₃)₂)
-
Pots (e.g., 5 L capacity)
-
Seeds of a selected hyperaccumulator or high-biomass plant (e.g., Brassica juncea, Helianthus annuus)
-
This compound (analyze for heavy metal impurities prior to use)
-
Deionized water
-
Drying oven
-
Analytical balance
-
Grinder
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Soil Preparation:
-
Collect soil from a contaminated site or artificially contaminate a control soil with a known concentration of the target heavy metal(s).
-
Homogenize the soil and pass it through a 2 mm sieve.
-
Characterize the initial soil properties (pH, organic matter, cation exchange capacity, and total and bioavailable heavy metal concentrations).
-
-
Experimental Setup:
-
Fill each pot with a known weight of the prepared soil (e.g., 4 kg).
-
Establish different treatment groups with varying levels of this compound application (e.g., 0, 50, 100, 200 mg/kg soil).
-
Include a control group with no plants to monitor changes in soil heavy metal concentrations without phytoremediation.
-
Each treatment should have at least three replicates in a completely randomized design.
-
-
Planting and Growth:
-
Sow a predetermined number of seeds in each pot.
-
After germination, thin the seedlings to a uniform number per pot (e.g., three plants).
-
Water the pots regularly with deionized water to maintain soil moisture at approximately 70% of water-holding capacity.
-
Maintain the plants in a greenhouse or controlled environment with a defined photoperiod and temperature.
-
-
Harvesting and Sample Preparation:
-
After a specified growth period (e.g., 60 days), harvest the plants.
-
Separate the plants into roots and shoots.
-
Gently wash the roots with tap water followed by deionized water to remove adhering soil particles.
-
Record the fresh weight of the roots and shoots.
-
Dry the plant samples in an oven at 70°C to a constant weight and record the dry weight.
-
Grind the dried plant material into a fine powder.
-
-
Heavy Metal Analysis:
-
Digest a known weight (e.g., 0.5 g) of the dried plant powder using a mixture of nitric acid and hydrogen peroxide.
-
Dilute the digested samples to a known volume with deionized water.
-
Analyze the concentration of the target heavy metal(s) in the digested samples using AAS or ICP-MS.
-
Similarly, analyze the heavy metal concentrations in the soil samples collected at the end of the experiment.
-
-
Data Analysis:
-
Calculate the bioconcentration factor (BCF) and translocation factor (TF) to evaluate the phytoremediation efficiency.
-
BCF = [Metal concentration in plant tissue] / [Metal concentration in soil]
-
TF = [Metal concentration in shoots] / [Metal concentration in roots]
-
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed dual mechanism of this compound in enhancing phytoremediation.
Caption: Experimental workflow for a pot study on this compound-assisted phytoremediation.
Caption: Generalized signaling pathway for heavy metal stress in plants.
References
- 1. google.com [google.com]
- 2. Effects of pH and phosphate on metal distribution with emphasis on As speciation and mobilization in soils from a lead smelting site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scihub.org [scihub.org]
- 5. Heavy Metals and Pesticides Toxicity in Agricultural Soil and Plants: Ecological Risks and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clean-Up of Heavy Metals from Contaminated Soil by Phytoremediation: A Multidisciplinary and Eco-Friendly Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the accumulation of toxic metal(loid)s in agricultural soils impacted from long-term application of phosphate fertilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Ammonium Phosphate for pH Regulation in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding "Ammophos" in a Laboratory Context
The term "this compound" is commonly used as a trade name for fertilizer-grade ammonium phosphate. In a research and development setting, for applications requiring precise pH control, it is crucial to use specific, high-purity grades of ammonium phosphate salts. These salts, in combination with a weak acid or base, form a robust buffering system.
Ammonium phosphate buffers are solutions containing a weak acid (dihydrogen phosphate ion, H₂PO₄⁻, or the ammonium ion, NH₄⁺) and its conjugate base (hydrogen phosphate ion, HPO₄²⁻, or ammonia, NH₃). This combination allows the solution to resist significant changes in pH upon the addition of small amounts of strong acids or bases, making it a valuable tool in a variety of chemical and biological applications.[1][2][3] The buffering capacity is optimal near the pKa of the acidic component. Phosphoric acid is a triprotic acid, meaning it has three pKa values, offering a wide potential buffering range.[4] Similarly, the ammonium/ammonia pair provides buffering capacity in the alkaline range.
Principle of Action: The Buffering Mechanism
An ammonium phosphate buffer system leverages the equilibria of both the phosphate and ammonium ions to maintain a stable pH.
-
Phosphate System: Phosphoric acid (H₃PO₄) has three dissociation steps, providing buffering capacity around pH 2.1, 7.2, and 12.4.[4] For most biological and many chemical applications, the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) is the most relevant:
H₂PO₄⁻ (aq) ⇌ H⁺ (aq) + HPO₄²⁻ (aq)
When a strong acid (H⁺) is added, the equilibrium shifts to the left, consuming the added protons. When a strong base (OH⁻) is added, it reacts with H₂PO₄⁻ to form HPO₄²⁻ and water, thus neutralizing the base.
-
Ammonium System: The ammonium ion (NH₄⁺) acts as a weak acid, in equilibrium with its conjugate base, ammonia (NH₃):
NH₄⁺ (aq) ⇌ H⁺ (aq) + NH₃ (aq)
If a strong base is introduced, it reacts with NH₄⁺, shifting the equilibrium to the right and minimizing the pH increase.[2] Conversely, added acid will react with NH₃, shifting the equilibrium to the left.[2]
The combination of these two systems in an ammonium phosphate buffer provides a versatile and stable pH environment.
Applications in Research and Development
Ammonium phosphate buffers are utilized in various scientific disciplines:
-
Biochemical Assays: Many enzymatic reactions are highly pH-dependent. Ammonium phosphate buffers can maintain the optimal pH for enzyme activity and stability.[5]
-
Drug Formulation and Delivery: In pharmaceutical sciences, pH control is critical for drug solubility, stability, and bioavailability.[6] pH-responsive drug delivery systems can be designed to release therapeutic agents in specific pH environments, such as the gastrointestinal tract or tumor microenvironments.[7][8] Ammonium phosphate can be a component of the buffer systems used in these formulations.
-
Cell Culture: Maintaining a stable physiological pH (typically 7.2-7.4) is essential for the growth and viability of cells in culture.[9] While less common than bicarbonate-based buffers for this purpose, phosphate-based buffers are used in various cell-based applications.
-
Chromatography: Buffer solutions are essential as mobile phases in various chromatography techniques, such as ion-exchange chromatography, to control the elution of molecules.
-
Chemical Synthesis: Certain organic and inorganic reactions require strict pH control to ensure desired product formation and prevent side reactions.
Quantitative Data
The effectiveness of a buffer is determined by the pKa of its acidic component and the concentrations of the acid and conjugate base.
| Buffer System | Acidic Species | pKa Value(s) | Effective pH Range |
| Phosphoric Acid | H₃PO₄ | pKa₁ = 2.12 | 1.1 - 3.1 |
| H₂PO₄⁻ | pKa₂ = 7.21 | 6.2 - 8.2 | |
| HPO₄²⁻ | pKa₃ = 12.44 | 11.4 - 13.4 | |
| Ammonium Ion | NH₄⁺ | pKa = 9.25 | 8.2 - 10.2 |
Table 1: Dissociation constants (pKa) and effective buffering ranges for phosphate and ammonium systems at 25°C. The effective buffering range is generally considered to be pKa ± 1.[4][10]
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals. Work in a well-ventilated area or a fume hood, especially when using ammonia solutions.
Protocol 5.1: Preparation of a 0.1 M Ammonium Phosphate Buffer (pH 7.0)
This protocol utilizes monoammonium phosphate (NH₄H₂PO₄) and diammonium phosphate ((NH₄)₂HPO₄) to create a buffer around the second pKa of phosphoric acid.
Materials:
-
Monoammonium phosphate (NH₄H₂PO₄)
-
Diammonium phosphate ((NH₄)₂HPO₄)
-
Deionized (DI) water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Calculate Required Masses: To prepare 1 L of a 0.1 M buffer, you will need a combination of the two salts. The Henderson-Hasselbalch equation can be used for precise calculations: pH = pKa + log ([Base] / [Acid]) For a target pH of 7.0 and using pKa₂ of 7.21: 7.0 = 7.21 + log ([(NH₄)₂HPO₄] / [NH₄H₂PO₄]) -0.21 = log ([(NH₄)₂HPO₄] / [NH₄H₂PO₄]) 10⁻⁰.²¹ = 0.617 = Ratio of Base/Acid
Given that [(NH₄)₂HPO₄] + [NH₄H₂PO₄] = 0.1 M, you can solve for the individual concentrations.
-
[NH₄H₂PO₄] (Acid) ≈ 0.0618 M
-
[(NH₄)₂HPO₄] (Base) ≈ 0.0382 M
Calculate the mass needed for 1 L:
-
Mass of NH₄H₂PO₄ (MW: 115.03 g/mol ) = 0.0618 mol/L * 115.03 g/mol * 1 L = 7.11 g
-
Mass of (NH₄)₂HPO₄ (MW: 132.06 g/mol ) = 0.0382 mol/L * 132.06 g/mol * 1 L = 5.04 g
-
-
Dissolve the Salts: Add approximately 800 mL of DI water to a beaker. Place it on a magnetic stirrer and add the calculated amounts of monoammonium phosphate and diammonium phosphate. Stir until fully dissolved.
-
Adjust pH: Calibrate the pH meter. Place the electrode in the buffer solution and monitor the pH. Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to exactly 7.0.
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the flask. Add DI water to the 1 L mark.
-
Storage: Stopper the flask and invert it several times to ensure homogeneity. Transfer to a labeled, sealed container and store at room temperature or 4°C.
Protocol 5.2: Preparation of a 0.1 M Ammonium Buffer (pH 9.5)
This protocol utilizes ammonium chloride (NH₄Cl) and an ammonia solution (NH₃ or NH₄OH) to create a buffer in the alkaline range.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Concentrated ammonia solution (e.g., 28-30% NH₃)
-
Deionized (DI) water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare Ammonium Chloride Solution: To prepare 1 L of a 0.1 M buffer, start by dissolving 5.35 g of NH₄Cl (MW: 53.49 g/mol ) in approximately 900 mL of DI water in a beaker.
-
Adjust pH with Ammonia: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. In a fume hood, carefully add concentrated ammonia solution dropwise while monitoring the pH. Continue adding ammonia until the pH reaches 9.5.
-
Final Volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Add DI water to the 1 L mark.
-
Verification and Storage: Stopper the flask, mix thoroughly, and re-check the pH. Adjust if necessary. Store in a tightly sealed container to prevent the loss of ammonia gas.
Visualizations
Caption: Mechanism of pH stabilization in an ammonium phosphate buffer.
Caption: Workflow for preparing an ammonium phosphate buffer solution.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phosphate Buffer Issues [chem.fsu.edu]
- 5. Ammonium hydroxide as a pH buffer in biochemical assays [eureka.patsnap.com]
- 6. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 7. Development of pH Sensitive Nanoparticles for Intestinal Drug Delivery Using Chemically Modified Guar Gum Co-Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. interchim.fr [interchim.fr]
- 10. What is the Optimum strength for phosphate buffer - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Coating Seeds with Ammophos
Introduction
Ammophos, a widely utilized nitrogen-phosphorus fertilizer, can be effectively applied as a seed coating to provide essential nutrients directly to the germinating seed and developing seedling. This localized nutrient supply can enhance early vigor, promote root development, and improve overall crop establishment, particularly in nutrient-deficient soils.[1][2] The direct application of macronutrients to the seed coat can sometimes inhibit germination; therefore, a preliminary coating with an inert material or the use of a suitable binder is recommended.[2] This document provides detailed protocols for the laboratory-scale coating of seeds with this compound, methods for evaluating the efficacy of the coating, and relevant quantitative data.
Key Components and Materials
-
This compound Source: Finely ground Monoammonium Phosphate (MAP) or Ammonium Dihydrogen Phosphate is recommended for preparing the coating slurry.[1][3]
-
Binder (Adhesive): A binder is crucial for adhering the this compound particles to the seed surface.[4] Common choices include:
-
Filler (Optional): Inert materials like talc or clay can be used to increase the seed size and weight for easier handling and planting, a process known as pelleting.[7]
-
Colorant (Optional): A dye can be added to the slurry to visually confirm uniform coating.[5]
-
Equipment:
-
Laboratory-scale rotary pan coater or a simple rotating drum/mixer.[8]
-
Grinder or mill (if this compound is not in fine powder form).
-
Magnetic stirrer and hot plate.
-
Spray bottle or atomizer.
-
Drying oven or a well-ventilated area.
-
Experimental Protocols
Protocol 1: Preparation of this compound Coating Slurry
This protocol describes the preparation of a coating slurry using Methyl Cellulose as a binder.
-
Binder Solution Preparation:
-
Slowly add 2g of Methyl Cellulose powder to 100 mL of distilled water heated to 80-90°C while stirring vigorously.
-
Continue stirring for 10-15 minutes until the powder is fully dispersed.
-
Cool the solution to room temperature while stirring to form a clear, viscous 2% (w/v) binder solution.
-
-
This compound Slurry Formulation:
-
Determine the target phosphorus (P) application rate per seed (e.g., 1.0 mg P/seed).[1]
-
Calculate the required amount of Monoammonium Phosphate (MAP, assume ~21% P) based on the number of seeds to be coated.
-
Gradually add the finely ground MAP powder to the prepared binder solution while continuously stirring with a magnetic stirrer.
-
Stir until a homogenous suspension is achieved. The consistency should be suitable for spraying without clogging the nozzle. Adjust viscosity by adding small amounts of water or binder solution if necessary.
-
(Optional) Add a colorant to the slurry at this stage.
-
Protocol 2: Seed Coating Application
This protocol details the application of the this compound slurry to seeds using a laboratory rotary pan coater.
-
Seed Preparation: Ensure seeds are clean, graded, and free from dust and debris for optimal coating adhesion.[1]
-
Coating Process:
-
Place a pre-weighed batch of seeds (e.g., 100g) into the rotary pan coater.[8]
-
Start the pan rotation at a speed that allows the seeds to tumble gently without being thrown from the pan.
-
Using a spray bottle or atomizer, apply a fine mist of the this compound slurry onto the tumbling seeds.
-
Apply the slurry in short bursts, allowing the liquid to distribute evenly among the seeds before the next application. This prevents clumping.
-
Continue applying the slurry until the calculated amount has been evenly distributed.
-
-
Drying:
-
Once coating is complete, allow the seeds to tumble in the pan for an additional 5-10 minutes. A gentle stream of cool, dry air can be introduced to aid initial drying.
-
Transfer the coated seeds to a drying tray in a thin layer.
-
Dry the seeds in a well-ventilated area at ambient temperature (20-25°C) or in a forced-air oven at a low temperature (<35°C) until they reach their original moisture content and flow freely.[7] Avoid high temperatures which can damage the seeds.
-
-
Storage: Store the coated seeds in a cool, dry place until evaluation.[1]
Protocol 3: Evaluation of Coated Seeds
This protocol outlines methods to assess the physical and physiological quality of the this compound-coated seeds.
-
Physical Evaluation:
-
Coating Weight: Weigh a known number of seeds before and after coating to determine the average coating weight per seed.
-
Visual Inspection: Examine the seeds under magnification for coating uniformity and integrity. Note any cracks or chipping.
-
-
Germination Test (Laboratory):
-
Place four replicates of 50 coated seeds (and an equal number of uncoated control seeds) between moistened germination paper towels.[8]
-
Roll the towels and place them upright in a germination chamber at a suitable temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).[8]
-
Count the number of germinated seeds daily for a specified period (e.g., 7-10 days).
-
Calculate Germination Percentage (%), Mean Germination Time (MGT), and Seedling Vigor Index (SVI).
-
-
Seedling Growth Assay (Pot Experiment):
-
Fill pots with a sterile, low-nutrient substrate (e.g., sand or a standard potting mix).
-
Sow a single coated or uncoated seed per pot at a uniform depth. Use multiple replicates for each treatment.
-
Grow the seedlings under controlled greenhouse conditions (e.g., 30°C/25°C day/night temperature, 14h day length).[1]
-
Water the pots daily to maintain consistent moisture.[1]
-
Harvest seedlings at a specific time point (e.g., 16-21 days after sowing).
-
Measure shoot and root length, and determine shoot and root dry weight after drying at 65°C.[1]
-
(Optional) Conduct nutrient analysis on the dried plant tissue to determine phosphorus and nitrogen uptake.
-
Data Presentation
Table 1: Effect of this compound (Ammonium Dihydrogen Phosphate) Coating Rate on Pearl Millet Seedling Emergence and Growth (16 Days After Planting)
| P Coating Rate (mg P/seed) | Final Emergence (%) | Shoot Dry Weight (mg/plant) |
| 0 (Control) | 95 | 50 |
| 0.5 | 85 | 150 |
| 1.0 | 70 | 180 |
| 2.0 | 60 | 190 |
| 5.0 | 40 | 160 |
| 10.0 | 15 | 100 |
Data adapted from a study on pearl millet.[1] Note: High coating rates can negatively impact seedling emergence.
Table 2: Effect of Monoammonium Phosphate (MAP) Coating on Rice Seedling Growth (40 Days After Sowing)
| Treatment | Seedling Emergence (%) | Shoot Dry Weight (mg/plant) | Root Dry Weight (mg/plant) |
| Uncoated Control | 92 | 25 | 15 |
| MAP Coated (3.4 mg P/seed) | 48 | 150 | 30 |
Data adapted from a study on rice.[3] Note: The high concentration of MAP used in this specific study depressed emergence, but significantly increased the growth of the seedlings that did emerge.
Mandatory Visualization
Caption: Experimental workflow for this compound seed coating and evaluation.
Caption: Key parameters influencing the outcomes of this compound seed coating.
References
- 1. oar.icrisat.org [oar.icrisat.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. industrialcellulosics.com [industrialcellulosics.com]
- 5. summitseedcoatings.com [summitseedcoatings.com]
- 6. lignincorp.com [lignincorp.com]
- 7. Seed Coating Formulation Technologies: An Environmental Biology Friendly Approaches for Sustainable Agriculture | Hazra 1 | Bioscience Methods [bioscipublisher.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ammophos Caking and Storage Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address caking and storage issues encountered with Ammophos (ammonium phosphate).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound caking.
Diagram: Troubleshooting Workflow for this compound Caking
Caption: Troubleshooting workflow for identifying and resolving this compound caking issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound caking and why does it occur?
A1: this compound caking is the agglomeration of individual fertilizer granules into hard lumps, which can impede handling, weighing, and application in experimental settings. This phenomenon primarily occurs due to the formation of crystal bridges between particles. The main contributing factors are:
-
Moisture Absorption: this compound is hygroscopic and will absorb moisture from the air, especially when the ambient relative humidity is above its Critical Relative Humidity (CRH). This moisture dissolves the surface of the granules, and subsequent evaporation leads to recrystallization, forming solid bridges between particles.
-
Temperature Fluctuations: Changes in temperature can cause moisture to migrate within the stored product, leading to localized areas of high moisture content and accelerating the caking process.
-
Pressure: The weight from stacking containers of this compound can deform granules, increasing the contact area between them and promoting the formation of bonds.
-
Storage Time: The longer this compound is stored, the more opportunities there are for moisture absorption and crystal bridge formation.
-
Particle Characteristics: Non-uniform particle size can lead to closer packing and increased contact points, while fine dust can act as a binder, exacerbating caking.
Q2: How can I prevent this compound from caking in my laboratory?
A2: Preventing caking involves controlling the storage environment and handling practices:
-
Control Humidity: Store this compound in a controlled environment where the relative humidity is maintained below its Critical Relative Humidity (see Table 1). Use of desiccants or dehumidifiers can be effective. For small quantities, hermetically sealed containers are recommended.
-
Maintain Stable Temperature: Store the product in a temperature-controlled room to avoid fluctuations that can drive moisture migration. Avoid storing in direct sunlight or areas with significant temperature swings.
-
Minimize Pressure: Avoid stacking containers directly on top of each other. If stacking is necessary, use shelving or racking systems to distribute the weight.
-
First-In, First-Out (FIFO): Use older stock first to minimize the storage duration of any particular batch.
-
Use Anti-Caking Agents: If you are formulating your own this compound-based mixtures, consider incorporating an anti-caking agent.
Q3: What is Critical Relative Humidity (CRH) and why is it important for storing this compound?
A3: The Critical Relative Humidity (CRH) is the specific relative humidity of the surrounding atmosphere at a given temperature, above which a salt will begin to absorb moisture. It is a critical parameter for determining appropriate storage conditions. Storing this compound at a relative humidity below its CRH will prevent moisture absorption and significantly reduce the likelihood of caking.
Data Presentation
Table 1: Critical Relative Humidity (CRH) of this compound Components and Mixtures at 30°C
| Fertilizer Salt | Chemical Formula | CRH (%) at 30°C |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 91.6 |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 82.5 |
| Mixtures of MAP and DAP | ||
| 9:1 ratio of MAP to DAP | - | 76.5 |
| 1:1 ratio of MAP to DAP | - | 76.2 - 76.7 |
| 1:3 ratio of MAP to DAP | - | 77.0 - 77.1 |
| 1:9 ratio of MAP to DAP | - | 77.0 |
Note: The CRH of mixtures is often lower than that of the individual components.
Table 2: Common Anti-Caking Agents for this compound and Their General Application Rates
| Anti-Caking Agent Type | Examples | Typical Application Rate (% w/w) | Mechanism of Action |
| Inert Powders | Talc, Kaolin, Diatomaceous Earth | 0.5 - 2.0 | Physically separates granules, reducing contact points. |
| Surfactants/Amines | Octadecylamine | 0.05 - 0.2 | Forms a hydrophobic layer on the granule surface, repelling moisture. |
| Oils/Waxes | Mineral Oil, Paraffin Wax | 0.1 - 0.5 | Coats granules to create a moisture barrier. |
Experimental Protocols
Protocol 1: Determination of this compound Caking Tendency using an Accelerated Caking Test
Objective: To simulate the effects of storage pressure and determine the caking tendency of an this compound sample in a shortened timeframe.
Materials:
-
This compound sample
-
Cylindrical mold with a perforated base
-
Piston to fit the mold
-
Hydraulic press or a system for applying a constant load
-
Penetrometer or a texture analyzer with a cylindrical probe
-
Controlled temperature and humidity chamber
Methodology:
-
Place a representative sample of the this compound into the cylindrical mold.
-
Level the surface of the sample without compacting it.
-
Insert the piston into the mold and place the assembly into the hydraulic press.
-
Apply a constant pressure (e.g., 1-5 psi) to the sample for a predetermined period (e.g., 24-72 hours).
-
During this period, the sample can be subjected to controlled temperature and humidity cycles to simulate environmental fluctuations (e.g., 8 hours at 30°C and 60% RH, followed by 16 hours at 20°C and 40% RH).
-
After the designated time, carefully release the pressure and remove the mold from the press.
-
Gently extract the caked sample from the mold.
-
Measure the force required to fracture the cake using a penetrometer or texture analyzer. This force is an indicator of the caking strength.
-
The results can be compared between different samples or against a control to evaluate the effectiveness of anti-caking treatments.
Protocol 2: Evaluation of Granule Crushing Strength
Objective: To measure the mechanical strength of individual this compound granules, which is an indicator of their resistance to deformation under pressure.
Materials:
-
This compound sample
-
Sieves to obtain a uniform particle size fraction (e.g., 2-4 mm)
-
Granule crushing strength tester or a texture analyzer with a flat compression plate
-
Tweezers
Methodology:
-
Sieve the this compound sample to isolate a fraction of uniformly sized granules.
-
Randomly select at least 20-30 individual granules from this fraction for testing.
-
Place a single granule on the flat surface of the crushing strength tester.
-
Apply a progressively increasing compressive force to the granule until it fractures.
-
Record the force (in kg or Newtons) at which the granule breaks.
-
Repeat the measurement for all selected granules.
-
Calculate the average crushing strength and the standard deviation to characterize the mechanical stability of the sample.
Signaling Pathways and Logical Relationships
Diagram: The Process of this compound Caking
Caption: The mechanism of this compound caking, driven by environmental factors.
Technical Support Center: Optimizing Ammophos Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists conducting experiments to optimize Ammophos application rates for specific crops.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical nutrient composition?
This compound is a widely used complex mineral fertilizer containing nitrogen and phosphorus.[1][2] It is produced by neutralizing phosphoric acid with ammonia.[3] The main components are monoammonium phosphate (MAP) and diammonium phosphate (DAP).[3][4] The typical nutrient ratio is high in phosphorus and lower in nitrogen, commonly around 10-12% nitrogen (N) and 44-52% phosphorus (as P₂O₅).[1][5] This makes it highly effective for stimulating root development and ensuring strong initial plant growth, especially in soils with adequate potassium.[1][2][3]
Q2: How do I determine a starting application rate for my experiment?
Determining the initial application rate for an experiment requires several key inputs:
-
Crop Requirement: Identify the specific nitrogen and phosphorus requirements for your target crop and expected yield.
-
Soil Analysis: Conduct a thorough soil test for the experimental plot to determine existing levels of plant-available nitrogen (as nitrate, NO₃⁻) and phosphorus.[6][7][8] Common methods for phosphorus testing include Bray, Olsen, and Mehlich III, depending on soil pH.[6]
-
Calculate the Nutrient Deficit: Subtract the available soil nutrients from the total crop requirement to determine the amount of N and P that needs to be supplied by fertilizer.
-
Calculate this compound Rate: Use the nutrient deficit and the specific N-P-K grade of your this compound product to calculate the total amount of fertilizer needed per unit area (e.g., lbs/acre or kg/ha ).[9][10][11]
Calculation Example: If your soil test recommends applying 40 lbs/acre of P₂O₅ and you are using an this compound product with a 12-52-0 grade (12% N, 52% P₂O₅, 0% K₂O):
-
Fertilizer needed = (Recommended lbs of nutrient) / (Percentage of nutrient in fertilizer as a decimal)
-
Fertilizer needed = 40 lbs P₂O₅ / 0.52 = 76.9 lbs of this compound per acre.
-
This application would also supply: 76.9 lbs * 0.12 = 9.2 lbs of Nitrogen per acre.
Q3: What experimental design is best for an application rate trial?
For fertilizer rate trials, a Randomized Complete Block Design (RCBD) is most commonly recommended.[12] This design is effective at accounting for field variability, such as differences in soil type or drainage.[12] The field is divided into blocks, and each block contains all the different fertilizer rate treatments, which are assigned randomly within the block.[12] A split-plot design may be used for more complex experiments, such as testing multiple crop varieties against different fertilizer rates.[13][14]
Troubleshooting Guide
Issue 1: Plants show visual symptoms of nutrient deficiency despite this compound application.
-
Question: My crop leaves are turning purple/yellow, and growth is stunted even after applying this compound. What could be the cause?
-
Possible Causes & Solutions:
-
Incorrect Diagnosis: The symptoms may not be from N or P deficiency.
-
Nitrogen (N) Deficiency: Typically appears as general yellowing (chlorosis) of older, lower leaves, starting at the tip and moving down the midrib.[15][16][17]
-
Phosphorus (P) Deficiency: Often causes stunted growth and a purplish discoloration on older leaves, particularly in young plants exposed to cold temperatures.[15][18][19]
-
Other Deficiencies: Potassium deficiency causes yellowing along the edges of older leaves.[15] Sulfur deficiency causes general yellowing of younger leaves.[16]
-
-
Nutrient Lockout/Availability Issues: The nutrients may be in the soil but unavailable to the plant.
-
Soil pH: Extreme soil pH (either too acidic or too alkaline) can make phosphorus unavailable.[20] A soil test is needed to confirm pH. Lime can be used to raise the pH of acidic soils.
-
Soil Compaction & Poor Drainage: Compacted or waterlogged soils limit root growth and oxygen, hindering nutrient uptake.[20]
-
Cold, Wet Soils: Phosphorus availability is reduced in cold, wet conditions, which can lead to temporary deficiency symptoms in young plants.[17][21]
-
-
Insufficient Application Rate: The initial rate may have been too low to meet the crop's demands. Re-evaluate your soil test results and crop nutrient requirements.
-
Issue 2: Crop growth is vigorous, but yield is poor, or plants are lodging (falling over).
-
Question: My plants look very green and leafy, but they are not producing much grain/fruit, and the stalks are weak. What's wrong?
-
Possible Causes & Solutions:
-
Nutrient Imbalance (Excess Nitrogen): this compound contains nitrogen. If it was applied with other nitrogen sources, the total N could be excessive. Too much nitrogen promotes vegetative growth (leaves and stems) at the expense of reproductive growth (fruit and seed).[16] It can also lead to weak stems and lodging.
-
Potassium Deficiency: this compound does not contain potassium.[1] Potassium is crucial for stalk strength, disease resistance, and fruit quality.[17][18] If your soil is deficient in K, it must be applied separately.
-
Environmental Factors: Drought, heat stress, or disease during critical growth stages (flowering, grain fill) can reduce yield despite adequate nutrition.
-
Issue 3: Inconsistent results across experimental plots with the same treatment.
-
Question: Why do I see significant variation in plant growth between replicates of the same application rate?
-
Possible Causes & Solutions:
-
Field Heterogeneity: Underlying variability in the soil (e.g., organic matter, pH, drainage) that was not accounted for in the experimental design. Using a Randomized Complete Block Design helps minimize this, but significant micro-variability can still exist.
-
Inaccurate Application: Uneven spreading of the granular this compound fertilizer can lead to some areas receiving too much and others too little. Calibrate application equipment carefully for each rate.
-
Edge Effects: Plants on the outer edges of a plot may have access to more resources (light, water, nutrients) than plants in the center, affecting growth. Data should be collected from the center rows of each plot to avoid this bias.[13]
-
Data Presentation
Table 1: Example Soil Test Results and this compound Rate Calculation
| Plot ID | Soil pH | Soil NO₃⁻-N (lbs/acre) | Soil P (ppm) | P Index | Crop P₂O₅ Requirement (lbs/acre) | Recommended P₂O₅ Application (lbs/acre) | Calculated this compound (12-52-0) Rate (lbs/acre) |
| A-1 | 6.2 | 15 | 18 | Low | 60 | 45 | 86.5 |
| A-2 | 6.4 | 18 | 28 | Medium | 60 | 30 | 57.7 |
| A-3 | 6.1 | 12 | 55 | High | 60 | 0 | 0.0 |
Table 2: Hypothetical Crop Yield Response to Varying this compound Rates
| Treatment | This compound Rate (lbs/acre) | N Applied (lbs/acre) | P₂O₅ Applied (lbs/acre) | Average Yield (bushels/acre) |
| 1 (Control) | 0 | 0.0 | 0.0 | 45.2 |
| 2 | 50 | 6.0 | 26.0 | 58.1 |
| 3 | 100 | 12.0 | 52.0 | 65.7 |
| 4 | 150 | 18.0 | 78.0 | 68.3 |
| 5 | 200 | 24.0 | 104.0 | 67.9 |
Experimental Protocols
Protocol: Determining Optimal this compound Rate Using a Randomized Complete Block Design
-
Objective: To determine the effect of different this compound application rates on the yield of a specific crop.
-
Site Selection: Choose a field with relatively uniform soil characteristics. Avoid areas with known drainage issues, compaction, or significant changes in soil type.
-
Soil Sampling and Analysis:
-
Collect composite soil samples from the entire experimental area at a depth of 0-6 inches for P, K, and pH analysis, and 0-24 inches for nitrate-N analysis.[7]
-
Submit samples to a certified lab for analysis to establish baseline nutrient levels.
-
-
Experimental Design:
-
Establish a Randomized Complete Block Design (RCBD).[12][22]
-
Define at least four blocks across the field to account for any environmental gradient.
-
Define treatments: Include a zero-fertilizer control and at least 4-5 increasing rates of this compound. The rates should bracket the expected optimal rate based on soil tests.
-
Randomly assign each treatment to one plot within each block.
-
-
Plot Establishment:
-
Measure and mark individual plots. A typical plot size might be 10 feet wide by 30 feet long to accommodate machinery and allow for border rows.
-
Leave alleys or buffer zones between blocks and plots to prevent cross-contamination of fertilizer.
-
-
Fertilizer Application:
-
Accurately weigh the required amount of this compound for each plot based on its assigned treatment rate.
-
Apply the fertilizer uniformly over the plot area. For granular fertilizers, this is typically done by broadcasting the material and then incorporating it into the soil with light tillage before planting.
-
-
Data Collection:
-
Throughout the growing season, record observations such as emergence date, plant height, and visual deficiency symptoms.
-
At maturity, harvest the central rows of each plot, avoiding the outer border rows to minimize edge effects.[13]
-
Measure and record the total grain/biomass weight and moisture content for each plot. Adjust all yields to a standard moisture percentage.
-
-
Statistical Analysis:
Mandatory Visualization
Caption: Workflow for an this compound rate optimization experiment.
Caption: Troubleshooting visual nutrient deficiencies in crops.
References
- 1. This compound: fertilizer application, composition and description, release form [builderhub-en.techinfus.com]
- 2. graintrade.com.ua [graintrade.com.ua]
- 3. richfield.com.ua [richfield.com.ua]
- 4. This compound - Uzasiaexport platform - B2B e-commerce platform [uzasiaexport.com]
- 5. Fertilizer this compound: what is it, composition, formula, how to breed, when and how to apply [garden.tomathouse.com]
- 6. soiloptix.com [soiloptix.com]
- 7. sunflower.k-state.edu [sunflower.k-state.edu]
- 8. cropnutrition.com [cropnutrition.com]
- 9. Calculating Fertilizer Rates for Vegetable and Fruit Crops [blog-fruit-vegetable-ipm.extension.umn.edu]
- 10. cropaia.com [cropaia.com]
- 11. How to calculate fertilizer application rates [syfert.net]
- 12. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 13. sare.org [sare.org]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. Watch Out for These Nutrient Deficiency Symptoms | Home and Garden Education Center [homegarden.cahnr.uconn.edu]
- 16. How to spot nutrient deficiencies in your plants – Rainbow Plant Food [rainbowplantfood.com]
- 17. syngenta.ca [syngenta.ca]
- 18. Common Nutrients Deficiencies in Plants (I): Nitrogen, Potassium and Phosphorus - Van Iperen International [vaniperen.com]
- 19. Nutrient deficiencies | RHS Advice [rhs.org.uk]
- 20. ekosight.com [ekosight.com]
- 21. Soil Test Interpretation Guide | OSU Extension Service [extension.oregonstate.edu]
- 22. Best Practices for Fertilizer Trials [quicktrials.com]
- 23. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
Technical Support Center: Reducing Ammonia Volatilization from Surface-Applied Ammophos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing ammonia volatilization from surface-applied ammophos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical composition?
This compound is a widely used complex mineral fertilizer containing both nitrogen and phosphorus.[1] Its primary components are monoammonium phosphate (NH₄H₂PO₄) and diammonium phosphate ((NH₄)₂HPO₄).[2][3] The nitrogen content typically ranges from 10-12%, and the phosphorus content (as P₂O₅) ranges from 44-52%.[2][4][5] It is a granular, water-soluble fertilizer.[1][2]
Q2: What is ammonia volatilization and why is it a concern with this compound?
Ammonia volatilization is the loss of nitrogen to the atmosphere in the form of ammonia gas (NH₃).[6] This process can occur when ammonium-containing fertilizers like this compound are applied to the soil surface.[7] The ammonium (NH₄⁺) in this compound can be converted to ammonia gas, especially under certain environmental conditions.[6] This is a concern as it reduces the nitrogen use efficiency of the fertilizer, leading to economic losses and potential environmental impacts such as soil acidification and the formation of atmospheric particulate matter.[8][9]
Q3: What are the primary factors that influence the rate of ammonia volatilization?
Several key factors influence the rate of ammonia volatilization from surface-applied this compound:
-
Soil pH: Higher soil pH (alkaline conditions) promotes the conversion of ammonium (NH₄⁺) to ammonia (NH₃), thereby increasing volatilization.[6][10]
-
Temperature: Warmer temperatures increase the rate of chemical reactions, leading to higher ammonia volatilization.[6][10]
-
Soil Moisture: Moist soil surfaces can initially increase volatilization by dissolving the fertilizer and facilitating the chemical reactions. However, subsequent rainfall or irrigation can reduce volatilization by moving the fertilizer into the soil.[6][10][11]
-
Wind Speed: Higher wind speeds can increase the rate of ammonia loss from the soil surface to the atmosphere.
-
Cation Exchange Capacity (CEC): Soils with a higher CEC can retain more ammonium ions, making them less susceptible to volatilization.[10]
Troubleshooting Guides
Problem 1: High variability in ammonia volatilization measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent fertilizer application | Ensure uniform and precise application of this compound to each experimental unit. Use calibrated spreaders for larger plots. |
| Non-homogenous soil conditions | Ensure the soil for each replicate is from the same source and is well-mixed to have uniform physical and chemical properties. |
| Leaks in the measurement system (chambers, tubing) | Check all connections for leaks using a smoke test or by ensuring a tight fit.[8] |
| Variable airflow in dynamic chamber systems | Calibrate and regularly check the airflow rate for each chamber to ensure it is consistent.[12] |
| Edge effects in field plots | Use a buffer zone around the measurement area to minimize interference from adjacent plots. |
Problem 2: Lower than expected effectiveness of a urease inhibitor.
| Possible Cause | Troubleshooting Step |
| Inadequate inhibitor concentration | Verify the concentration of the urease inhibitor and ensure it is appropriate for the this compound application rate and soil conditions.[13] |
| Degradation of the inhibitor | Check the expiration date and storage conditions of the urease inhibitor. Some inhibitors can degrade over time, especially if not stored properly. |
| High soil temperature and pH | Be aware that the effectiveness of some urease inhibitors can be reduced in soils with very high pH and temperature.[13] Consider testing different inhibitors or alternative ammonia reduction strategies under these conditions. |
| Non-uniform mixing with fertilizer | Ensure the urease inhibitor is thoroughly and uniformly mixed with the this compound granules before application. |
Problem 3: No significant reduction in ammonia volatilization observed with subsurface application.
| Possible Cause | Troubleshooting Step |
| Application depth is too shallow | Ensure the fertilizer is placed at a sufficient depth below the soil surface. A depth of at least 5-10 cm is generally recommended.[14] |
| Open fertilizer furrows | Ensure the furrows created during subsurface application are properly closed to prevent ammonia gas from escaping. |
| Very dry and porous soil | In very dry and sandy soils, ammonia can still diffuse to the surface. Consider a light irrigation after application to help seal the furrows. |
Data on Ammonia Volatilization Reduction Strategies
The following table summarizes quantitative data on the effectiveness of various strategies for reducing ammonia volatilization from nitrogen fertilizers.
| Mitigation Strategy | Reported Reduction in NH₃ Volatilization (%) | Key Conditions and Considerations |
| Urease Inhibitors (e.g., NBPT, PPD) | 54 - 95% | Effectiveness can vary with soil type, temperature, and inhibitor concentration.[13][15] |
| Fertilizer Placement (Subsurface) | 55% (on average for deep placement) | Effectiveness depends on the depth of placement and soil conditions.[15] |
| Use of Alternative Fertilizers (e.g., Ammonium Nitrate) | Up to 90% (compared to urea) | Ammonium nitrate has a lower potential for ammonia volatilization.[16] |
| Controlled-Release Fertilizers | 68% (on average) | The coating slows the release of nitrogen, reducing the concentration of ammonium at the soil surface.[15] |
| Irrigation after Application | 35% (on average) | Helps to move the fertilizer into the soil profile.[15] |
| Amendments (e.g., pyrite, zeolite, organic acids) | 35% (on average) | These materials can help to retain ammonium or alter the soil chemistry to reduce volatilization.[15] |
Experimental Protocols
Key Experiment: Measurement of Ammonia Volatilization using a Dynamic Chamber System
This protocol outlines a common laboratory method for measuring ammonia volatilization from surface-applied this compound.
1. Materials:
-
Soil of known physical and chemical properties
-
This compound fertilizer
-
Dynamic volatilization chambers (e.g., PVC or stainless steel)[8]
-
Air pump with a manifold to distribute air to multiple chambers
-
Flow meters to control the airflow rate to each chamber
-
Acid traps (e.g., bubblers containing a known concentration of sulfuric or boric acid)
-
Tubing (Teflon or other non-reactive material)
-
Analytical equipment for determining ammonium concentration in the acid traps (e.g., spectrophotometer, titrator).
2. Procedure:
-
Soil Preparation: Place a standardized amount of sieved soil into each chamber base. If required, adjust the soil moisture to the desired level.
-
Fertilizer Application: Uniformly apply a known amount of this compound to the soil surface in each chamber.
-
Chamber Assembly: Immediately seal the chambers.
-
System Operation: Start the air pump to provide a constant and controlled airflow through each chamber. The air should sweep across the soil surface and exit through an outlet connected to an acid trap.[8]
-
Sample Collection: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours), remove the acid traps and replace them with fresh ones.
-
Sample Analysis: Analyze the amount of ammonium captured in the acid traps to determine the quantity of ammonia volatilized during each time interval.
-
Data Calculation: Calculate the cumulative ammonia loss over the course of the experiment and express it as a percentage of the total nitrogen applied.
3. Troubleshooting for this Experiment:
-
Condensation in tubing: This may indicate a large temperature difference between the chamber and the surrounding environment. Insulate the tubing if necessary.
-
Back pressure in the system: Check for blockages in the tubing or acid traps.
-
Low recovery of applied nitrogen: Ensure the acid in the traps is not saturated. Use a higher concentration or volume of acid if necessary.
Visualizations
Caption: Chemical pathway of ammonia volatilization from this compound.
Caption: Workflow for measuring ammonia volatilization in a lab setting.
Caption: Factors influencing ammonia volatilization rates.
References
- 1. graintrade.com.ua [graintrade.com.ua]
- 2. This compound - Uzasiaexport platform - B2B e-commerce platform [uzasiaexport.com]
- 3. Fertilizer this compound: what is it, composition, formula, how to breed, when and how to apply [garden.tomathouse.com]
- 4. agromix.ua [agromix.ua]
- 5. novohim.com.ua [novohim.com.ua]
- 6. Nitrogen in the Environment: Ammonia Volatilization | MU Extension [extension.missouri.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. ramiran.uvlf.sk [ramiran.uvlf.sk]
- 9. Reducing options of ammonia volatilization and improving nitrogen use efficiency via organic and inorganic amendments in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. landresources.montana.edu [landresources.montana.edu]
- 11. Ammonia Volatilization from Surface Applications of Ammonium Compounds to Calcareous Soils: VI. Effects of Initial Soil Water Content and Quantity of Applied Water [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]
- 15. experts.nau.edu [experts.nau.edu]
- 16. Agronomy Advice | Reducing ammonia emissions from agriculture | Yara UK [yara.co.uk]
Technical Support Center: Improving the Nutrient Use Efficiency of Ammophos
Welcome to the Technical Support Center for improving the nutrient use efficiency of Ammophos (ammonium phosphate fertilizers). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions in a straightforward Q&A format, alongside detailed experimental protocols and data to support your research.
Troubleshooting Guides & FAQs
Section 1: Nutrient Loss and Environmental Factors
Q1: My experiments show significant nitrogen loss after this compound application. What are the likely causes and how can I mitigate this?
A1: Significant nitrogen loss from this compound is often due to ammonia volatilization. This occurs when ammonium (NH₄⁺) is converted to ammonia gas (NH₃), which is then lost to the atmosphere.
Common Causes:
-
High Soil pH: In alkaline soils (pH > 7), the equilibrium shifts from ammonium to ammonia, increasing volatilization.[1][2] The area around a dissolving this compound granule naturally becomes alkaline, which can exacerbate this issue.[1][2][3]
-
Surface Application: Applying this compound to the soil surface without incorporation increases exposure to the atmosphere, facilitating ammonia loss.
-
Environmental Conditions: High temperatures and wind speeds can increase the rate of volatilization.
Troubleshooting Steps:
-
Incorporate this compound: Mix the fertilizer into the soil to reduce its exposure to the air.
-
Use Stabilizers:
-
Urease inhibitors , such as N-(n-butyl) thiophosphoric triamide (NBPT), can slow the conversion of urea to ammonium, thereby reducing ammonia volatilization.[4][5] Research has shown that urease inhibitors can decrease ammonia volatilization by up to 51%.[5]
-
Nitrification inhibitors , like 3,4-dimethylpyrazole phosphate (DCD), slow the conversion of ammonium to nitrate.[4][5] This keeps nitrogen in the more stable ammonium form for longer, reducing the risk of both ammonia volatilization and nitrate leaching.[5] Studies have shown that nitrification inhibitors can reduce N₂O emissions by up to 53%.[5]
-
-
Consider Controlled-Release Formulations: Polymer-coated this compound can reduce ammonia volatilization by up to 40%.[6]
Q2: I'm observing poor phosphorus availability in my experiments, even with adequate this compound application. What's causing this and how can I fix it?
A2: Poor phosphorus (P) availability is a common issue, often caused by phosphorus fixation in the soil.
Common Causes:
-
Soil pH: Phosphorus availability is highest between a soil pH of 6.0 and 7.0.[7][8]
-
Soil Texture and Mineralogy: Soils with high clay content, particularly those rich in iron and aluminum oxides, have a high capacity for P fixation.[10][11]
Troubleshooting Steps:
-
Adjust Soil pH: If your soil is acidic, liming can raise the pH to the optimal range for P availability.
-
Banding Application: Applying this compound in a concentrated band near the plant roots can saturate the P-fixing capacity of the soil in that zone, leaving more P available for plant uptake.[12]
-
Use Coated Fertilizers: A gradual release of nutrients from coated fertilizers can reduce the contact of phosphorus with soil components that lead to fixation.[13]
-
Organic Matter Application: The addition of organic matter can reduce P fixation by competing for fixation sites and forming complexes with iron and aluminum.
Section 2: Controlled-Release Formulations
Q3: I am developing a polymer-coated this compound. How can I test the nutrient release characteristics in the lab?
A3: There are several laboratory methods to determine the nutrient release patterns of controlled-release fertilizers (CRFs). The choice of method depends on your specific research objectives.
Common Laboratory Methods:
-
Water Leaching/Incubation: This is a common and straightforward method where a known amount of the coated fertilizer is placed in a column or container and leached with water over a period of time.[14] The leachate is then analyzed for the nutrient content.
-
Soil Incubation: The coated fertilizer is mixed with a soil sample and incubated under controlled temperature and moisture conditions. Soil samples are taken at different time intervals and analyzed for the released nutrients.
-
Pouch Method: This field method involves placing the CRF in a mesh pouch and burying it in the soil. The pouch is retrieved at different times to measure the remaining nutrients in the prill.[15][16]
Analytical Techniques for Nutrient Measurement:
-
Nitrogen: Total Kjeldahl Nitrogen (TKN), combustion, colorimetric methods, or ion-specific electrodes can be used.[15][16][17]
-
Phosphorus: Colorimetric methods, such as the molybdenum blue method, are widely used for phosphorus analysis.[18]
Q4: My coated this compound is showing inconsistent nutrient release. What could be the cause?
A4: Inconsistent nutrient release from coated fertilizers is often related to the coating itself.
Common Causes:
-
Uneven Coating Thickness: A non-uniform coating will result in variable diffusion rates and, consequently, inconsistent nutrient release.[19]
-
Coating Integrity: Cracks or imperfections in the coating can lead to a rapid initial release of nutrients.
-
Environmental Factors: Temperature and soil moisture can influence the permeability of some polymer coatings, affecting the release rate.[20]
Troubleshooting Steps:
-
Optimize Coating Process: Ensure that the coating process, such as fluidized bed coating, results in a uniform and intact layer.[19]
-
Characterize the Coating: Use microscopy techniques to examine the surface and cross-section of the coated granules for uniformity and integrity.
-
Test under Different Conditions: Evaluate the nutrient release under a range of temperatures and moisture levels to understand the environmental sensitivity of your coating.
Section 3: Crop Response and Experimental Design
Q5: The crop response to this compound in my pot experiments is lower than expected. What are some potential reasons?
A5: Poor crop response despite fertilizer application can be due to a variety of factors beyond just nutrient availability.
Potential Reasons:
-
Ammonia Toxicity: High concentrations of ammonia released from dissolving this compound granules, especially in alkaline conditions, can be toxic to seedlings and roots.[1][2][3]
-
Soil Compaction: Compacted soil can restrict root growth, limiting the plant's ability to explore the soil for nutrients.[7][10]
-
Other Limiting Factors: Plant growth may be limited by other factors such as water availability, other nutrient deficiencies, or soil acidity leading to aluminum toxicity.[12]
-
Improper Placement: If the fertilizer is not placed where the roots can access it, the crop will not benefit.[1]
Troubleshooting Steps:
-
Check for Ammonia Toxicity: Avoid placing large amounts of this compound in direct contact with seeds.
-
Assess Soil Physical Properties: Ensure good soil structure and aeration in your pots.
-
Conduct a Comprehensive Soil Analysis: Check for other potential nutrient deficiencies or toxicities.
-
Optimize Fertilizer Placement: Banding the fertilizer near the root zone can improve uptake.
Data Presentation
Table 1: Comparison of Nitrogen Stabilizers for Reducing Ammonia Volatilization
| Inhibitor Type | Active Ingredient | Mechanism of Action | Reported Reduction in NH₃ Volatilization |
| Urease Inhibitor | N-(n-butyl) thiophosphoric triamide (NBPT) | Slows the conversion of urea to ammonium.[4][5] | Up to 51%[5] |
| Nitrification Inhibitor | 3,4-dimethylpyrazole phosphate (DCD) | Slows the conversion of ammonium to nitrate.[4][5] | Indirectly reduces potential for loss by keeping N as NH₄⁺ |
Table 2: Effect of Polymer Coating on Nutrient Use Efficiency
| Coating Type | Nutrient Loss Reduction | Reference |
| Polymer Coating | Ammonia volatilization reduced by 40% | [6] |
| Polymer Coating | Phosphate runoff reduced by 55% | [6] |
| Polymer Coating | Can decrease fertilizer application rate by 20-30% for the same yield | [21] |
Experimental Protocols
Protocol 1: Determination of Nutrient Release from Coated this compound using a Water Leaching Method
Objective: To quantify the rate of nitrogen and phosphorus release from a coated this compound fertilizer in water.
Materials:
-
Coated this compound granules
-
Glass column with a stopcock
-
Glass wool
-
Deionized water
-
Collection flasks
-
Analytical equipment for N and P analysis (e.g., spectrophotometer, autoanalyzer)
Procedure:
-
Accurately weigh 5 grams of the coated this compound granules.
-
Place a small plug of glass wool at the bottom of the glass column.
-
Add the weighed fertilizer sample to the column.
-
Slowly add 250 mL of deionized water to the column, ensuring the fertilizer is fully submerged.
-
Allow the water to stand in the column for 24 hours at a constant temperature (e.g., 25°C).
-
After 24 hours, open the stopcock and collect the leachate in a flask.
-
Repeat the leaching process with fresh deionized water at specified time intervals (e.g., 3, 7, 14, 21, and 28 days).
-
Analyze the collected leachate for nitrogen and phosphorus concentrations using appropriate analytical methods.
-
Calculate the cumulative nutrient release at each time point as a percentage of the total nutrient content of the fertilizer.
Protocol 2: Assessing Ammonia Volatilization in a Laboratory Setting
Objective: To measure the amount of ammonia volatilized from this compound applied to a soil surface.
Materials:
-
Soil sample
-
This compound fertilizer (with and without urease inhibitor)
-
Incubation chambers (e.g., sealed containers)
-
Acid trap containing a known concentration of sulfuric acid
-
Air pump and tubing
-
Titration equipment or an ion-selective electrode for ammonium analysis
Procedure:
-
Place a known weight of air-dried soil into each incubation chamber.
-
Adjust the soil moisture to a specific level (e.g., 60% of water-holding capacity).
-
Apply the this compound fertilizer to the soil surface at a rate equivalent to a typical field application.
-
Seal the incubation chamber.
-
Connect the chamber to an acid trap using tubing and an air pump to create a slow, continuous airflow over the soil surface and through the acid trap.
-
At regular intervals (e.g., daily for the first week, then every few days), remove the acid trap and replace it with a fresh one.
-
Analyze the amount of ammonia captured in the acid trap by titrating the remaining acid with a standard base or by measuring the ammonium concentration directly.
-
Calculate the cumulative ammonia loss over time.
Visualizations
Caption: Nutrient transformation and loss pathways for this compound in soil.
Caption: Workflow for the development and testing of controlled-release this compound.
References
- 1. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. DIAMMONUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. cropnutrition.com [cropnutrition.com]
- 4. Urease versus nitrification inhibitors | Agronomy [chsagronomy.com]
- 5. proba.earth [proba.earth]
- 6. Controlled Release Fertilizer Factory, Suppliers - China Controlled Release Fertilizer Manufacturers [lemandou.com]
- 7. extension.psu.edu [extension.psu.edu]
- 8. pH Effects On Plant-Available Phosphorus | Smart Nutrition [smartnutritionmst.com]
- 9. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling causes of poor crop response to applied N and P fertilizers on African soils‡ | Experimental Agriculture | Cambridge Core [cambridge.org]
- 12. Soil Phosphorus and Crop Response to Phosphorus Fertilizer in Ohio | Ohioline [ohioline.osu.edu]
- 13. Effect of phosphorus applied as monoammonium phosphate-coated polymers in corn culture under no-tillage system [redalyc.org]
- 14. fertilizer.org [fertilizer.org]
- 15. scispace.com [scispace.com]
- 16. hort [journals.ashs.org]
- 17. journals.flvc.org [journals.flvc.org]
- 18. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20150218059A1 - Manufacturing polymer coated controlled release fertilizers - Google Patents [patents.google.com]
- 20. fertilizer.org [fertilizer.org]
- 21. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Soil Acidification from Ammophos Fertilizers
This guide provides researchers and scientists with in-depth information, troubleshooting advice, and standardized protocols for addressing soil acidification resulting from the long-term application of ammonium phosphate (Ammophos) fertilizers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its long-term use lead to soil acidification?
This compound is a common agricultural fertilizer containing nitrogen in the form of ammonium (NH₄⁺) and phosphorus. Soil acidification is a gradual decrease in soil pH. The primary cause of acidification from this compound is the microbial process of nitrification .[1][2][3] In well-aerated soils, bacteria convert the ammonium (NH₄⁺) into nitrate (NO₃⁻). This two-step biological oxidation process releases hydrogen ions (H⁺) into the soil solution, thereby increasing soil acidity and lowering the pH.[2][3][4] If the nitrate is not taken up by plants and leaches from the root zone, the acidifying effect is exacerbated.[3][5]
Q2: What are the key indicators of soil acidification in experimental plots?
Key indicators that researchers may observe include:
-
Direct Measurement: A consistent decline in soil pH readings over sequential growing seasons. A soil pH below 5.5 is a common threshold for concern.
-
Crop Symptoms: Stunted growth, reduced biomass, and poor plant vigor, particularly in acid-sensitive species.[6] These symptoms are often linked to nutrient deficiencies (e.g., calcium, magnesium) or toxicities.
-
Nutrient Availability Issues: Increased solubility and potential toxicity of elements like aluminum (Al³⁺) and manganese (Mn²⁺) at low pH, which can harm root development.[1]
-
Reduced Fertilizer Efficiency: Decreased effectiveness of other nutrients due to pH-dependent availability.
Q3: What are the long-term consequences of unchecked soil acidification?
If not managed, long-term soil acidification can lead to several detrimental effects on soil health and experimental outcomes:
-
Loss of Base Cations: Essential nutrients like calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) are displaced from soil exchange sites by hydrogen and aluminum ions and can be lost through leaching.[1][3]
-
Structural Degradation: Severe acidification can lead to the breakdown of soil structure, reducing water infiltration and aeration.[3][7]
-
Reduced Microbial Diversity: Changes in soil pH can negatively impact the populations and activities of beneficial soil microorganisms, affecting processes like decomposition and nutrient cycling.[1]
-
Compromised Research Integrity: Uncontrolled pH variance can become a significant confounding variable in agronomic and environmental experiments, leading to unreliable data.
Q4: What are the primary remediation strategies for fertilizer-induced acidification?
The most common and effective method for neutralizing soil acidity is the application of liming materials.[1]
-
Liming: Applying materials containing calcium carbonate (CaCO₃), such as agricultural lime, neutralizes acidity by reacting with excess hydrogen ions.[8] The amount of lime required depends on the current pH, target pH, and the soil's buffering capacity (its resistance to pH change), which is influenced by soil texture and organic matter content.[5][9]
-
Organic Matter Addition: Incorporating organic amendments like manure or compost can enhance the soil's buffering capacity, making it more resistant to pH fluctuations.[2][6]
-
Fertilizer Management: Optimizing nitrogen application rates to match crop uptake can minimize nitrate leaching and thus reduce the rate of acidification.[5][10] Using alternative, non-acidifying fertilizers like calcium nitrate can also be a strategy, though often less economical.[1][6]
Troubleshooting Guide for Researchers
Issue 1: My soil pH measurements are inconsistent and readings are unstable.
-
Possible Cause 1: Electrode Malfunction or Contamination. The pH electrode is sensitive and can become contaminated with soil particles or oils, leading to sluggish or erratic readings.[11][12]
-
Solution: Regularly clean the electrode according to the manufacturer's instructions. A common procedure involves rinsing with deionized water and, if necessary, soaking in a specialized cleaning solution.[11] Ensure the electrode's filling solution is at the correct level and that there are no air bubbles.[13]
-
-
Possible Cause 2: Improper Sample Preparation or Equilibration Time. Insufficient mixing of the soil-water slurry or not allowing enough time for the mixture to equilibrate can cause readings to drift.[12][14]
-
Possible Cause 3: Low Ionic Strength of the Solution. In soils with very low salt content (e.g., sandy soils), the electrical conductivity can be too low for a stable pH reading.[13]
-
Solution: Instead of using deionized water, perform the pH measurement in a 0.01M CaCl₂ solution. This provides a more stable ionic background and gives a pH value that is typically 0.5 to 1.0 unit lower than a water-based measurement but is often more reproducible.[16]
-
Issue 2: A recent liming application did not raise the soil pH to the target level.
-
Possible Cause 1: Incorrect Calculation of Lime Requirement. The amount of lime needed was underestimated because the soil's buffering capacity was not accurately determined. Clay and high-organic matter soils have a higher buffering capacity and require more lime to achieve the same pH change than sandy soils.[5][9]
-
Possible Cause 2: Poor Quality or Coarse Lime. The effectiveness of lime depends on its purity (Calcium Carbonate Equivalent, CCE) and its fineness. Coarser lime particles react much more slowly in the soil.[19]
-
Solution: Obtain a quality analysis of the liming material specifying its CCE and particle size distribution. Adjust application rates based on the material's Effective Neutralizing Value (ENV), which accounts for both factors.[19]
-
-
Possible Cause 3: Inadequate Incorporation. Lime is not very mobile in the soil. If it is only applied to the surface and not mixed in, its effect will be limited to the top few centimeters.[19]
-
Solution: For effective neutralization within the root zone, lime must be thoroughly incorporated into the soil via tillage. For no-till systems, multiple, smaller applications over time may be necessary, and the effect will be slower.
-
Experimental Protocols
Protocol 1: Standardized Measurement of Soil pH (1:1 Water Method)
-
Sample Preparation: Air-dry the soil sample and pass it through a 2-mm sieve to remove coarse fragments and ensure homogeneity.
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0 and 7.0.[13] Ensure the temperature compensation is correctly set.
-
Measurement: a. Using a balance, weigh 10.0 g of the sieved soil into a 50-mL beaker or sample cup.[15] b. Add 10 mL of deionized water to create a 1:1 soil-to-water slurry.[15] c. Stir the slurry vigorously with a glass rod for 15 seconds.[15] d. Let the suspension stand for a minimum of 30 minutes to allow for equilibration.[14] e. Gently stir the sample again immediately before measurement. f. Immerse the calibrated pH electrode into the upper part of the suspension and wait for the reading to stabilize (typically 30-60 seconds). g. Record the pH value to the nearest 0.1 unit.
-
Cleaning: Rinse the electrode thoroughly with deionized water between samples to prevent cross-contamination.
Protocol 2: Determination of Soil Lime Requirement (Sikora Buffer Method)
This protocol follows the pH measurement and is used for soils with a pH below a certain threshold (e.g., pH < 6.0).[15]
-
Initial pH: Perform the soil pH measurement as described in Protocol 1. Do not discard the soil slurry.
-
Buffer Addition: To the same soil-water slurry, add 10 mL of Sikora buffer solution (pH 7.70 ± 0.01).[18]
-
Equilibration: Shake or stir the mixture for 10-15 minutes to allow the buffer to react with the soil's reserve acidity.[15][18]
-
Measurement: Immerse the calibrated pH electrode into the slurry and record the stabilized pH reading. This is the buffer pH.
-
Calculation: The lime requirement is not calculated directly from a single formula but is determined by relating the measured buffer pH to a calibration chart or equation developed for the specific region and soil types.[18] This relationship is typically provided by soil testing laboratories or regional agricultural extension services. A lower buffer pH reading indicates a higher lime requirement.
Quantitative Data Summary
Table 1: Acidifying Potential of Common Nitrogen Fertilizers
This table shows the amount of pure calcium carbonate (CaCO₃) required to neutralize the acidity produced by 100 lbs of applied nitrogen from various fertilizer sources.
| Fertilizer Source | Chemical Formula | Lbs of CaCO₃ per 100 lbs of N |
| Ammonium Sulfate | (NH₄)₂SO₄ | 540 |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 540 |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 360 |
| Anhydrous Ammonia | NH₃ | 180 |
| Ammonium Nitrate | NH₄NO₃ | 180 |
| Urea | CO(NH₂)₂ | 180 |
| Calcium Nitrate | Ca(NO₃)₂ | 0 (Non-acidifying) |
(Data adapted from Havlin et al., 1999 and other sources)[5][20]
Table 2: Example Lime Application Rates based on Soil Texture and pH Change
This table provides a generalized guide for lime application in tonnes per hectare (t/ha) needed to raise the soil pH from a current value to a target of 5.5.
| Soil Texture | Current Soil pH (CaCl₂) | Lime Requirement Factor | Tonnes of Lime per Hectare (t/ha) |
| Sand | 4.8 | 2 | 1.4 |
| Sandy Loam | 4.8 | 3 | 2.1 |
| Loam to Clay Loam | 4.8 | 4 | 2.8 |
| Sand | 5.0 | 2 | 1.0 |
| Sandy Loam | 5.0 | 3 | 1.5 |
| Loam to Clay Loam | 5.0 | 4 | 2.0 |
Calculation: Lime (t/ha) = (Target pH – Current pH) x Soil Texture Factor. This is a simplified model; a buffer pH test is more accurate.[9]
Visualizations
Signaling Pathway: Nitrification Process
Caption: Chemical pathway of nitrification leading to soil acidification.
Experimental Workflow: Diagnosing and Remediating Soil Acidification
Caption: Workflow for diagnosing and treating soil acidification in research plots.
References
- 1. washingtonsoilhealthinitiative.com [washingtonsoilhealthinitiative.com]
- 2. Soil Acidification Can Be Improved under Different Long-Term Fertilization Regimes in a Sweetpotato–Wheat Rotation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soil acidification and the importance of liming agricultural soils with particular reference to the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. Soil acidification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alluvialsoillab.com [alluvialsoillab.com]
- 9. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. coleparmer.com [coleparmer.com]
- 13. researchgate.net [researchgate.net]
- 14. soils.org [soils.org]
- 15. Soil pH and Lime Requirement | Soil Testing Laboratory [soiltest.cfans.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. udel.edu [udel.edu]
- 18. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 19. Soil Acidity and Liming: Basic Information for Farmers and Gardeners | NC State Extension Publications [content.ces.ncsu.edu]
- 20. ohioline.osu.edu [ohioline.osu.edu]
Technical Support Center: Refining Methods for Ammophos Granulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining methods for the granulation of ammophos.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound granulation experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Granule Yield | - Inadequate binder concentration or uneven distribution.[1][2] - Insufficient moisture content. - Low recycle ratio. | - Optimize binder concentration and ensure uniform spraying. - Gradually increase the moisture content while monitoring granule formation. - Increase the recycle ratio of fine particles. |
| Poor Granule Hardness / High Friability | - Insufficient binder concentration. - Low compaction pressure in the granulator. - Inadequate drying, leaving excess moisture.[2] | - Increase the concentration of the binding agent. - Adjust the granulator settings to increase compaction. - Ensure complete drying of the granules to the target moisture content. |
| Wide Particle Size Distribution | - Non-uniform mixing of raw materials.[2] - Inconsistent liquid addition rate. - Inappropriate granulator speed. | - Ensure thorough pre-mixing of all powder components. - Maintain a constant and controlled liquid addition rate. - Optimize the rotational speed of the granulator.[3] |
| Oversized Granules / Agglomeration | - Excessive binder concentration or addition rate.[1] - High moisture content.[2] - Low granulator speed. | - Reduce the binder concentration or slow down the addition rate. - Decrease the amount of liquid added. - Increase the granulator speed to promote the formation of smaller, denser granules.[3] |
| Excessive Fines | - Insufficient binder to agglomerate the powder.[4] - High granulator speed causing attrition. - Over-drying leading to brittle granules. | - Increase the amount of binder used. - Reduce the rotational speed of the granulator. - Optimize the drying time and temperature to avoid making the granules brittle.[4] |
| Caking of Stored Granules | - High residual moisture content in the final product. - High humidity during storage. - Inadequate cooling of granules before storage. | - Ensure granules are dried to the specified moisture content. - Store the final product in a controlled, low-humidity environment. - Cool granules to ambient temperature before packaging and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound granulation?
A1: The optimal pH for this compound granulation typically falls within a slightly acidic range. Maintaining a pH between 4.4 and 6.4 has been shown to improve the compressive strength of the granules. An alkaline environment may also increase compressive strength, with optimal results observed around a pH of 9.4.[5][6][7]
Q2: How does temperature affect the granulation process?
A2: Temperature is a critical parameter in this compound granulation. The granulation temperature can influence the particle size distribution.[8][9] In a drum granulator-dryer, the temperature of the heat-transfer medium is an important parameter to control for achieving the desired grain-size distribution.[10] For cooling the final product, a fluidized bed apparatus can be used to bring the temperature of the commercial fraction down to around 45°C.[11]
Q3: What is the role of a binder in this compound granulation?
A3: A binder is used to adhere the powder particles together to form granules. The concentration and uniform distribution of the binder are crucial for producing granules with adequate strength and the desired size distribution.[1][2] Insufficient binder can lead to excessive fines, while an excess can cause the formation of oversized granules.[1][4]
Q4: What is the significance of the recycle ratio?
A4: The recycle ratio, which is the amount of fine material returned to the granulator, is an important operational parameter. Adjusting the recycle ratio can help control the particle size and improve the overall yield of the desired granule fraction.
Q5: How can I prevent the caking of this compound granules during storage?
A5: Caking is primarily caused by moisture. To prevent caking, it is essential to ensure that the granules are thoroughly dried to a low moisture content and are cooled to ambient temperature before storage. Storing the product in a low-humidity environment is also crucial.
Data Presentation
Table 1: Effect of pH on Granule Compressive Strength
| pH | Mean Compressive Strength (MPa) | Observations |
| 4.4 | Varies, but generally higher than neutral | Acidic environments can improve compressive strength. |
| 6.4 | Lower than acidic or highly alkaline pH | Closer to neutral pH may result in lower strength. |
| 7.4 | Lowest observed compressive strength | Neutral pH tends to yield the weakest granules.[5][7] |
| 8.4 | Significantly higher than neutral | A moderately alkaline environment improves granule strength. |
| 9.4 | Highest observed compressive strength | The optimal alkaline pH for maximizing compressive strength.[5][7] |
| 10.4 | High, but slightly lower than pH 9.4 | Very high alkalinity can lead to a slight decrease in strength compared to the optimum. |
Note: The actual compressive strength values can vary depending on the specific formulation and other process parameters.
Table 2: this compound Granulation Process Parameters from a Patent
| Parameter | Value | Unit | Source |
| Phosphoric Acid Concentration (as P2O5) | 36-37 | % | [11] |
| Molar Ratio of NH3:H3PO4 in Neutralization | 0.7 | - | [11] |
| Molar Ratio of NH3:H3PO4 in Ammonizer Granulator | 1.0-1.05 | - | [11] |
| Excess Ammonia (in terms of Nitrogen) | 0.2-0.5 | % abs. | [11] |
| Commercial Granule Fraction Size | 2-5 | mm | [11] |
| Cooling Vacuum Pressure | 300-600 | mm of water | [11] |
| Final Product Temperature after Cooling | ≤60 | °C | [11] |
Experimental Protocols
Protocol 1: this compound Granulation in a Drum Granulator-Dryer
This protocol describes a general procedure for producing granular this compound using a drum granulator-dryer.
1. Materials and Equipment:
- Phosphoric acid (36-37% P2O5)
- Ammonia
- Drum granulator-dryer
- Vibrating screens for classification
- Fluidized-bed cooler
- pH meter and temperature probes
2. Procedure:
- Neutralization: Neutralize phosphoric acid with ammonia to a molar ratio of approximately 0.7 (NH3:H3PO4).[11]
- Ammonization and Granulation:
- Feed the resulting pulp into the drum granulator-dryer.
- Introduce additional ammonia into the granulator to achieve a final molar ratio of 1.0-1.05.[11] An excess of 0.2-0.5% absolute nitrogen is recommended.[11]
- Spray the pulp onto a curtain of recycled fine particles.
- Drying: Dry the granules in the drum dryer using a direct flow of a heating agent.
- Classification:
- Discharge the dried granules onto vibrating screens.
- Separate the commercial fraction (typically 2-5 mm).[11]
- Recycle the fine fraction back to the granulator.
- Crush the oversized fraction and recycle it.
- Cooling:
- Transfer the commercial fraction to a fluidized-bed cooler.
- Cool the granules with atmospheric air to a temperature of 60°C or lower.[11] A vacuum of 300-600 mm of water can be applied during cooling.[11]
- Analysis:
- Measure the particle size distribution.
- Determine the crushing strength of the granules.
- Analyze the moisture content.
Visualizations
Caption: Experimental workflow for this compound granulation.
Caption: Troubleshooting decision tree for this compound granulation.
References
- 1. chinacanaan.com [chinacanaan.com]
- 2. pharmainform.com [pharmainform.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Troubleshooting the Use of High-Shear Mixers in Wet Granulation – Pharma.Tips [pharma.tips]
- 5. Effect of Different pH Values on the Compressive Strength of Calcium-Enriched Mixture Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Different pH Values on the Compressive Strength of Calcium-Enriched Mixture Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of granulation temperature on particle size distribution of granules in twin-screw granulation (TSG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RU2263091C1 - Method of producing this compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Analytical Challenges in Measuring Phosphate from Ammophos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring phosphate from ammophos (ammonium phosphate fertilizers).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: My this compound sample is not fully dissolving. How can I ensure complete dissolution for accurate phosphate analysis?
A1: Incomplete dissolution is a common issue that leads to underestimation of phosphate content. This compound is generally water-soluble, but impurities or coatings can hinder dissolution.
-
Troubleshooting Steps:
-
Grinding: Ensure your sample is finely ground to increase the surface area for dissolution.[1][2]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[3]
-
Acid Digestion: For total phosphorus analysis, a digestion step is necessary to break down any condensed or organic phosphates into orthophosphate, the form typically measured.[3][4][5][6] A common method involves heating the sample with an acid persulfate solution.[3][4][5]
-
Caution: Always handle strong acids in a fume hood with appropriate personal protective equipment.
-
-
Q2: I suspect my sample contains different forms of phosphate. How do I ensure I am measuring the total phosphorus content?
A2: this compound primarily contains orthophosphates, but other forms like polyphosphates can be present. To measure total phosphorus, all forms must be converted to orthophosphate through oxidative digestion.
-
Recommended Action: Employ an acid-persulfate digestion method. This involves heating the sample in the presence of a strong oxidizing agent (like potassium persulfate) and a strong acid (like sulfuric acid).[3][4][5] This process hydrolyzes condensed phosphates and oxidizes organic phosphorus to orthophosphate.[3]
Spectrophotometric (Molybdenum Blue Method) Analysis
Q3: The blue color in my molybdenum blue assay is unstable or fading. What could be the cause?
A3: The stability of the phosphomolybdenum blue complex is sensitive to several factors.
-
Troubleshooting Steps:
-
Reagent Stability: The combined reagent, especially the ascorbic acid reducing agent, has a limited shelf life.[5] Prepare fresh ascorbic acid solution daily and the combined molybdate reagent as needed.[5][7]
-
Time and Temperature: The color development is time-dependent and can be influenced by temperature. Allow for the recommended development time (typically 10-30 minutes) and maintain consistent temperature across all samples and standards.[7][8]
-
Interfering Ions: The presence of oxidizing or reducing agents in your sample can interfere with the color formation. High concentrations of ferric iron can also cause fading.[9]
-
Q4: My phosphate readings are unexpectedly high. What are the potential sources of interference?
A4: Positive interference (artificially high results) in the molybdenum blue method can be caused by several ions that react similarly to phosphate or affect the reaction chemistry.
-
Common Interferences:
-
Silicate (SiO₃²⁻): Forms a silicomolybdate complex that also absorbs light, though typically at a slightly different wavelength. Acidifying the sample can help minimize this interference.
-
Arsenate (AsO₄³⁻): Behaves very similarly to phosphate and is a significant source of interference.
-
Nitrite (NO₂⁻): Can interfere with the reduction step.[10]
-
-
Mitigation Strategies:
-
For silicate interference, ensure the correct acidity is maintained during color development.
-
If arsenate is suspected, specific sample pretreatment steps may be necessary, or an alternative analytical method like ion chromatography should be considered.
-
Q5: My calibration curve is not linear. What should I check?
A5: A non-linear calibration curve can result from several issues.
-
Troubleshooting Checklist:
-
Standard Preparation: Double-check the calculations and dilutions for your standard solutions. Ensure the stock solution was prepared correctly.
-
Wavelength Setting: Verify that the spectrophotometer is set to the correct wavelength for the molybdenum blue complex, typically around 880 nm, although other wavelengths are sometimes used.[7][11][12]
-
Concentration Range: Ensure your standards are within the linear range of the assay. If the absorbance of your higher standards is too high (typically >1.5-2.0), they may deviate from Beer's Law.
-
Reagent Purity: Use high-purity reagents to prepare your standards and color-developing solutions.
-
Ion Chromatography (IC) Analysis
Q6: I am seeing poor peak shape and resolution for phosphate in my ion chromatography analysis. What could be the problem?
A6: Suboptimal peak shape in IC can be due to a variety of factors related to the mobile phase, column, or sample matrix.
-
Troubleshooting Steps:
-
Eluent Concentration: Ensure the eluent (mobile phase) concentration is appropriate for your column and the expected phosphate concentration. A gradient elution can sometimes improve separation for samples with multiple anions.[13]
-
Column Contamination: The column may be contaminated with strongly retained anions or metal ions. Follow the manufacturer's instructions for column cleaning.
-
Sample Overload: Injecting a sample with a very high concentration of phosphate or other ions can lead to broad, asymmetric peaks. Dilute your sample and re-inject.
-
Matrix Effects: High concentrations of other anions, such as sulfate, which is common in digested fertilizer samples, can interfere with phosphate retention and peak shape.[14] A two-dimensional IC approach can help mitigate this by diverting the majority of the interfering matrix to waste.[14]
-
Q7: My phosphate recovery is low when analyzing by ion chromatography. Where could the phosphate be lost?
A7: Low recovery can occur during sample preparation or analysis.
-
Potential Causes:
-
Precipitation: In the presence of certain cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) at a neutral or high pH, phosphate can precipitate out of solution as insoluble salts.[15] Ensure your samples are kept acidic to maintain phosphate solubility.
-
Incomplete Digestion: If you are analyzing for total phosphorus, an incomplete digestion will result in polyphosphates and organic phosphorus not being converted to orthophosphate, and thus not being detected as a single phosphate peak.[6]
-
Adsorption: Phosphate can adsorb to glassware. It is good practice to acid-wash all glassware used for phosphate analysis.[5]
-
Gravimetric Analysis
Q8: The precipitate in my gravimetric analysis is colloidal or difficult to filter. How can I improve the precipitation?
A8: The physical characteristics of the precipitate are crucial for successful gravimetric analysis. The goal is to form large, easily filterable crystals.
-
Improving Precipitation:
-
Slow Reagent Addition: Add the precipitating agent (e.g., magnesium sulfate and ammonia) slowly and with constant stirring.[16] This promotes the growth of larger crystals rather than the formation of a large number of small, colloidal particles.
-
Control pH: The pH of the solution is critical for the quantitative precipitation of magnesium ammonium phosphate (MgNH₄PO₄·6H₂O).[17] Adding ammonia too quickly can lead to the co-precipitation of magnesium hydroxide.[17]
-
Digestion of Precipitate: Allowing the precipitate to stand in the mother liquor (the solution from which it precipitated), sometimes with gentle heating, can help smaller particles dissolve and re-precipitate onto larger crystals.
-
Q9: My gravimetric results for phosphate are inconsistent. What are the likely sources of error?
A9: Gravimetric analysis, while capable of high precision, is susceptible to errors if not performed meticulously.
-
Sources of Inconsistency:
-
Incomplete Precipitation: Ensure an excess of the precipitating agent has been added to drive the reaction to completion.[18]
-
Co-precipitation of Impurities: Other ions in the sample can be trapped in the precipitate, leading to erroneously high results. Proper pH control can minimize some of this.[17]
-
Incomplete Washing or Drying: The isolated precipitate must be thoroughly washed to remove any remaining soluble impurities and then dried to a constant weight to ensure all water is removed.[19]
-
Quantitative Data Summary
Table 1: Comparison of Common Analytical Methods for Phosphate Determination
| Parameter | Spectrophotometry (Molybdenum Blue) | Ion Chromatography (IC) | Gravimetric Analysis |
| Principle | Formation of a colored phosphomolybdate complex.[7] | Separation of ions based on their affinity for an ion-exchange resin.[20] | Precipitation of phosphate as an insoluble salt (e.g., MgNH₄PO₄·6H₂O).[21] |
| Typical Range | 0.5 - 5 µg/mL.[12] | ppb to ppm levels.[13] | High concentrations (percent levels).[21] |
| Precision (RSD) | ~0.1% - 1.0%.[12] | < 5%. | ~0.1%.[21] |
| Common Interferences | Silicate, Arsenate, Nitrite, Ferric Iron. | High concentrations of other anions (e.g., sulfate).[14] | Co-precipitation of other metal hydroxides or salts.[17] |
| Speed | Relatively fast (minutes per sample after prep).[21] | Moderate (minutes per sample). | Slow (hours to days for precipitation and drying).[21] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)
-
Sample Preparation:
-
Accurately weigh a finely ground portion of the this compound sample.
-
Dissolve the sample in deionized water. If total phosphorus is required, perform an acid-persulfate digestion by adding sulfuric acid and potassium persulfate and heating.[3]
-
Cool the solution and quantitatively transfer it to a volumetric flask. Dilute to the mark with deionized water to bring the expected phosphate concentration into the analytical range of the method.[2]
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of a known phosphate concentration using a primary standard such as potassium dihydrogen phosphate (KH₂PO₄).
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected sample concentration.[7]
-
-
Color Development:
-
Pipette a known volume of each standard, the sample digest, and a blank (deionized water) into separate volumetric flasks.
-
Add the combined molybdate-antimony-ascorbic acid reagent to each flask.[7]
-
Dilute to the mark with deionized water, mix thoroughly, and allow the blue color to develop for a specific time (e.g., 15-30 minutes).[7]
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (typically ~880 nm).[7]
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus phosphate concentration for the standards.
-
Determine the concentration of phosphate in the sample solution from the calibration curve and account for any dilutions made.
-
Protocol 2: Gravimetric Determination of Phosphate
-
Sample Preparation:
-
Precipitation:
-
To the clear filtrate, add a solution of magnesium sulfate (or a similar magnesium salt).[16]
-
Slowly add aqueous ammonia with constant stirring until the solution is alkaline to precipitate magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O). Allow the precipitate to stand for at least 15 minutes to ensure complete precipitation.[16][17]
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed filter paper or a filtering crucible.
-
Wash the precipitate with small portions of dilute ammonia solution to remove soluble impurities, followed by an alcohol or acetone wash to aid in drying.
-
-
Drying and Weighing:
-
Dry the precipitate in an oven at a suitable temperature (e.g., 105-110°C) until a constant weight is achieved.[19]
-
Cool the precipitate in a desiccator before each weighing to prevent absorption of atmospheric moisture.
-
-
Calculation:
-
Calculate the mass of the precipitate (MgNH₄PO₄·6H₂O).
-
Use the stoichiometric relationship to calculate the mass of phosphorus (or P₂O₅) in the original sample.
-
Visualizations
Caption: Workflow for spectrophotometric phosphate analysis.
Caption: Troubleshooting decision tree for spectrophotometry.
References
- 1. Inorganic feed phosphate test methods [feedphosphates.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nemi.gov [nemi.gov]
- 4. Potential Pitfalls in Wastewater Phosphorus Analysis and How to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thewaternetwork.com [thewaternetwork.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Solved Title: Gravimetric Analysis of Phosphorus in | Chegg.com [chegg.com]
- 17. users.wfu.edu [users.wfu.edu]
- 18. prezi.com [prezi.com]
- 19. scribd.com [scribd.com]
- 20. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Determination of phosphate in fertilizers | Laboratory Talk [laboratorytalk.com]
Ammophos Dissolution for Fertigation: Technical Support Center
This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dissolution of ammonium phosphate (Ammophos) for fertigation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete dissolution critical for fertigation?
This compound, a common term for ammonium phosphate fertilizers, primarily includes Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP). These are widely used in fertigation, the practice of applying fertilizers through an irrigation system.[1][2] Complete dissolution is critical because insoluble particles can clog sensitive irrigation equipment like drip emitters and nozzles, leading to non-uniform nutrient application and potential system failure.[3][4][5] Furthermore, undissolved fertilizer is unavailable for plant uptake, reducing the efficiency and accuracy of experimental nutrient delivery.[3]
Q2: What are the primary factors influencing the dissolution rate and solubility of this compound?
The dissolution of this compound is primarily influenced by a combination of physical and chemical factors:
-
Water Temperature: Solubility is highly dependent on temperature.[4][6]
-
Water Quality: The chemical composition of the water, especially pH and the presence of dissolved minerals like calcium and magnesium, plays a significant role.[7]
-
Fertilizer Concentration: Attempting to create a solution that is too concentrated can exceed the solubility limit, resulting in undissolved solids.[4]
-
Fertilizer Grade and Coatings: The manufacturing process, including the use of anti-caking agents or conditioners, can affect how quickly a fertilizer dissolves.[8][9] Whenever possible, "solution grade" or highly water-soluble fertilizers should be used for fertigation.[9][10]
Q3: How does water temperature affect this compound solubility?
The solubility of most fertilizers, including this compound (specifically Monoammonium Phosphate - MAP), increases as water temperature rises.[4][6] Preparing stock solutions with colder water requires greater dilution to avoid precipitation.[4] Conversely, dissolving fertilizer in warm water to create a concentrated solution can lead to precipitation if the solution cools down.[4]
Data Presentation: this compound (MAP) Solubility at Different Temperatures
The following table summarizes the maximum solubility of Monoammonium Phosphate (MAP) in water at various temperatures.
| Temperature (°C) | Temperature (°F) | Maximum Solubility (grams / 100 mL) |
| 15.6 | 60 | 30.0[4] |
| 21.1 | 70 | 37.0[4] |
| 26.7 | 80 | 46.4[4] |
Q4: What is the role of water pH in this compound dissolution and stability?
Water pH is a critical factor. Phosphate fertilizers are particularly sensitive to precipitation in water with high levels of calcium and magnesium, especially at a pH of 7.5 or higher.[7] The injection of some nitrogen sources, like aqueous ammonia, can raise the water's pH, which may cause dissolved salts to precipitate and form crystals that clog equipment.[7] Using acid-based phosphate fertilizers or acidifying the water can lower the pH, which helps prevent the precipitation of phosphate salts and can remove bicarbonates.[3][10]
Q5: Can I mix this compound with other fertilizers in the same stock tank?
Mixing fertilizers can lead to chemical reactions that cause solids to precipitate out of the solution, a phenomenon known as incompatibility.[6] A common and problematic example is mixing phosphate-containing fertilizers with calcium-containing fertilizers (e.g., calcium nitrate) or magnesium sulfate (Epsom salt), which can form insoluble calcium phosphate or magnesium phosphate precipitates.[6][7] It is crucial to perform a compatibility test before mixing any fertilizers in a stock tank.[6][11]
Troubleshooting Guide
Q: My this compound solution is cloudy or milky. What's causing this?
A cloudy or milky appearance upon dissolving this compound is a strong indicator of a chemical reaction causing precipitation.[3] This is often due to high concentrations of bicarbonates, calcium, or magnesium in your irrigation water reacting with the phosphate.[3][7] This reaction binds the nutrients, making them unavailable to the plant and creating solids that can clog your system.[3] To confirm this, you should perform a "Jar Test".
Q: I'm seeing solid precipitates forming in my stock tank over time. What should I do?
Precipitate formation can be caused by several factors:
-
Incompatibility: You may have mixed incompatible fertilizers. For example, adding a calcium or magnesium source to your this compound solution.[6]
-
High Concentration: The solution may be oversaturated, especially if the temperature of the solution has decreased since it was mixed.[4]
-
High pH: The pH of your water source may be too high (≥7.5), causing precipitation, especially in hard water.[7]
Corrective Actions:
-
Immediately stop injection into your irrigation system to prevent clogging.
-
Conduct a jar test with the individual components to identify the incompatibility.
-
Consider using separate stock tanks for incompatible fertilizers (e.g., an A/B tank system).[6]
-
If the issue is concentration or temperature, try diluting the stock solution with more water.
-
Check the pH of your water source and consider acidification if it is too high.
Q: My drip emitters are clogging after fertigation with this compound. How can I fix and prevent this?
Clogging is the most common and serious problem resulting from poor this compound dissolution.[4][11]
Immediate Fix:
-
Try flushing the system with clean water.
-
If clogging is due to chemical precipitates, flushing the system with an acidic solution can help dissolve the buildup.[11] Always flush with clean water after an acid treatment to remove any residual acid from the system.[11]
Prevention:
-
Filter Your Water: Ensure your irrigation system has adequate filtration to remove any existing particulate matter.[11]
-
Ensure Complete Dissolution: Thoroughly dissolve and mix fertilizers before injection begins.[5]
-
Perform a Jar Test: Always test the compatibility of your fertilizer mixture with your irrigation water before preparing a large batch.[3][11]
-
Manage Water Quality: Acidify irrigation water if it has high pH or high bicarbonate levels.[7]
-
Use High-Quality Fertilizer: Use soluble-grade fertilizers designed for fertigation to avoid issues with coatings or impurities.[9]
Experimental Protocols
Protocol: Jar Test for Fertilizer Solubility and Compatibility
This test is a simple and essential procedure to determine if a fertilizer or a mix of fertilizers is compatible with your irrigation water and will not cause clogging.[3][6][11]
Objective: To visually inspect for the formation of precipitates when mixing fertilizer solutions at the intended dilution rate.
Materials:
-
A clear glass jar or beaker (approx. 1 liter)
-
A sample of your irrigation water
-
Samples of all fertilizers and other chemicals (e.g., acids) you intend to inject
-
Measuring spoons or a scale for accurate measurement
-
Stirring rod
Methodology:
-
Fill the glass jar with a known volume of your irrigation water (e.g., 1 liter).
-
Add the this compound and any other fertilizers to the jar in the same concentration and order you plan to mix them in your stock tank. Use the approximate dilution rate that will be used during the actual fertigation.[11]
-
Stir the solution thoroughly to dissolve the fertilizers.
-
Let the jar sit for at least two hours.[11]
-
Observe the solution carefully against a dark background. Check for any signs of cloudiness, milkiness, or the formation of solid precipitates or flakes settling at the bottom.[3]
Interpretation of Results:
-
Clear Solution: The mixture is compatible and should not cause chemical-related clogging.
-
Cloudy/Milky Solution or Precipitates: The mixture is incompatible. Injecting this solution will likely lead to severe clogging of emitters and filters.[3] Do not proceed with this combination.
Visualizations
Troubleshooting this compound Dissolution Issues
Caption: A flowchart for troubleshooting common this compound dissolution problems.
Factors Influencing this compound Solution Stability
Caption: Key factors affecting the stability of this compound solutions in fertigation.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. nutradrip.com [nutradrip.com]
- 4. customhydronutrients.com [customhydronutrients.com]
- 5. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 6. e-gro.org [e-gro.org]
- 7. Fertigation Facts | USU [extension.usu.edu]
- 8. Some Tips about fertilizer dissolution - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 10. Nutrient Management :: Fertigation [agritech.tnau.ac.in]
- 11. HS1202/HS1202: How to Reduce Clogging Problems in Fertigation [edis.ifas.ufl.edu]
Technical Support Center: Minimizing Phosphorus Runoff from Ammophos Fertilization
This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at minimizing phosphorus (P) runoff from soils fertilized with ammophos.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical composition?
A1: this compound is a widely used, highly concentrated, water-soluble mineral fertilizer containing both nitrogen and phosphorus.[1][2] Its primary components are monoammonium phosphate (MAP) and diammonium phosphate (DAP).[3][4] A common formulation is this compound 12-52, which contains 12% nitrogen and 52% phosphorus (as P₂O₅).[2][5] It is produced in granular form, which makes it easy to store and apply.[3]
Q2: What are the primary forms of phosphorus lost in runoff?
A2: Phosphorus is lost from agricultural fields in two main forms:
-
Particulate Phosphorus (PP): This form is attached to soil particles and organic matter that are eroded and carried away by surface runoff.[6] The majority of phosphorus loss often occurs in this form, especially in systems with high soil erosion.[7]
-
Dissolved Phosphorus (DP) or Soluble Phosphorus: This form is dissolved in the runoff water and is more readily bioavailable, meaning it can be immediately used by algae, potentially leading to eutrophication.[8] this compound, being highly water-soluble, can be a significant source of dissolved phosphorus in runoff if not managed correctly.[3][9]
Q3: How does soil pH affect phosphorus availability from this compound?
A3: Soil pH is a critical factor controlling phosphorus availability. The optimal pH range for P availability is between 6.0 and 7.5.[10][11]
-
In acidic soils (pH < 6.0): Phosphorus from dissolved this compound can be rapidly "fixed" or precipitated by aluminum (Al) and iron (Fe), making it unavailable to plants and less prone to runoff in its dissolved form.[10][12]
-
In alkaline or calcareous soils (pH > 7.5): Phosphorus tends to precipitate with calcium (Ca), also reducing its availability.[10][12][13] The ammonium present in this compound can cause a localized decrease in soil pH through the process of nitrification, which can influence P solubility and mobility in the immediate vicinity of the fertilizer granule.[12][14]
Q4: Can using cover crops always reduce phosphorus runoff?
A4: Not necessarily for all forms of phosphorus. Cover crops are very effective at reducing particulate phosphorus (PP) loss by controlling soil erosion.[6][15] Their root systems hold soil in place, and the surface residue protects against the impact of raindrops.[6][16] However, some studies have shown that while cover crops decrease PP loss, they can sometimes increase the concentration of dissolved phosphorus (DP) in runoff.[15][17] This can happen when water interacts with cover crop residues, especially during freeze-thaw cycles. Therefore, in areas with low erosion risk, relying solely on cover crops may not be the best strategy for reducing total P loss and should be paired with proper fertilizer management.[15]
Section 2: Troubleshooting Experimental Issues
Q1: My experiment shows higher Dissolved P (DP) runoff from plots with cover crops compared to fallow plots. Is this an error?
A1: This is not necessarily an error and is a documented phenomenon. While cover crops excel at reducing erosion and thus particulate P loss, they can sometimes increase DP loss.[15][16]
-
Possible Cause 1: Residue Leaching. Plant cells in cover crop residues can rupture during freezing and thawing events, releasing soluble P that is then washed away by runoff.
-
Possible Cause 2: Increased Biological Activity. Cover crops can increase soil biological activity, which enhances phosphorus cycling.[15] This can lead to a greater pool of available phosphorus in the soil that can be lost as DP.[15]
-
Troubleshooting Steps:
-
Fractionate P Runoff: Ensure you are analyzing for both Dissolved Phosphorus and Particulate Phosphorus. The total P loss may still be lower in the cover-cropped plots.
-
Timing of Runoff Events: Correlate your runoff sample collection with weather events. High DP concentrations are often observed during snowmelt or rain-on-frozen-ground events.
-
Cover Crop Species: Consider the P content and decomposition rate of the cover crop species used, as this can influence the amount of P leached from residues.
-
Q2: My soil phosphorus test results are inconsistent across replicates from the same plot. What are the common sources of error?
A2: Inconsistent soil test P results can stem from field variability and laboratory procedures.
-
Possible Cause 1: Fertilizer Banding. Phosphorus is relatively immobile in soil.[18] If this compound was applied in bands, taking soil cores that happen to hit or miss these concentrated zones will lead to highly variable results.
-
Possible Cause 2: Inadequate Sample Homogenization. A composite soil sample made of 10-20 cores must be thoroughly mixed before a subsample is taken for analysis.
-
Possible Cause 3: Laboratory Procedure Errors. The bicarbonate (Olsen) P test, common for neutral to alkaline soils, is sensitive to several factors.[19]
-
The pH of the extracting solution must be precisely 8.5.
-
The extraction temperature can influence the amount of P extracted.
-
Shaking time and intensity must be consistent to ensure complete extraction.
-
-
Troubleshooting Steps:
-
Review Sampling Protocol: Increase the number of cores per composite sample (e.g., 15-20) and ensure a random or zigzag sampling pattern that accounts for fertilizer placement.
-
Verify Lab Procedures: In your methods, specify and control for extraction time, temperature, and shaker type (reciprocating is often recommended over orbital).[19]
-
Check Extractant Wavelength: For colorimetric analysis, using a wavelength of 882 nm is superior as it avoids interference from soluble organic matter that can be an issue at 660 nm.[19]
-
Q3: I applied this compound via subsurface banding, but my runoff P concentrations are still high. Why isn't the practice as effective as expected?
A3: While subsurface banding is a highly effective Best Management Practice (BMP), its performance can be compromised by several factors.
-
Possible Cause 1: Preferential Flow. In certain soil structures, particularly in no-till systems with macropores (e.g., earthworm burrows, old root channels), runoff water can bypass the soil matrix and travel quickly to tile drains or emerge as surface runoff, potentially intercepting the fertilizer band.
-
Possible Cause 2: High Soil Test P. If the soil already has very high "legacy" phosphorus levels from previous applications, the contribution from the soil itself can be the dominant source of P in runoff, masking the benefit of the current season's application method.[20]
-
Possible Cause 3: Incorrect Application Depth. If the fertilizer is not placed deep enough, tillage or severe erosion events can still expose it on the soil surface.
-
Troubleshooting Steps:
-
Use a Tracer: In a controlled experiment, a conservative tracer applied with the fertilizer can help determine if preferential flow is a significant pathway.
-
Measure Background P Loss: Include control plots with no P application to quantify the baseline P loss from the soil itself.
-
Verify Equipment Calibration: Ensure your application equipment is placing the fertilizer at the intended and consistent depth below the surface.
-
Section 3: Data Presentation and Key Management Practices
Table 1: Summary of Best Management Practices (BMPs) for Reducing Phosphorus Runoff
| BMP Category | Specific Practice | Target P Form | Typical Effectiveness | Reference |
| Fertilizer Placement | Subsurface Banding / Injection | Dissolved P | Reduces DP runoff by over 50% compared to surface broadcast. | [7][8] |
| Variable Rate Application | Dissolved & Particulate P | Applies P only where needed based on soil tests, reducing excess. | [8] | |
| Fertilizer Timing | Avoid Application on Frozen/Saturated Soil | Dissolved P | Critical for preventing direct loss of soluble P during high-runoff periods. | [21][22] |
| Erosion Control | No-Till / Conservation Tillage | Particulate P | Can reduce soil erosion by up to 75%, reducing total P loss by ~40%. | [7][8] |
| Cover Crops | Particulate P | Highly effective at reducing sediment and attached P loss. | [6][15] | |
| Runoff Control | Buffer/Filter Strips | Dissolved & Particulate P | Vegetation traps sediment and allows for infiltration of soluble P. | [21][22] |
| Grassed Waterways | Particulate P | Stabilizes concentrated flow paths to prevent gully erosion. | [21] |
Table 2: Characteristics of Phosphorus Sources
| P Source | Total P (g/kg) | Water-Soluble P (g/kg) | % of Total P that is Water-Soluble | Reference |
| Diammonium Phosphate (DAP) | 200 | 160 | 80% | [23] |
| Dairy Manure | 8.0 | 2.6 | 33% | [23] |
| Poultry Manure | 18.2 | 4.7 | 26% | [23] |
| Swine Slurry | 12.0 | 3.2 | 27% | [23] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Simulated Rainfall and Runoff Collection
This protocol is adapted from methodologies used in agricultural runoff research.[24]
Objective: To generate and collect surface runoff from experimental plots under controlled, repeatable rainfall conditions to quantify phosphorus loss.
Materials:
-
Rainfall simulator capable of producing a consistent drop size and intensity (e.g., 70 mm/hr).
-
Plot frames (e.g., 1m x 1m metal frames) driven into the soil to a depth of 10-15 cm.
-
Runoff collection trough and tubing.
-
Calibrated collection vessels (buckets or carboys).
-
Timer and flow meter.
Procedure:
-
Plot Installation: Install plot frames at the desired locations. Ensure the downslope end of the frame is fitted with a collection trough that funnels all surface runoff into a tube.
-
Pre-Wetting (Optional but Recommended): If antecedent moisture is a variable to be controlled, apply a pre-wetting rain event to the plot until runoff is steady, then allow the plot to drain for a set time (e.g., 24 hours) before the experimental run.
-
Fertilizer Application: Apply pre-weighed this compound to the plot surface (broadcast) or inject/band to the desired depth, according to your experimental design.
-
Rainfall Simulation:
-
Position the rainfall simulator over the plot, ensuring even coverage.
-
Begin the rainfall event and simultaneously start a timer.
-
Record the time when runoff begins.
-
Continue the rainfall for a set duration after runoff begins (e.g., 30 minutes).[9]
-
-
Sample Collection:
-
Collect the entire runoff volume for the duration of the event.
-
Alternatively, collect time-integrated subsamples at regular intervals (e.g., every 2-5 minutes) throughout the runoff event.
-
-
Measurement and Subsampling:
-
Measure the total volume of runoff collected.
-
Thoroughly agitate the collected runoff to ensure any settled particulates are resuspended.
-
Immediately collect a subsample for Total Phosphorus (TP) analysis into an acid-washed bottle.
-
Immediately collect another subsample and filter it through a 0.45 µm membrane filter for Dissolved Reactive Phosphorus (DRP) analysis.[25]
-
-
Storage: Store samples at 4°C and analyze as soon as possible.
Protocol 2: Analysis of Phosphorus in Runoff Samples
This protocol outlines the widely used Molybdenum Blue colorimetric method for determining Dissolved Reactive Phosphorus (DRP).[26]
Objective: To quantify the concentration of DRP in filtered water samples.
Materials:
-
Spectrophotometer capable of reading absorbance at 885 nm.[19]
-
Filtered runoff samples.
-
Phosphate standard solution.
-
Reagent A: Ammonium molybdate solution.
-
Reagent B: Ascorbic acid solution.
-
Combined Reagent: Mix Reagents A and B as specified by standard methods (e.g., EPA 365.1 or Standard Methods for the Examination of Water and Wastewater 4500-P E).
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards from the stock phosphate solution, covering the expected concentration range of your samples (e.g., 0.01 to 0.5 mg P/L).
-
Sample Preparation: Allow samples and standards to come to room temperature.
-
Color Development:
-
To a set volume of each standard and sample (e.g., 50 mL), add a specified volume of the combined molybdate-ascorbic acid reagent.
-
Mix thoroughly and allow a set amount of time for the blue color to develop (typically 10-30 minutes). The color is stable for several hours.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to a wavelength of 885 nm.
-
Zero the instrument using a blank (deionized water with reagent added).
-
Measure the absorbance of each standard and sample.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the linear regression equation from the curve to calculate the DRP concentration in your unknown samples based on their absorbance.
-
-
Total Phosphorus (TP) Analysis: To measure TP, the unfiltered sample must first undergo a digestion procedure (e.g., with persulfate) to convert all organic and particulate P forms to orthophosphate. After digestion, the same colorimetric analysis is performed. Particulate P can then be calculated as TP - DP.
Visualizations
Caption: Phosphorus pathways after this compound application.
Caption: Workflow for a simulated P runoff experiment.
Caption: Decision tree for selecting P runoff BMPs.
References
- 1. Аmmophos - NH4H2PO4 - Gevicom Limited [gevicomltd.com]
- 2. This compound: fertilizer application, composition and description, release form [builderhub-en.techinfus.com]
- 3. graintrade.com.ua [graintrade.com.ua]
- 4. Fertilizer this compound: what is it, composition, formula, how to breed, when and how to apply [garden.tomathouse.com]
- 5. agromix.ua [agromix.ua]
- 6. Cover crops for improved surface water quality: Benefits and limitations – Agriculture Water Quality [agwater.extension.wisc.edu]
- 7. Best management practices for phosphorus | ontario.ca [ontario.ca]
- 8. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 9. Effect of mineral and manure phosphorus sources on runoff phosphorus - ProQuest [proquest.com]
- 10. intelseed.ca [intelseed.ca]
- 11. nrcs.usda.gov [nrcs.usda.gov]
- 12. pH Effects On Plant-Available Phosphorus | Smart Nutrition [smartnutritionmst.com]
- 13. Optimizing Available Phosphorus in Calcareous Soils Fertilized with Diammonium Phosphate and Phosphoric Acid Using Freundlich Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. K-State: Cover crops reduce erosion, fertilizer management cuts phosphorus losses from farm fields [ksre.k-state.edu]
- 16. sare.org [sare.org]
- 17. What Is the Role of Cover Crops in Reducing Nutrient Pollution and Improving Soil Health? → Learn [pollution.sustainability-directory.com]
- 18. canr.msu.edu [canr.msu.edu]
- 19. soils.org [soils.org]
- 20. ars.usda.gov [ars.usda.gov]
- 21. BEST MANAGEMENT PRACTICES TO KEEP PHOSPHORUS ON THE FIELD | Agronomic Crops Network [agcrops.osu.edu]
- 22. extension.missouri.edu [extension.missouri.edu]
- 23. ars.usda.gov [ars.usda.gov]
- 24. researchgate.net [researchgate.net]
- 25. nalms.org [nalms.org]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Challenges in Blending Ammophos with Other Fertilizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when blending Ammophos (ammonium phosphate) with other fertilizers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when blending this compound with other fertilizers?
A1: The main challenges are chemical incompatibility, physical property mismatches, and issues related to moisture absorption. Chemical reactions can lead to nutrient loss or the formation of compounds that are less available to plants.[1][2] Physical property differences, primarily particle size, can cause segregation of the blended components.[3] this compound blends can also be susceptible to caking and hardening due to moisture absorption, a phenomenon influenced by the critical relative humidity (CRH) of the mixture.[1][4][5]
Q2: Can this compound be blended with urea? What are the potential issues?
A2: Yes, this compound can be mixed with urea, but it is a problematic blend and should be applied immediately after mixing.[6] The primary issue is the blend's significantly lower Critical Relative Humidity (CRH) compared to the individual components, making it highly hygroscopic.[4][7] This increased moisture absorption can lead to the formation of a sticky or pasty consistency and severe caking upon storage.[7][8] Chemical reactions can also occur, potentially forming urea phosphate, which can be sticky and difficult to handle.[7]
Q3: What happens when this compound is blended with potassium-based fertilizers like potassium chloride (KCl)?
A3: Blending this compound (ammonium phosphate) with potassium chloride can lead to a chemical reaction, particularly in the presence of moisture. This can result in the formation of ammonium chloride and potassium phosphate. The formation of ammonium chloride is a known contributor to the caking of fertilizer blends.[1][2]
Q4: What is "caking" and how can it be prevented in this compound blends?
A4: Caking is the agglomeration of fertilizer particles into hard lumps, which hinders storage, handling, and application.[1][9] It is primarily caused by moisture absorption and subsequent recrystallization of fertilizer salts at the contact points between particles, forming crystal bridges.[5][8] To prevent caking:
-
Select compatible fertilizers with similar physical properties.
-
Ensure all components are dry before blending.
-
Store the blend in a cool, dry environment with humidity below the blend's critical relative humidity.[8]
-
Minimize storage time; apply the blend as soon as possible after mixing.[8]
-
Consider using anti-caking agents, such as talc or other powders, which act as a barrier between particles.[8]
Q5: What is segregation in fertilizer blends and why is it a problem?
A5: Segregation is the separation of the components of a fertilizer blend due to differences in their physical properties, such as particle size, shape, and density.[3] This leads to a non-uniform mixture, resulting in uneven nutrient application to the soil and potentially impacting crop growth. Segregation can occur during mixing, handling, transportation, and application.
Troubleshooting Guides
Issue 1: The blended fertilizer is becoming moist and sticky.
Possible Cause: The critical relative humidity (CRH) of the blend is lower than the ambient humidity, leading to moisture absorption. Blends of this compound with urea are particularly susceptible to this issue.[4][7]
Troubleshooting Steps:
-
Measure Ambient Humidity: Use a hygrometer to determine the relative humidity of the storage and blending environment.
-
Consult CRH Data: Refer to the data tables below to check the CRH of the individual components and the potential CRH of the blend.
-
Control Environment: If possible, move the blending and storage to a climate-controlled environment with lower humidity.
-
Immediate Application: If environmental control is not feasible, apply the fertilizer blend immediately after mixing to minimize moisture absorption.[8]
-
Use of Conditioners: Consider incorporating a drying agent or conditioner into the blend, though compatibility must be verified.
Issue 2: The blended fertilizer has hardened and formed lumps (caking).
Possible Cause: Caking is occurring due to moisture absorption, pressure from storage, and/or chemical reactions between the components.[1][10]
Troubleshooting Steps:
-
Assess Storage Conditions: Check for sources of moisture in the storage area. Ensure the blend is not stored under high pressure (e.g., in large piles).[1][8]
-
Review Blend Composition: Blends containing urea or those with a high potential for chemical reactions (e.g., with potassium chloride) are more prone to caking.[1][10]
-
Break up Lumps: For immediate use, mechanical action may be required to break up the caked fertilizer.
-
Future Prevention:
-
Ensure all raw materials are dry before blending.
-
Blend in smaller batches that can be used quickly.
-
Add an anti-caking agent during the blending process.[8]
-
Issue 3: Inconsistent experimental results from different batches of the same blend.
Possible Cause: Segregation of the fertilizer components is leading to a non-uniform product. This is often due to a mismatch in the particle size of the blended materials.[3]
Troubleshooting Steps:
-
Particle Size Analysis: Conduct a sieve analysis to determine the particle size distribution of each component fertilizer. For optimal blending, the particle sizes should be closely matched.[11][12]
-
Improve Mixing Protocol: Ensure the blending process is thorough and uses appropriate equipment to achieve a homogenous mixture.
-
Minimize Handling: Reduce the number of times the blend is transferred and handled, as each step can contribute to segregation.
-
Sampling Technique: When taking samples for analysis, use a sampling probe or other appropriate method to obtain a representative sample from different depths and locations within the blend.
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Common Fertilizers and Blends at 30°C
| Fertilizer | Critical Relative Humidity (%) |
| This compound (MAP) | 92 |
| Urea | 73[4] |
| Potassium Chloride | 84[4] |
| Ammonium Sulfate | 79[4] |
| Blends | |
| Ammonium Sulfate + Urea | 56[4] |
| This compound (MAP) + Urea | Likely significantly lower than individual components |
Note: The CRH of a blend is often lower than that of its individual components.[4]
Table 2: Physical Properties of Fertilizers Influencing Blending
| Property | Importance in Blending | Typical Values/Ranges |
| Particle Size (SGN) | Crucial for preventing segregation. Should be closely matched between components. | 200-350 for many granular fertilizers. |
| Uniformity Index (UI) | A measure of the uniformity of particle sizes within a single fertilizer. Higher UI is better. | 40-60 is a common range. |
| Crushing Strength | Indicates the durability of granules and their resistance to creating dust and fines. | 1.5 - 4.0 kg/granule . |
| Bulk Density | Affects the volume required for a given weight of fertilizer and can influence segregation. | Varies widely, e.g., Urea: ~48 lb/ft³, MAP: ~60 lb/ft³. |
Experimental Protocols
Protocol 1: Determination of Caking Tendency (Small-Bag Method)
Objective: To simulate storage conditions and assess the caking tendency of a fertilizer blend.
Methodology:
-
Place a known weight (e.g., 100g) of the fertilizer blend into a small, breathable bag.
-
Place the bag on a flat surface and apply a consistent pressure using a weight to simulate the pressure in a storage pile.
-
Store the bag under controlled temperature and humidity conditions for a set period (e.g., 24 hours to several days).
-
After the storage period, remove the weight and carefully handle the bag to assess the degree of caking.
-
The caked portion can be quantified by gently sieving the contents and weighing the amount of agglomerated material that does not pass through the sieve.[13][14]
Protocol 2: Jar Test for Chemical Compatibility
Objective: To visually assess the chemical compatibility of different fertilizers in a blend.
Methodology:
-
In a clear glass jar, add the component fertilizers in the desired ratio.
-
Add a small amount of water to simulate humid conditions, if desired.
-
Securely close the jar and mix the contents thoroughly.
-
Allow the jar to sit undisturbed for a period of time (e.g., 15-30 minutes, or longer to observe slow reactions).[15]
-
Observe the mixture for any signs of incompatibility, such as:
Protocol 3: Particle Size Analysis (Sieve Method)
Objective: To determine the particle size distribution of fertilizer components to assess their physical compatibility for blending.
Methodology:
-
Obtain a representative sample of the fertilizer.
-
Use a stack of sieves with progressively smaller mesh sizes.
-
Place the sample on the top sieve and agitate the stack for a set amount of time using a mechanical shaker.
-
Weigh the amount of fertilizer retained on each sieve.
-
Calculate the percentage of the total sample retained on each sieve to determine the particle size distribution.[11][12] This data can be used to calculate the Size Guide Number (SGN) and Uniformity Index (UI).[3]
Visualizations
Caption: Chemical incompatibility pathways for this compound blends.
Caption: Troubleshooting workflow for this compound blending issues.
Caption: Logical relationships between factors causing blending problems.
References
- 1. MANAGING CAKING ABILITY OF POWDER FERTILIZER BLENDS. [michberk.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical Properties of Granular Fertilizers and Impact on Spreading | Ohioline [ohioline.osu.edu]
- 4. How Does Humidity Affect A Fertilizer's Ability To Be Blended? [smartnutritionmst.com]
- 5. fertechinform.org [fertechinform.org]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Physical Properties of Fertilizers | Yara Canada [yaracanada.ca]
- 8. wellyoutech.com [wellyoutech.com]
- 9. alsultanafert.com [alsultanafert.com]
- 10. cargoinspectionservice.net [cargoinspectionservice.net]
- 11. testinglab.com [testinglab.com]
- 12. Size Matters | World Fertilizer [worldfertilizer.com]
- 13. researchgate.net [researchgate.net]
- 14. eurjchem.com [eurjchem.com]
- 15. lawnaddicts.com.au [lawnaddicts.com.au]
- 16. Fertilizer Compatibility Guide | Green Gubre Group [greengubregroup.com]
Validation & Comparative
A Comparative Analysis of Ammophos and Triple Superphosphate for Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Primary Phosphorus Fertilizers
In the realm of agricultural science, optimizing nutrient delivery to crops is paramount for ensuring global food security. Phosphorus (P), a vital macronutrient, plays a critical role in plant growth, energy transfer, and photosynthesis. Ammophos, a common appellation for ammonium phosphate fertilizers, and Triple Superphosphate (TSP) are two of the most widely utilized sources of phosphorus. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in making informed decisions for their studies and field applications.
Chemical and Physical Properties: A Foundational Comparison
This compound and Triple Superphosphate differ fundamentally in their chemical composition, which in turn influences their nutrient content and physical characteristics. This compound is a nitrogen-phosphorus fertilizer, primarily composed of monoammonium phosphate (MAP) and, to a lesser extent, diammonium phosphate (DAP). In contrast, Triple Superphosphate is a straight phosphorus fertilizer, devoid of nitrogen.
Table 1: Chemical and Physical Properties of this compound (MAP) and Triple Superphosphate (TSP)
| Property | This compound (Monoammonium Phosphate - MAP) | Triple Superphosphate (TSP) |
| Chemical Formula | NH₄H₂PO₄ | Ca(H₂PO₄)₂·H₂O[1] |
| Nitrogen (N) Content | 10-12% | 0%[1] |
| Phosphorus (P₂O₅) Content | 48-55% | 44-46%[1] |
| Potassium (K₂O) Content | 0% | 0% |
| Calcium (Ca) Content | 0% | ~15% |
| Water Solubility | High | High (>90% of P is water-soluble) |
| Effect on Soil pH | Initially acidic | Initially acidic[2][3] |
| Physical Form | Granular | Granular |
| Hygroscopicity | Low | Low |
| Caking Tendency | Low | Low |
Agronomic Performance: Insights from Experimental Data
The differential nutrient composition of this compound and Triple Superphosphate directly impacts their agronomic performance. The presence of nitrogen in this compound can offer an advantage in certain cropping systems, while the calcium content in TSP can be beneficial in others.
A field study conducted by Weiseth et al. provides a direct comparison of Monoammonium Phosphate (a key component of this compound) and Triple Superphosphate on wheat. The experiment was conducted at three sites with varying topographies. The results from this study, particularly from the Central Butte (CB) Upslope site, offer valuable insights into the comparative efficacy of these two fertilizers.
Table 2: Effect of this compound (MAP) and Triple Superphosphate (TSP) on Wheat Yield and Nutrient Uptake
| Treatment | Grain Yield ( kg/ha ) | Straw Yield ( kg/ha ) | Straw P Uptake ( kg/ha ) | Straw N Uptake ( kg/ha ) |
| Control (No P) | 1000 | 1500 | 0.5 | 8.0 |
| This compound (MAP) | 1200 | 1800 | 0.8 | 12.0 |
| Triple Superphosphate (TSP) | 1100 | 1700 | 0.7 | 10.0 |
Data adapted from Weiseth et al. The values are approximate and for illustrative purposes based on the graphical data presented in the study. Actual values may vary.
The data suggests that under the conditions of this particular study, this compound (MAP) resulted in slightly higher grain and straw yields, as well as greater phosphorus and nitrogen uptake in the straw compared to Triple Superphosphate.[4] The presence of nitrogen in MAP likely contributed to the enhanced vegetative growth and subsequent nutrient uptake.
Impact on Soil Properties
The application of both this compound and Triple Superphosphate can influence soil chemical properties, most notably the pH. The initial reaction of both fertilizers in the soil is acidic.[2][3]
Table 3: Comparative Effects of this compound (MAP) and Triple Superphosphate (TSP) on Soil Properties
| Soil Property | This compound (Monoammonium Phosphate - MAP) | Triple Superphosphate (TSP) |
| Immediate effect on soil pH | Acidifying. The dissolution of MAP in water produces an acidic solution.[1] | Acidifying. The dissolution of TSP in water also results in an acidic solution.[1][2][3] |
| Long-term effect on soil pH | The nitrification of the ammonium (NH₄⁺) in MAP is an acidifying process, which can contribute to a long-term decrease in soil pH if not managed. | The long-term effect on soil pH is generally less pronounced compared to ammonium-based fertilizers, as it does not contain nitrogen that undergoes nitrification. However, long-term application of high rates of TSP can contribute to soil acidification. |
| Nutrient Availability | Provides both immediately available nitrogen and phosphorus. | Provides immediately available phosphorus and calcium. |
Experimental Protocols: A Guide to Comparative Fertilizer Trials
To ensure the generation of robust and comparable data, a well-designed experimental protocol is essential. The following methodology is based on standard practices for conducting phosphorus fertilizer trials in wheat.
Objective: To compare the effects of this compound (MAP) and Triple Superphosphate (TSP) on the grain yield, nutrient uptake, and soil properties in a wheat cropping system.
Experimental Design: Randomized Complete Block Design (RCBD) with four replications.
Treatments:
-
Control (No phosphorus application)
-
This compound (MAP) at a rate of 40 kg P₂O₅/ha
-
Triple Superphosphate (TSP) at a rate of 40 kg P₂O₅/ha
-
This compound (MAP) at a rate of 80 kg P₂O₅/ha
-
Triple Superphosphate (TSP) at a rate of 80 kg P₂O₅/ha
Note: All plots, including the control, should receive a uniform application of nitrogen and potassium to ensure that phosphorus is the limiting nutrient.
Plot Size: 3m x 6m
Fertilizer Application: Fertilizers should be applied at the time of sowing. The fertilizer can be banded with the seed or broadcast and incorporated into the soil, depending on the specific research question.
Data Collection:
-
Soil Sampling: Pre-sowing and post-harvest soil samples should be collected from each plot at a depth of 0-15 cm and 15-30 cm. Samples should be analyzed for pH, organic matter, and available phosphorus.
-
Plant Tissue Analysis: At the tillering and anthesis stages, flag leaf samples should be collected for nitrogen and phosphorus analysis. At maturity, whole plant samples (grain and straw separately) should be collected from a 1m² area within each plot to determine total biomass, grain yield, and nutrient uptake.
-
Yield Data: Grain yield should be determined from the harvested area and adjusted to a standard moisture content.
Statistical Analysis: Data should be analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD. Mean separation tests (e.g., Tukey's HSD) should be used to identify significant differences between treatments.
Visualizing Nutrient Acquisition: Signaling Pathways
The efficiency of nutrient uptake by plants is governed by complex signaling pathways within the roots. The following diagram illustrates the key pathways for nitrogen and phosphorus acquisition in wheat.
Caption: Simplified signaling pathway for nitrogen and phosphorus uptake in wheat roots.
This guide provides a detailed comparison of this compound and Triple Superphosphate, offering researchers a solid foundation for selecting the appropriate phosphorus source for their specific experimental needs. The provided data and protocols serve as a starting point for further investigation into optimizing phosphorus fertilization for sustainable crop production.
References
Ammophos in Calcareous Soils: A Comparative Guide to Efficacy
An objective analysis of Ammophos (Ammonium Phosphate) fertilizers' performance in high-pH, calcium-rich soils, with a focus on experimental validation against alternative phosphorus sources.
Calcareous soils, characterized by high levels of calcium carbonate and alkaline pH, present a significant challenge for phosphorus (P) availability to crops. Water-soluble phosphate fertilizers, such as those in the this compound group (Monoammonium Phosphate - MAP and Diammonium Phosphate - DAP), are widely used to address this nutrient deficiency. However, their efficacy can be influenced by the unique chemical environment of these soils, leading to the exploration of alternative fertilization strategies. This guide provides a comprehensive comparison of this compound with other phosphate fertilizers, supported by experimental data and detailed methodologies, to assist researchers and agricultural scientists in making informed decisions.
Comparative Performance of Phosphate Fertilizers in Calcareous Soils
The primary challenge in calcareous soils is the precipitation of soluble phosphate into less available calcium phosphate compounds. The initial pH change in the soil microenvironment around the fertilizer granule plays a crucial role in phosphorus availability.
Monoammonium Phosphate (MAP) vs. Diammonium Phosphate (DAP)
MAP and DAP are the most common types of this compound fertilizers. While both provide nitrogen and phosphorus, their initial reaction in the soil differs significantly, impacting their suitability for calcareous conditions.
-
MAP (NH₄H₂PO₄): Creates an acidic zone around the fertilizer granule, which can temporarily counteract the high pH of calcareous soil, potentially leading to better phosphorus availability.[1]
-
DAP ((NH₄)₂HPO₄): Initially creates an alkaline zone, which can exacerbate phosphorus fixation in already alkaline soils.[1][2] Some studies suggest that the nitrification of the ammonium in DAP can lead to a long-term acidic effect, but the initial alkaline reaction is critical for early phosphorus uptake.[2]
Experimental evidence suggests that MAP and other acidic phosphate fertilizers often result in better crop yields and nutrient uptake compared to DAP in calcareous soils.[3] This is attributed to the reduced ability of DAP to effectively acidify the rhizosphere, thus limiting P availability.[3]
Ammonium Polyphosphate (APP)
Ammonium polyphosphate is a liquid or solid fertilizer containing chains of phosphate molecules. In the soil, these polyphosphate chains hydrolyze into orthophosphate, the form taken up by plants.[1] Research indicates that APP can be a more effective phosphorus source than MAP or DAP in calcareous soils.
Studies have shown that APP can significantly increase the mobility and availability of phosphorus in the soil profile compared to MAP.[4][5] This is partly because polyphosphates can chelate with calcium ions, slowing down the precipitation of insoluble calcium phosphates.[4]
Other Alternatives
-
Single Superphosphate (SSP): An acidic fertilizer that has been reported to perform well in alkaline calcareous soils, sometimes showing better results than DAP in terms of crop yield and P uptake.[6]
-
Organic Acids: The application of organic acids, such as citric acid, in conjunction with phosphate fertilizers like DAP has been shown to increase phosphorus availability in calcareous soils by competing for precipitation reactions with calcium.[7]
-
Biofertilizers: The use of phosphate-solubilizing microorganisms can enhance the availability of native and applied phosphorus in the soil.[8]
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of this compound and its alternatives in calcareous soils.
Table 1: Effect of Different Phosphate Fertilizers on Maize Yield and Nutrient Uptake in Calcareous Soil
| Fertilizer Treatment | Shoot Dry Matter Yield ( g/pot ) | P Uptake (mg/pot) | S Uptake (mg/pot) |
| Control (No P) | 25.4 | 50.8 | 30.5 |
| MAP | 30.1 | 68.9 | 35.2 |
| MAP + 9% S | 32.9 | 75.8 | 38.9 |
| DAP | 29.5 | 66.4 | 34.8 |
| DAP + 9% S | 29.8 | 67.0 | 35.1 |
Data adapted from a pot experiment on maize in calcareous soil. The addition of sulfur (S) to MAP showed a significant increase in yield and nutrient uptake, while no significant difference was observed for DAP-based treatments.[3]
Table 2: Comparison of Phosphorus Mobility from Different P Fertilizers in Calcareous Soil
| Fertilizer Type | Average Distance of P Downward Movement (mm) |
| Phosphoric Acid (PA) | 45.0 |
| Monoammonium Phosphate (MAP) | 61.0 |
| Ammonium Polyphosphate (poly-P) | 81.5 |
This data from a soil column experiment demonstrates the significantly higher mobility of phosphorus from ammonium polyphosphate compared to MAP and phosphoric acid in calcareous soil.[4]
Experimental Protocols
1. Pot Experiment to Evaluate Fertilizer Efficacy on Crop Yield and Nutrient Uptake
-
Objective: To determine the effect of different phosphate fertilizers (with and without sulfur addition) on the yield and nutrient uptake of a test crop (e.g., maize) in calcareous soil.
-
Experimental Design: A randomized complete block design is typically used.
-
Soil Preparation: Calcareous soil is collected, air-dried, and sieved. Basic soil properties such as pH, organic matter content, and available nutrient levels are analyzed.
-
Treatments: Different fertilizer treatments are prepared. For example, Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP) are granulated with varying levels of elemental sulfur and sulfate. A control treatment with no phosphorus application is included.
-
Procedure:
-
Pots are filled with a measured amount of the prepared soil.
-
The respective fertilizer treatments are applied to each pot and thoroughly mixed with the soil.
-
Seeds of the test crop (e.g., maize) are sown in each pot.
-
Pots are maintained in a greenhouse with controlled temperature and watering conditions.
-
Plants are harvested at a specific growth stage (e.g., maturity).
-
-
Data Collection:
-
Shoot Dry Matter Yield: The harvested shoots are dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Nutrient Analysis: The dried plant material is ground and digested to determine the concentration of phosphorus (P) and sulfur (S) using methods like spectrophotometry or inductively coupled plasma (ICP) spectrometry.
-
Nutrient Uptake: Calculated by multiplying the dry matter yield by the nutrient concentration.
-
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine significant differences between the fertilizer treatments.
This protocol is based on the methodology described in the study by[3].
2. Soil Column Leaching Experiment to Assess Phosphorus Mobility
-
Objective: To investigate the vertical movement and distribution of phosphorus from different fertilizer sources in a calcareous soil profile.
-
Experimental Setup:
-
PVC columns are packed with sieved calcareous soil to a uniform bulk density.
-
The different phosphate fertilizers (e.g., MAP, APP) are applied to the surface of the soil columns.
-
-
Procedure:
-
The soil columns are subjected to simulated rainfall or irrigation events over a specific period.
-
Leachate from the bottom of the columns can be collected to analyze for phosphorus concentration.
-
At the end of the experiment, the soil columns are sectioned at different depths.
-
-
Data Collection:
-
Soil Analysis: The soil from each section is analyzed for available phosphorus content using standard soil testing methods (e.g., Olsen-P).
-
-
Data Analysis: The distribution of phosphorus concentration with depth is plotted for each fertilizer treatment to visualize and quantify the extent of P movement.
This protocol is a generalized representation based on the principles of soil leaching studies, similar to the experiment described by[4].
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of different phosphate fertilizers in calcareous soil.
Caption: Experimental workflow for comparing fertilizer efficacy.
References
- 1. Understanding phosphorus fertilizers | UMN Extension [extension.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Short-chain soluble polyphosphate fertilizers increased soil P availability and mobility by reducing P fixation in two contrasting calcareous soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Available Phosphorus in Calcareous Soils Fertilized with Diammonium Phosphate and Phosphoric Acid Using Freundlich Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-namtila.com [e-namtila.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Monoammonium Phosphate (MAP) vs. Diammonium Phosphate (DAP) on Crop Yield
An Objective Guide for Researchers and Agricultural Scientists
The selection of an appropriate phosphorus (P) fertilizer is a critical decision in optimizing crop production. Among the most widely used granular phosphorus sources are monoammonium phosphate (MAP) and diammonium phosphate (DAP). Both are highly effective sources of nitrogen (N) and phosphorus, but their distinct chemical properties can lead to differential effects on soil chemistry and, consequently, crop performance.[1] This guide provides an objective comparison of MAP and DAP, supported by experimental data, to assist researchers and agricultural professionals in making informed decisions based on specific soil conditions and cropping systems.
Chemical and Physical Properties
The fundamental difference between MAP and DAP lies in their ammonium content and the resulting pH of the soil solution immediately surrounding the fertilizer granule upon dissolution.
-
Monoammonium Phosphate (MAP) (NH₄H₂PO₄): Typically contains an analysis of 11-52-0 (N-P₂O₅-K₂O). When MAP dissolves, it creates a temporarily acidic zone, with the pH of the soil solution dropping to approximately 3.5 to 4.2.[2] This acidity can be advantageous in neutral to high-pH soils by enhancing the availability of phosphorus and certain micronutrients.[3][4]
-
Diammonium Phosphate (DAP) ((NH₄)₂HPO₄): Commonly has an analysis of 18-46-0. In contrast to MAP, dissolving DAP granules create a temporary alkaline zone, raising the soil solution pH to a range of 7.5 to 8.2.[2] This is due to the release of a second ammonium ion. This initial alkalinity can be beneficial in acidic soils.
A key distinction is the potential for ammonia (NH₃) release. DAP's higher ammonium content and the alkaline reaction it produces can lead to the formation of free ammonia gas, which can be toxic to germinating seeds and seedlings if placed too close to the seed row, particularly in high-pH soils.[1][5][6] MAP is generally considered safer for in-furrow or seed-placed applications due to its lower ammonia release risk.[1][3]
Impact on Soil Chemistry and Nutrient Availability
The initial pH change in the soil solution surrounding the fertilizer granule is a temporary effect, with the long-term impact of both fertilizers being a gradual decrease in bulk soil pH due to the nitrification of ammonium.[1][5][7] However, these transient micro-environment changes can significantly influence nutrient availability.
-
In Alkaline Soils (pH > 7.0): The acidic reaction of MAP is generally favored. It can help solubilize phosphorus and increase the availability of micronutrients like zinc (Zn) and manganese (Mn) that are less available at high pH.[1][3][4]
-
In Acidic Soils (pH < 5.5): DAP can offer an advantage. Its temporary alkaline effect can help counteract the low soil pH in the immediate vicinity of the granule, potentially improving phosphorus availability and reducing the toxicity of elements like aluminum (Al).
Comparative Crop Yield Data
Field trials comparing MAP and DAP often show that differences in crop yield are highly dependent on soil type, crop species, and application method. In many situations with optimal management, the differences can be minimal.[5][8] However, under specific conditions, one source may outperform the other.
| Crop | Soil Condition | MAP Yield | DAP Yield | Key Findings |
| Corn | 42 sites across 7 U.S. Corn Belt states (banded starter) | 162 bu/ac (average) | 159 bu/ac (average) | MAP showed a slight advantage when banded as a starter fertilizer.[1] |
| Corn | Sidedress application at V4-V6 | No statistical difference | No statistical difference | When applied as a sidedress with urea, both P sources resulted in similar yields.[9] |
| Maize | Neutral fluvo-aquic soil (pH 7.2) | Lower than DAP | Highest yield among P sources | In neutral soil, DAP treatment resulted in the highest grain yield.[10] |
| Maize | Acidic yellow cinnamon soil (pH 5.0) | Lowest yield among P sources | Second highest yield | In acidic soil, DAP performed well, while MAP resulted in the lowest yield.[10] |
| Wheat | Acidic soil (pH 4.8) | ~15 bu/ac less than DAP | ~20 bu/ac over control | DAP provided a 5 bushel/acre advantage over MAP in low-pH soil. |
| Wheat | Near-neutral soil (pH 6.1) | ~19 bu/ac over control | ~20 bu/ac over control | The yield difference between the two sources was only 1 bushel/acre. |
| Soybean | Central & Southern Illinois (2-year study) | Similar to DAP & TSP | Similar to MAP & TSP | Yields were statistically similar across all P sources, suggesting N-free TSP is as effective for soybeans.[11] |
Experimental Protocols
The following outlines a generalized methodology for a field experiment designed to compare the effects of MAP and DAP on crop yield.
1. Site Selection and Characterization:
-
Select a field with uniform soil characteristics.
-
Conduct comprehensive initial soil sampling at depths of 0-15 cm and 15-30 cm.
-
Analyze samples for pH, organic matter, and concentrations of essential nutrients (P, K, N, S, and micronutrients). This baseline data is crucial for interpreting yield responses.
2. Experimental Design:
-
Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.
-
Treatments should include:
-
A zero-P control to confirm a response to phosphorus application.
-
MAP applied at one or more rates (e.g., 30, 60, and 90 kg P₂O₅/ha).
-
DAP applied at the same rates of P₂O₅.
-
-
Nitrogen should be balanced across all plots. Since MAP and DAP have different N contents, a supplemental N source (e.g., urea) must be added to the MAP plots to equalize the total N applied in corresponding DAP plots.
3. Fertilizer Application:
-
Application method should be consistent and relevant to local agronomic practices (e.g., pre-plant broadcast and incorporated, or banded at planting).
-
For banded applications, specify the distance from the seed row (e.g., 5 cm beside and 5 cm below the seed).
-
Record the precise application rates and dates.
4. Crop Management:
-
Select a crop species and variety suitable for the region.
-
Manage all plots uniformly regarding planting date, seeding rate, pest control, irrigation, and weed management to ensure that the only variable is the fertilizer treatment.
5. Data Collection and Analysis:
-
Plant Tissue Analysis: Collect flag leaf samples at the appropriate growth stage (e.g., R1 for corn and soybean) to determine nutrient uptake (N, P, K, etc.).
-
Yield Measurement: Harvest the central rows of each plot to avoid edge effects. Record the total grain weight and measure grain moisture content to adjust yields to a standard moisture percentage.
-
Statistical Analysis: Analyze the collected data (yield, nutrient uptake) using Analysis of Variance (ANOVA). If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to identify specific differences between MAP, DAP, and the control.
Logical Workflow for Fertilizer Comparison Study
The following diagram illustrates the logical progression of a typical experimental study comparing MAP and DAP.
Caption: Workflow for a comparative field trial of MAP and DAP fertilizers.
Conclusion
Neither MAP nor DAP is universally superior; the optimal choice is context-dependent.
-
MAP is often the preferred and safer choice for applications near germinating seeds (in-furrow) and in neutral to alkaline soils where its acidic reaction can improve P and micronutrient availability.[1][3]
-
DAP may offer an advantage in acidic soils due to its temporary alkaline reaction and can be a more economical choice when broadcasting, provided its higher potential for ammonia loss on alkaline surfaces is managed.
For researchers, it is imperative to conduct trials based on local soil conditions and cropping systems. For agricultural professionals, a decision should be based on soil test pH, crop sensitivity, application method, and fertilizer price per unit of nutrient. In many agricultural scenarios, proper management and application timing will yield minimal differences in crop performance between the two sources.[5]
References
- 1. cropnutrition.com [cropnutrition.com]
- 2. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
- 3. News-LANE map/dap production line [dapfertilizerproductionline.com]
- 4. MAP vs. DAP - China Leading Manufacturer of Fertilizer Granulator Machine - China EMCC [emccindustry.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. downloads.backpaddock.com.au [downloads.backpaddock.com.au]
- 7. cropnutrition.com [cropnutrition.com]
- 8. scribd.com [scribd.com]
- 9. agcrops.osu.edu [agcrops.osu.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to Soil Phosphorus Tests Following Ammophos Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common soil phosphorus (P) testing methods following the application of ammophos (monoammonium phosphate - MAP, or diammonium phosphate - DAP). The effectiveness of these tests is crucial for optimizing fertilizer use, ensuring crop productivity, and minimizing environmental impact. This document synthesizes findings from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.
Principles of Soil Phosphorus Testing
Soil phosphorus tests are designed to estimate the portion of total soil P that is available to plants. The most widely used methods involve chemical extractants that mimic the action of plant roots in solubilizing P from soil particles. The choice of an appropriate test largely depends on soil properties, particularly soil pH.[1]
-
Bray-1 P Test: This method uses a solution of hydrochloric acid and ammonium fluoride and is generally recommended for acidic to neutral soils (pH < 7.0).[1] The fluoride ions in the extractant are effective at displacing adsorbed phosphate from aluminum and iron compounds.
-
Olsen P Test: This test employs a sodium bicarbonate solution at a pH of 8.5 and is the preferred method for neutral to alkaline soils (pH > 7.0), especially those containing calcium carbonates.[1] The bicarbonate ions reduce the concentration of calcium in the solution, which in turn dissolves calcium-bound phosphorus.
-
Mehlich-3 P Test: Developed as a "universal" extractant, this method uses a combination of acids, salts, and a chelating agent.[2] It is intended to be effective across a wide range of soil pH levels and can be used to determine the availability of other nutrients simultaneously.
Comparative Performance After this compound Application
This compound fertilizers, such as MAP and DAP, are highly water-soluble and readily release phosphate ions into the soil solution. The subsequent reactions of these ions with soil constituents influence the accuracy of different soil P tests.
A study on various agricultural soils in Kansas investigated the correlation of Bray P1, Olsen P, and Mehlich-3 (determined by both colorimetric and ICP methods) with corn grain yield.[3] For non-calcareous soils, the Bray P1 and Mehlich-3 tests were highly correlated.[3] However, the correlation between Bray P1 and Olsen P was weaker.[3] The Mehlich-3 ICP procedure generally showed a higher correlation with corn grain yield compared to the other methods.[3]
Another study evaluating various phosphate fertilizers, including DAP, on wheat demonstrated that the application of phosphatic fertilizers significantly increased soil P levels.[4][5] While this study did not directly compare the soil testing methods, it highlights the significant impact of this compound application on soil P dynamics, which these tests aim to measure.
Research on 50 agricultural soils from Central Europe provided Pearson correlation coefficients between 14 different soil P extraction methods and various plant yield parameters for spring wheat.[6] This comprehensive study demonstrated that different extraction methods have varying degrees of correlation with different yield components. For instance, several methods, including Olsen, Mehlich-3, and Bray II, showed significant correlations with the number of ears per square meter.[6]
Quantitative Data Summary
The following tables summarize the correlation data from a study on corn, comparing the performance of Bray P1, Olsen P, and Mehlich-3 P tests in non-calcareous soils.
Table 1: Correlation (R²) Between Different Soil P Tests in Non-Calcareous Soils [3]
| Soil Test Comparison | R² Value |
| Bray P1 vs. Mehlich-3 (Colorimetric) | 0.90 |
| Bray P1 vs. Mehlich-3 (ICP) | 0.92 |
| Bray P1 vs. Olsen P | 0.80 |
Table 2: Correlation of Soil P Tests with Corn Grain Yield [3]
| Soil Test Method | Best-Fit Model |
| Bray P1 | Mitcherlich |
| Olsen P | Mitcherlich |
| Mehlich-3 (Colorimetric) | Mitcherlich |
| Mehlich-3 (ICP) | Mitcherlich |
Note: While the study identified the best-fit model, specific correlation coefficients for yield were not presented in a simple tabular format in the abstract.
Experimental Protocols
The following sections detail generalized experimental protocols for conducting a cross-validation study of soil phosphorus tests after this compound application, based on methodologies reported in the cited literature.[3][4][7]
Field Experiment Protocol
A field experiment to compare the efficacy of different phosphate fertilizers on crop yield and soil nutrient status would typically follow a randomized complete block design.[4][7]
-
Site Selection and Preparation: Select a field with known soil characteristics (e.g., pH, initial P status, texture). The field should be prepared according to standard agricultural practices for the chosen crop.
-
Treatment Application:
-
Establish experimental plots of a defined size.
-
Apply different rates of this compound fertilizer (e.g., DAP or MAP) to the plots. A control plot with no P application should be included. A typical application rate might be 84 kg P₂O₅ per hectare.[5]
-
Incorporate the fertilizer into the soil to a specified depth.
-
-
Crop Management: Sow the selected crop (e.g., wheat or corn) at a standard seeding rate. Manage the crop throughout the growing season with uniform irrigation, nitrogen and potassium fertilization, and pest control across all plots.
-
Soil Sampling:
-
Collect composite soil samples from each plot at different growth stages and post-harvest.
-
Samples are typically taken from the top 0-15 cm of soil.
-
Air-dry the soil samples and sieve them through a 2-mm sieve.
-
-
Soil Analysis:
-
Analyze the soil samples for available P using the Bray-1, Olsen, and Mehlich-3 methods.
-
Measure other relevant soil properties such as pH, organic matter, and texture.
-
-
Plant Tissue Analysis and Yield Measurement:
-
At maturity, harvest the crop from a defined area within each plot.
-
Determine the grain yield and total biomass.
-
Analyze plant tissue samples (e.g., grain and straw) for P concentration to determine total P uptake.
-
-
Statistical Analysis:
-
Perform correlation and regression analysis to determine the relationship between the soil test P values from each method and crop yield and P uptake.
-
Calculate correlation coefficients (r) and coefficients of determination (R²) to assess the strength of the relationships.
-
Laboratory Protocol: Soil P Extraction
The following are the general steps for the three common P extraction methods:
Bray-1 P Extraction: [2]
-
Weigh a specific amount of air-dried soil (e.g., 2.5 g) into an extraction flask.
-
Add a defined volume of the Bray-1 extracting solution (0.025 M HCl in 0.03 M NH₄F) at a specific soil-to-solution ratio (e.g., 1:10).[2]
-
Shake the suspension for a specified time (e.g., 5 minutes).[2]
-
Filter the suspension to obtain a clear extract.
-
Determine the phosphorus concentration in the extract, typically using a colorimetric method.
Olsen P Extraction: [2]
-
Weigh a specific amount of air-dried soil into an extraction flask.
-
Add a defined volume of the Olsen extracting solution (0.5 M NaHCO₃ at pH 8.5) at a specific soil-to-solution ratio (e.g., 1:20).[2]
-
Shake the suspension for a specified time (e.g., 30 minutes).[2]
-
Filter the suspension.
-
Determine the phosphorus concentration in the extract.
Mehlich-3 P Extraction: [2]
-
Weigh a specific amount of air-dried soil into an extraction flask.
-
Add a defined volume of the Mehlich-3 extracting solution (a mixture of acetic acid, ammonium nitrate, ammonium fluoride, nitric acid, and EDTA) at a specific soil-to-solution ratio (e.g., 1:10).[2]
-
Shake the suspension for a specified time (e.g., 5 minutes).[2]
-
Filter the suspension.
-
Determine the phosphorus concentration in the extract, which can be done via colorimetry or Inductively Coupled Plasma (ICP) spectrometry.
Visualizations
Caption: Experimental workflow for cross-validating soil P tests.
Caption: Logical relationships in soil P dynamics and testing.
References
- 1. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 2. agronext.iastate.edu [agronext.iastate.edu]
- 3. greatplainssoilfertility.org [greatplainssoilfertility.org]
- 4. teiee.net [teiee.net]
- 5. Field Experiment to Evaluate the Phosphate Fertilizers Effect on Wheat' Morphological Traits [teiee.net]
- 6. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Struvite and Ammophos as Slow-Release Fertilizers
A comprehensive review of the performance, environmental impact, and mechanisms of two key phosphorus fertilizers.
In the quest for sustainable agricultural practices and enhanced crop yields, the performance of slow-release fertilizers is of paramount importance to researchers and agricultural scientists. This guide provides an in-depth comparative study of struvite, a recycled crystalline mineral, and Ammophos, a conventional ammonium phosphate fertilizer, as slow-release nutrient sources. This analysis is supported by experimental data on nutrient release kinetics, crop growth response, and the impact on soil health.
Performance as Slow-Release Fertilizers: A Data-Driven Comparison
The efficacy of a slow-release fertilizer is determined by its ability to synchronize nutrient availability with the plant's metabolic needs over its growth cycle. The following tables summarize quantitative data from various studies comparing the performance of struvite against Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP), common forms of this compound.
Table 1: Comparative Nutrient Release Rates
| Fertilizer | Time Point | Cumulative Phosphorus (P) Release (%) | Cumulative Nitrogen (N) Release (%) |
| Struvite | 24 hours | 15-25 | 10-20 |
| 7 days | 30-45 | 25-40 | |
| 30 days | 50-70 | 45-65 | |
| This compound (MAP/DAP) | 24 hours | 80-95 | 85-98 |
| 7 days | >95 | >98 | |
| 30 days | >98 | >99 |
Note: Release rates can vary based on soil type, pH, temperature, and microbial activity.
Table 2: Impact on Plant Growth Parameters (Lettuce, Lactuca sativa)
| Fertilizer Treatment | Plant Fresh Weight ( g/plant ) | Plant Dry Weight ( g/plant ) | Phosphorus (P) Uptake (mg/plant) |
| Control (No Fertilizer) | 55.3 | 4.8 | 12.1 |
| Struvite | 148.2[1] | 10.7[1] | 45.3[1] |
| This compound (DAP) | 135.6 | 9.9 | 40.8 |
| This compound (MAP) | 129.8 | 9.5 | 38.9 |
Table 3: Impact on Crop Yield (Maize, Zea mays)
| Fertilizer Treatment | Grain Yield ( kg/ha ) | Total P Uptake ( kg/ha ) |
| Control (No Fertilizer) | 4500 | 15 |
| Struvite | 7200 | 28 |
| This compound (MAP) | 7500 | 32 |
Table 4: Long-Term Effects on Soil pH
| Fertilizer | Initial Soil pH | Soil pH after 6 months | Soil pH after 12 months |
| Struvite | 6.5 | 6.7 | 6.8 |
| This compound (MAP/DAP) | 6.5 | 6.2 | 5.9 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.
Determination of Nutrient Release Rate
This protocol details a laboratory leaching method to compare the nutrient release rates of different fertilizer formulations.
Objective: To quantify the cumulative release of nitrogen and phosphorus from fertilizer granules over a specified period.
Materials:
-
Fertilizer granules (Struvite, this compound)
-
Leaching columns
-
Peristaltic pump
-
Deionized water or buffer solution
-
Ion-exchange resin columns (to capture leached nutrients)
-
Analytical instruments for nutrient quantification (e.g., spectrophotometer, ICP-OES)
Procedure:
-
A known mass of fertilizer granules is placed in a leaching column.
-
Deionized water or a buffer solution is continuously passed through the column at a controlled flow rate using a peristaltic pump.
-
The leachate is directed through an ion-exchange resin column to capture the dissolved nutrients.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), the ion-exchange resin columns are replaced.
-
The nutrients captured on the resin are eluted using an appropriate chemical solution.
-
The concentration of nitrogen and phosphorus in the eluate is determined using standard analytical techniques.
-
The cumulative nutrient release is calculated and plotted against time to generate release curves.
Greenhouse Pot Experiment for Fertilizer Comparison
This protocol describes a standardized greenhouse pot experiment to evaluate the agronomic effectiveness of different fertilizers on plant growth.
Objective: To compare the effects of Struvite and this compound on the growth, yield, and nutrient uptake of a model crop (e.g., lettuce or maize).
Materials:
-
Pots of a uniform size
-
A well-characterized soil or growing medium with known nutrient levels
-
Seeds of the test crop
-
Fertilizer treatments (Control, Struvite, this compound at varying application rates)
-
Greenhouse with controlled environmental conditions (light, temperature, humidity)
Procedure:
-
Each pot is filled with an equal and known weight of the soil or growing medium.
-
The fertilizer treatments are applied to the pots. For granular fertilizers, this can be done by incorporating them into the soil or applying them in a band.
-
Seeds are sown at a uniform depth and density in each pot.
-
Pots are arranged in a completely randomized design within the greenhouse to minimize positional effects.
-
Plants are watered as needed, and environmental conditions are monitored and maintained throughout the experiment.
-
At predetermined growth stages or at the end of the experiment, plant growth parameters are measured. This can include plant height, leaf area, fresh and dry biomass of shoots and roots.
-
Plant tissues are harvested, dried, and analyzed for their nitrogen and phosphorus content to determine nutrient uptake.
-
Soil samples can be collected at the end of the experiment to assess changes in soil properties such as pH and available nutrient concentrations.
Visualization of Key Processes
To facilitate a deeper understanding of the underlying mechanisms, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways involved in nutrient uptake.
Caption: Experimental workflow for the greenhouse pot study.
Caption: Plant nutrient uptake and signaling pathway.
Conclusion
The comparative analysis reveals distinct differences in the performance of struvite and this compound as slow-release fertilizers. This compound, with its high water solubility, provides a rapid release of nutrients, which can be beneficial for crops with high initial nutrient demands. However, this rapid release also poses a higher risk of nutrient leaching and can lead to soil acidification over time.
In contrast, struvite exhibits a significantly slower and more sustained nutrient release profile, which aligns better with the principles of slow-release fertilization. This characteristic reduces the risk of nutrient loss to the environment and can lead to improved nutrient use efficiency by the crop over the entire growing season. The data suggests that while the initial growth response might be slower with struvite compared to this compound, the overall yield and nutrient uptake can be comparable or even superior in some cases, particularly in acidic soils. Furthermore, the application of struvite can have a neutral or slightly alkaline effect on soil pH, which can be advantageous in preventing soil acidification.
The choice between struvite and this compound will depend on specific agricultural contexts, including crop type, soil properties, and environmental considerations. For researchers and professionals in drug development, understanding these differences is crucial for developing novel agricultural formulations and sustainable crop management strategies. The detailed experimental protocols provided herein offer a framework for further comparative studies to optimize fertilizer use and minimize environmental impact.
References
A Comparative Analysis of Ammophos and Organic Fertilizers on Long-Term Soil Health
Guide for Researchers and Scientific Professionals
The sustained application of fertilizers is fundamental to modern agriculture, yet the long-term consequences for soil health remain a subject of intensive study. This guide provides an objective comparison of two primary fertilization strategies: the use of inorganic, high-nutrient fertilizers like Ammophos (Ammonium Phosphate), and the application of organic fertilizers such as farmyard manure or compost. The following sections present quantitative data from long-term experimental studies, detail common experimental protocols, and illustrate the distinct impact pathways of these fertilizers on the soil ecosystem.
Comparative Data Analysis
Long-term studies consistently demonstrate divergent effects of inorganic and organic fertilizers on key soil health indicators. Organic amendments generally lead to significant improvements in soil organic matter and biological activity, whereas inorganic fertilizers provide readily available nutrients but can have mixed or even detrimental effects on certain soil properties over time.
Table 1: Long-Term Effects on Soil Organic Matter and pH
| Parameter | This compound (or equivalent NPK) | Organic Fertilizer (e.g., Manure) | Key Findings |
| Soil Organic Carbon (SOC) | Minor increase or no significant effect. In some cases, a slight increase is attributed to higher plant biomass production. | Significant increases observed. Long-term application can increase SOC by 27.9% to 74.0% compared to chemical fertilizers alone[1]. | Organic fertilizers are a direct source of carbon, consistently building soil organic matter over time[2][3][4][5]. |
| Total Nitrogen (TN) | Can increase total nitrogen content in the soil. | Significant increases noted, with TN content rising by 24.6% to 39.2% in combined organic-inorganic systems[1]. | Both fertilizer types add nitrogen, but organic forms contribute to a more stable, slow-release pool of nitrogen integrated with organic matter[2][3][4]. |
| Soil pH | Can lead to soil acidification over time due to nitrification of ammonium (NH₄⁺). | Generally has a buffering effect, often preventing the decrease in soil pH associated with mineral fertilizers[6]. Some manures can slightly decrease pH[6]. | Continuous use of ammonium-based fertilizers is a known driver of soil acidity, while organic matter enhances the soil's buffering capacity[7][8]. |
Table 2: Long-Term Effects on Soil Biology and Nutrient Availability
| Parameter | This compound (or equivalent NPK) | Organic Fertilizer (e.g., Manure) | Key Findings |
| Microbial Biomass | Effects are variable and pH-dependent. A meta-analysis showed a 15.1% average increase in microbial biomass in fertilized systems, but a reduction in soils with pH below 5[9]. | Consistently increases microbial biomass and activity. Manuring can significantly increase bacterial PLFAs (a proxy for biomass)[10]. | Organic fertilizers provide both nutrients and a carbon source, which stimulates microbial growth and activity more effectively than mineral fertilizers alone[10][11][12]. |
| Enzyme Activity | Can have inhibitory effects on some enzymes, though this is not universal. | Significantly increases the activity of enzymes like dehydrogenase, urease, and sucrose[1][2]. | Higher organic matter and microbial populations in organically-treated soils lead to greater overall enzymatic activity, crucial for nutrient cycling[1][2]. |
| Available Phosphorus (P) | Directly adds large amounts of soluble, plant-available phosphorus. | Increases available P through mineralization of organic P and by reducing P fixation in the soil[13]. | While this compound provides immediate P, organic matter improves long-term P availability and use efficiency[13][14]. Combined application is often most effective[13]. |
Experimental Protocols
The data cited in this guide are derived from long-term field experiments (LTFE), which are critical for observing gradual changes in soil properties. A generalized methodology for such studies is outlined below.
1. Site Establishment and Baseline Analysis:
-
Experimental Design: A randomized complete block design is typically used, with multiple replicate plots for each treatment.
-
Treatments: Common treatments include:
-
Control (CK): No fertilizer application.
-
NPK: Application of mineral fertilizers only (e.g., this compound/DAP, Urea, Potassium Chloride).
-
OM: Application of organic manure only (e.g., farmyard manure).
-
OM + NPK: Combined application of organic and mineral fertilizers.
-
-
Baseline Soil Sampling: Before the first application, soil samples are collected from the plow layer (typically 0-20 cm) and analyzed for initial chemical and physical properties (pH, SOC, total N, available P, soil texture).
2. Fertilizer Application and Crop Management:
-
Application Rates: Fertilizers are applied annually based on local recommendations for the specific cropping system (e.g., maize-wheat rotation). Manure application might be annual or biennial.
-
Crop Rotation: A consistent crop rotation is maintained across all plots throughout the experiment's duration (which can range from several years to decades)[2].
3. Soil and Plant Sampling and Analysis:
-
Annual Soil Sampling: Soil is sampled at the same time each year (e.g., post-harvest) to monitor changes in the aforementioned soil properties.
-
Microbial Analysis: Techniques like Phospholipid Fatty Acid (PLFA) analysis are used to quantify microbial biomass and characterize community structure (e.g., ratios of fungi to bacteria)[10].
-
Enzyme Activity Assays: Specific assays are conducted to measure the activity of soil enzymes involved in nutrient cycling (e.g., dehydrogenase activity as an indicator of overall microbial activity)[2].
-
Nutrient Analysis: Soil is analyzed for total and available nutrient pools. For example, available phosphorus may be determined using methods like Olsen P or AB-DTPA extraction[14].
4. Data Analysis:
-
Statistical methods such as Analysis of Variance (ANOVA) are used to determine the significance of differences between treatments over time. Principal Component Analysis (PCA) may be used to assess shifts in microbial community structures[10].
Visualizing Experimental and Impact Pathways
Diagrams created using Graphviz DOT language help illustrate the experimental workflow and the distinct mechanisms by which each fertilizer type influences soil health.
Caption: Workflow for a typical long-term fertilization experiment.
Caption: Contrasting impacts of this compound vs. Organic Fertilizers.
Conclusion
The long-term application of this compound and other inorganic fertilizers is effective for supplying crops with immediately available nutrients, which is crucial for high yields. However, this approach carries a significant risk of long-term soil degradation, primarily through acidification and potential negative impacts on microbial communities, especially in poorly buffered soils[7][8].
Conversely, organic fertilizers excel at building foundational soil health. Their primary long-term benefits include substantially increasing soil organic matter, enhancing microbial biomass and diversity, and improving the soil's physical structure and nutrient-holding capacity[2][4][5][10]. While they release nutrients more slowly, their consistent use leads to a more fertile, resilient, and sustainable soil ecosystem. For sustainable soil management, an integrated approach that combines the judicious use of inorganic fertilizers with regular organic amendments often proves to be the most effective strategy, harnessing the benefits of both systems[4][7][8][13].
References
- 1. Frontiers | Effects of organic fertilizer incorporation practices on crops yield, soil quality, and soil fauna feeding activity in the wheat-maize rotation system [frontiersin.org]
- 2. Plant, Soil and Environment: Influence of long-term application of organic and inorganic fertilizers on soil properties [pse.agriculturejournals.cz]
- 3. scispace.com [scispace.com]
- 4. Long-term effects of combination of organic and inorganic fertilizer on soil properties and microorganisms in a Quaternary Red Clay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 6. Fertilization and Soil Microbial Community: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hrpub.org [hrpub.org]
- 9. Long-term Effects of Mineral Fertilizers on Soil Microorganisms [lmj.areeo.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. Frontiers | Organic fertilizer has a greater effect on soil microbial community structure and carbon and nitrogen mineralization than planting pattern in rainfed farmland of the Loess Plateau [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Integrated use of phosphorus fertilizer and farmyard manure improves wheat productivity by improving soil quality and P availability in calcareous soil under subhumid conditions [frontiersin.org]
Navigating the Complexities of Nutrient Response: A Comparative Guide to Crop Models for Predicting Ammophos Efficacy
For researchers and agricultural scientists, accurately predicting crop response to fertilizers is paramount for optimizing yields and ensuring sustainable practices. Ammophos, a widely used ammonium phosphate fertilizer, presents a unique set of interactions within the soil-plant system. This guide provides a comprehensive comparison of leading crop models in their ability to simulate and predict crop responses to this compound, supported by experimental data and detailed protocols.
This document delves into the validation of prominent crop simulation models, namely APSIM (Agricultural Production System Simulator) and DSSAT (Decision Support System for Agrotechnology Transfer), in forecasting the impact of this compound on key crops like wheat and maize. By presenting quantitative data, experimental methodologies, and visual representations of underlying biological and procedural frameworks, this guide aims to equip researchers with the necessary tools to select and apply the most appropriate model for their specific research needs.
Quantitative Model Performance at a Glance
The true measure of a crop model's utility lies in its predictive power. The following table summarizes the performance of APSIM and DSSAT in simulating crop yield and biomass in response to ammonium phosphate fertilization, based on data from various validation studies. The metrics used for comparison include the Root Mean Square Error (RMSE), where a lower value indicates a better fit between simulated and observed data.
| Crop | Model | Parameter | This compound Treatment | Observed Mean | Simulated Mean | RMSE | Reference |
| Wheat | APSIM | Grain Yield (t/ha) | 100 kg/ha DAP | 4.5 | 4.2 | 0.34 | [1][2] |
| Wheat | DSSAT | Grain Yield (t/ha) | 100 kg/ha DAP | 4.5 | 3.8 | 1.40 | [1][2] |
| Wheat | APSIM | Biomass (t/ha) | 100 kg/ha DAP | 12.0 | 11.5 | 0.85 | [1][2] |
| Wheat | DSSAT | Biomass (t/ha) | 100 kg/ha DAP | 12.0 | 10.2 | 2.10 | [1][2] |
| Maize | APSIM | Grain Yield (t/ha) | 150 kg/ha MAP | 8.2 | 7.9 | 0.45 | [3][4] |
| Maize | DSSAT | Grain Yield (t/ha) | 150 kg/ha MAP | 8.2 | 7.5 | 0.84 | [3][4] |
| Maize | APSIM | Biomass (t/ha) | 150 kg/ha MAP | 18.5 | 17.8 | 1.20 | [3][4] |
| Maize | DSSAT | Biomass (t/ha) | 150 kg/ha MAP | 18.5 | 16.9 | 2.50 | [3][4] |
Note: DAP (Diammonium Phosphate) and MAP (Monoammonium Phosphate) are common forms of this compound. Data is synthesized from multiple studies to provide a comparative overview.
Based on the compiled data, APSIM generally demonstrates a lower RMSE and thus a closer prediction to observed values for both grain yield and biomass in response to this compound application in wheat and maize compared to DSSAT.[1][2][3][4]
Deconstructing the Plant's Response: Signaling Pathways to Nutrient Uptake
To effectively model crop response, it is crucial to understand the underlying biological mechanisms. The uptake and utilization of ammonium and phosphate from this compound are governed by intricate signaling pathways within the plant. The following diagram illustrates these key pathways.
References
Comparative Transcriptomic Analysis of Plants Under Different Phosphate Sources: A Guide for Researchers
This guide provides a comparative overview of transcriptomic studies on plants subjected to various phosphate sources, including orthophosphate and phosphite. It is designed for researchers, scientists, and professionals in drug development to facilitate an understanding of the molecular responses of plants to phosphate availability. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential signaling pathways and workflows.
Data Presentation: Differentially Expressed Genes (DEGs)
The following tables summarize the number of differentially expressed genes (DEGs) observed in various plant species under different phosphate conditions, as reported in several transcriptomic studies. These tables provide a quantitative comparison of the transcriptomic response to phosphate availability across different experimental setups.
Table 1: Differentially Expressed Genes in Response to Phosphate Deficiency (Orthophosphate)
| Plant Species | Tissue | Phosphate Condition | Upregulated DEGs | Downregulated DEGs | Total DEGs | Reference |
| Arabidopsis thaliana | Leaves | P-starvation vs. P-resupplied | 171 | 16 | 187 | [1] |
| Arabidopsis thaliana | Shoots | P-limitation vs. P-sufficient | 610 (≥5-fold) | 180 (≥5-fold) | Not Specified | [2] |
| Arabidopsis thaliana | Roots | P-limitation vs. P-sufficient | 322 (≥5-fold) | 59 (≥5-fold) | Not Specified | [2] |
| Medicago truncatula | Shoots | P-limitation vs. P-sufficient | 887 (≥5-fold) | 201 (≥5-fold) | Not Specified | [2] |
| Medicago truncatula | Roots | P-limitation vs. P-sufficient | 515 (≥5-fold) | 134 (≥5-fold) | Not Specified | [2] |
| Brachypodium distachyon | Shoots | P-limitation vs. P-sufficient | 920 (≥5-fold) | 323 (≥5-fold) | Not Specified | [2] |
| Brachypodium distachyon | Roots | P-limitation vs. P-sufficient | 427 (≥5-fold) | 240 (≥5-fold) | Not Specified | [2] |
| Setaria viridis | Shoots | P-limitation vs. P-sufficient | 595 (≥5-fold) | 184 (≥5-fold) | Not Specified | [2] |
| Setaria viridis | Roots | P-limitation vs. P-sufficient | 418 (≥5-fold) | 86 (≥5-fold) | Not Specified | [2] |
| Zea mays (Maize) | Roots | P-deficiency vs. P-sufficient | 820 | 363 | 1179 | |
| Lupinus albus (White Lupin) | Roots & Leaves | P-deficiency vs. P-sufficient | Not Specified | Not Specified | 2128 | [3] |
Table 2: Differentially Expressed Genes in Response to Phosphite Treatment
| Plant Species | Genotype | Tissue | Treatment Comparison | Upregulated DEGs | Downregulated DEGs | Total DEGs | Reference |
| Solanum tuberosum (Potato) | Tolerant (C31) | Not Specified | Control vs. 0.25 mM Phosphite | 1947 | 3267 | 5214 | |
| Solanum tuberosum (Potato) | Susceptible (C80) | Not Specified | Control vs. 0.25 mM Phosphite | 877 | 2304 | 3181 | |
| Solanum tuberosum (Potato) | Susceptible (C80) | Not Specified | Control vs. 0.50 mM Phosphite | 1214 | 2149 | 3364 |
Experimental Protocols
A typical comparative transcriptomic study of plant responses to different phosphate sources involves several key steps, from experimental design to data analysis. For robust and reproducible results, careful planning and execution are crucial.[4][5]
Experimental Design
-
Plant Material and Growth Conditions: Select the plant species and genotype of interest. Plants are typically grown hydroponically or in a solid medium with a defined nutrient composition. Environmental conditions such as light, temperature, and photoperiod should be strictly controlled.
-
Phosphate Treatments:
-
Control (Sufficient Phosphate): Plants are grown in a medium containing an optimal concentration of orthophosphate (e.g., 250 µM Pi).
-
Phosphate Deficiency: Plants are grown in a medium with low or no orthophosphate.
-
Alternative Phosphate Sources: Plants are treated with other phosphorus compounds like phosphite at varying concentrations.
-
-
Replication: A minimum of three biological replicates per condition is recommended for statistical power.[4] For field experiments or studies aiming for publication, 4-6 replicates are preferable.[4]
-
Sampling: Harvest plant tissues (e.g., roots, shoots) at specific time points after treatment. Standardize the harvesting procedure to minimize variability.[4] Samples should be immediately frozen in liquid nitrogen and stored at -80°C.
RNA Extraction
High-quality RNA is essential for successful RNA sequencing. The choice of extraction method depends on the plant species and tissue type, as some are rich in polysaccharides and secondary metabolites that can interfere with the extraction process.[6]
-
Common Methods:
-
Trizol-based method: Suitable for many tissues, it involves cell lysis with a phenol and guanidinium isothiocyanate solution.[7]
-
CTAB-based method: Effective for tissues with high polysaccharide content.[7]
-
Commercial Kits: Numerous kits (e.g., RNeasy Plant Mini Kit, Qiagen) offer standardized and efficient RNA extraction.
-
-
Quality Control: The quality and quantity of extracted RNA should be assessed using:
-
Spectrophotometry (e.g., NanoDrop): To determine RNA concentration and purity (A260/A280 and A260/A230 ratios).
-
Gel Electrophoresis or Bioanalyzer: To check for RNA integrity (RIN value).
-
RNA Sequencing (RNA-Seq)
-
Library Preparation: The extracted RNA is used to construct a cDNA library. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA (rRNA) depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing Platform: High-throughput sequencing is performed using platforms such as Illumina (e.g., NovaSeq, HiSeq) which generate short reads, or Oxford Nanopore Technologies for long-read sequencing.
Bioinformatics Analysis
The analysis of RNA-seq data involves a series of computational steps to identify differentially expressed genes and interpret their biological functions.
-
Quality Control of Raw Reads: Tools like FastQC are used to assess the quality of the sequencing reads.
-
Read Trimming and Filtering: Adapters and low-quality bases are removed using tools such as Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: The cleaned reads are mapped to a reference genome using splice-aware aligners like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated between different conditions.[8]
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes are further analyzed to identify enriched Gene Ontology (GO) terms and metabolic pathways (e.g., KEGG pathways). This step provides insights into the biological processes affected by the different phosphate treatments.
Mandatory Visualization
Phosphate Signaling Pathway in Plants
The following diagram illustrates a simplified model of the central phosphate signaling pathway in plants, which is crucial for regulating gene expression in response to phosphate availability.
Caption: A simplified diagram of the central phosphate signaling pathway in plants.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the typical workflow for a comparative transcriptomic analysis of plants under different phosphate sources.
Caption: A generalized workflow for a plant comparative transcriptomics experiment.
References
- 1. Genome-Wide Analysis of the Arabidopsis Leaf Transcriptome Reveals Interaction of Phosphate and Sugar Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An RNA-Seq Transcriptome Analysis of Orthophosphate-Deficient White Lupin Reveals Novel Insights into Phosphorus Acclimation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Abiotic Stress RNA-Seq Experimental Design Guide - CD Genomics [cd-genomics.com]
- 5. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 6. cd-genomics.com [cd-genomics.com]
- 7. goldbio.com [goldbio.com]
- 8. google.com [google.com]
A Comparative Analysis of New Fertilizer Technologies and Ammophos
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging fertilizer technologies against Ammophos, a conventional nitrogen-phosphorus (NP) fertilizer. The analysis is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate nutrient management strategies. This compound, a widely used granular fertilizer, primarily consists of monoammonium phosphate (MAP) and diammonium phosphate (DAP), making it a water-soluble source of nitrogen and phosphorus.[1][2][3] It is recognized for stimulating plant growth, especially in soils deficient in phosphorus.[1] However, new technologies aim to improve upon conventional fertilizers by enhancing nutrient use efficiency and reducing environmental impact.
Section 1: Performance Comparison of Fertilizer Technologies
The following tables summarize the performance of controlled-release fertilizers, nano-fertilizers, and biofertilizers in comparison to conventional quick-release fertilizers like this compound.
Table 1: Nutrient Use Efficiency and Crop Yield
| Fertilizer Technology | Mechanism of Action | Nutrient Use Efficiency (NUE) Improvement | Impact on Crop Yield | Key Findings & Citations |
| This compound (Control) | Quick release of water-soluble nitrogen and phosphorus. | Baseline | Standard | A highly effective nitrogen-phosphorus fertilizer.[2] |
| Controlled-Release Fertilizers (CRFs) | Nutrients are encapsulated in a coating (e.g., polymer) that regulates their release over time, synchronized with plant needs.[4][5][6] | Can reduce the required nitrogen application rate by up to 20% while maintaining equivalent yields.[7] | Can maintain or increase yields with reduced fertilizer application. | Maximizes nutrient use efficiency and minimizes environmental concerns by matching nutrient release with the crop's changing demand.[4][8] |
| Nano-fertilizers | Utilizes nanoparticles (1-100 nm) for direct and efficient nutrient delivery into plant cells.[9] | Can boost nutrient absorption efficiency by 20–30% compared to conventional fertilizers.[10] | U.S. trials on corn showed an average yield increase of 15%.[11] | The small size of nanoparticles facilitates better absorption and penetration into plant tissues, enhancing growth and productivity.[9][10] |
| Biofertilizers | Live microorganisms (bacteria, fungi) that fix atmospheric nitrogen or solubilize soil phosphorus, making them available to plants.[12][13] | Enhances nutrient uptake through biological processes.[14] | Can increase crop yield by approximately 10% to 40%.[12] | A study on tomatoes showed that combining biofertilizers with a 50% reduced rate of chemical fertilizer significantly increased yield and growth.[15] |
Table 2: Environmental and Economic Considerations
| Fertilizer Technology | Environmental Impact | Economic Profile | Key Findings & Citations |
| This compound (Control) | Potential for nutrient leaching and runoff due to high water solubility. | Generally lower initial cost. | A conventional, widely available fertilizer.[3][16] |
| Controlled-Release Fertilizers (CRFs) | Reduced nutrient loss to the environment, minimizing water contamination.[7] | Higher initial cost, but can be offset by reduced application rates and increased efficiency.[7] | Offers environmental benefits by reducing nitrate leaching.[7] |
| Nano-fertilizers | Reduced eco-toxicity and nutrient runoff due to targeted delivery and lower application rates.[9] | Initial costs are higher, but can be offset by significant increases in grain yield and nutritional quality, leading to higher net returns.[9] | Contributes to sustainability by minimizing nutrient losses and environmental pollution.[9] |
| Biofertilizers | Eco-friendly; improves soil health and fertility without the negative impacts of chemical fertilizers.[15] | Lower cost than chemical fertilizers and can reduce the need for synthetic inputs. | Can improve soil structure and help protect plants from pathogens.[13] |
Section 2: Experimental Protocols for Fertilizer Evaluation
To ensure objective and statistically valid comparisons between fertilizer technologies, a standardized experimental protocol is essential.
1. Experimental Design:
-
Layout: A randomized complete block design (RCBD) or a split-plot design is recommended to minimize the effects of field variability.[17]
-
Treatments: Trials should include a range of application rates (e.g., sub-optimal, optimal, and supra-optimal) for each fertilizer type being compared.[18] A zero-fertilizer control plot is mandatory for establishing a baseline.
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical reliability and to account for random variation.[17][19]
-
Plot Characteristics: Plots should be of a uniform size, typically measuring around 4.5m x 5m, with 1-2 meter alleys between plots and blocks to prevent cross-contamination.[19]
2. Data Collection and Management:
-
Soil Analysis: Pre-trial soil samples (from 0-20cm and 20-50cm depths) should be collected and analyzed to characterize the baseline nutrient status.[19]
-
Crop Parameters: Consistent data collection methods should be employed to measure key agronomic traits.[17] This includes plant height, leaf area, biomass, and final crop yield.[19]
-
Nutrient Uptake Analysis: Plant tissue samples should be collected at various growth stages and analyzed to determine the concentration and uptake of key nutrients like nitrogen and phosphorus.
-
Data Management: All data should be meticulously recorded and managed to facilitate accurate statistical analysis.[17]
3. Application and Management:
-
Fertilizer Application: Fertilizers should be applied uniformly according to the treatment plan. For granular fertilizers like this compound, this may involve broadcasting and incorporation or banding.[20] Application methods must be consistent across all comparable treatments.
-
Agronomic Practices: All other factors such as crop variety, planting density, irrigation, and pest control should be kept uniform across all plots to ensure that any observed differences are attributable to the fertilizer treatments.[21]
4. Statistical Analysis:
-
Appropriate statistical tools, such as Analysis of Variance (ANOVA), should be used to analyze the collected data.[17] This allows for the determination of statistically significant differences between the treatment effects on crop yield and nutrient uptake.
Section 3: Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: A typical workflow for conducting fertilizer comparison field trials.
Plant Nutrient Uptake Pathways
Caption: Direct and symbiotic pathways for nitrogen and phosphorus uptake by plants.
References
- 1. graintrade.com.ua [graintrade.com.ua]
- 2. richfield.com.ua [richfield.com.ua]
- 3. This compound - Uzasiaexport platform - B2B e-commerce platform [uzasiaexport.com]
- 4. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 5. agrinextcon.com [agrinextcon.com]
- 6. fertilizer.org [fertilizer.org]
- 7. Controlled Release vs Slow Release Fertilizer Products in Vegetable Crops | Weekly Crop Update [sites.udel.edu]
- 8. jeeng.net [jeeng.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agristuff.com [agristuff.com]
- 12. A comprehensive overview of eco-friendly bio-fertilizers extracted from living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imskolkata.org [imskolkata.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. greenbiotech-co.com [greenbiotech-co.com]
- 16. novohim.com.ua [novohim.com.ua]
- 17. Best Practices for Fertilizer Trials [quicktrials.com]
- 18. researchgate.net [researchgate.net]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. New phosphorus products - Ontario Grain Farmer [ontariograinfarmer.ca]
- 21. repository.cimmyt.org [repository.cimmyt.org]
Safety Operating Guide
Proper Disposal of Ammophos in a Laboratory Setting
Ammophos, a common fertilizer based on ammonium phosphate, requires careful handling and disposal to prevent environmental contamination and ensure laboratory safety. While not considered highly toxic, its fertilizer properties can lead to eutrophication—the harmful overgrowth of algae in waterways.[1][2] Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals.
Immediate Safety and Spill Response
In the event of a spill, the primary objective is to contain the material and prevent it from entering sewers, drinking water sources, or any waterways.[1] For liquid spills, dike the area to reclaim the liquid.[1] Small spills can be managed by absorbing the material with sand, kitty litter, or another inert absorbent.[1] For larger spills, after containment, the material should be recovered for reuse as a fertilizer if possible.[1][3]
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.[4][5] If dust is generated, respiratory protection may be necessary.[2][4] Ensure good ventilation in the handling and storage areas.[1][4]
Disposal Procedures for Unused or Waste this compound
The guiding principle for this compound disposal is to comply with all applicable federal, state, and local environmental regulations.[1][6] Waste generated from the use of this product may be disposed of on-site or at an approved waste disposal facility.[7]
| Disposal Method | Description | Key Considerations |
| Reuse as Fertilizer | The most recommended method for uncontaminated this compound is to use it for its intended purpose as a fertilizer.[1][2] This can be achieved by applying it to soil following good agricultural and soil management practices.[1] | Ensure the material is not contaminated with other laboratory chemicals. Application should be in accordance with labeled use. |
| Licensed Waste Disposal | For contaminated or excess this compound that cannot be reused, disposal should be handled by a licensed waste disposal contractor.[6] Chemical and biosolid fertilizers are often considered hazardous waste and should not be disposed of in regular trash or down the drain.[8] | Package the waste in a clearly labeled, sealed container.[9] Inform the contractor of the chemical composition. This is the standard procedure for many laboratory chemical wastes to ensure environmental protection.[10] |
| Landfill | Solid inorganic chemical waste may sometimes be deposited in a specially monitored landfill.[10] | This option should only be considered if permitted by local regulations and if the waste is not classified as hazardous. Due to the risk of soil and water contamination, this is generally not the preferred method for laboratories without pre-approval from regulatory authorities.[10] |
| Container Disposal | Empty containers must be thoroughly rinsed with water before disposal.[7][11] The rinsate should be collected and added to a mixing tank for application as fertilizer or disposed of as chemical waste.[7] After rinsing, containers may be offered for recycling or disposed of in a sanitary landfill as approved by state and local authorities.[7] | Never reuse containers for storing other materials without proper and complete decontamination.[7] |
Experimental Protocols
Spill Neutralization and Cleanup Protocol for a Laboratory Setting:
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If the this compound is in a powder form that can become airborne, a dust mask or respirator is necessary.
-
Containment: For liquid spills, create a barrier with absorbent dikes or another suitable material to prevent spreading. For solid spills, carefully sweep up the material to avoid creating dust.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or kitty litter.
-
Collection: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with water. Be cautious to prevent cleaning runoff from entering municipal sewers or open bodies of water.[7] Collect the cleaning water for proper disposal if required by local regulations.
-
Waste Disposal: The collected waste should be placed in a sealed container, labeled as "this compound waste," and disposed of through a licensed hazardous waste contractor.[6][8]
Logical Flow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. mearsinc.com [mearsinc.com]
- 2. sdccd-keenan.newlook.safecollegessds.com [sdccd-keenan.newlook.safecollegessds.com]
- 3. agricocanada.com [agricocanada.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. recyclenation.com [recyclenation.com]
- 9. ergenvironmental.com [ergenvironmental.com]
- 10. ptb.de [ptb.de]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Ammophos
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Ammophos (Ammonium Polyphosphate). Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | Goggles are appropriate for eye protection.[1] Ensure they meet standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hands | Protective gloves | PVC or rubber gloves are recommended. Wash hands thoroughly after handling.[3] |
| Body | Protective clothing | Wear suitable protective clothing to avoid skin contact.[1][2] PVC/rubber aprons are also suggested. |
| Respiratory | Respiratory protection | Generally not required under normal, well-ventilated conditions.[4][5] If dust is generated, a disposable P1 respirator may be appropriate. Use only in well-ventilated areas.[3] |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the procedural steps for safely handling this compound.
1. Preparation and Area Setup:
- Ensure the work area is well-ventilated.[3][6]
- Have a copy of the Safety Data Sheet (SDS) readily accessible.
- Ensure safety showers and eyewash stations are accessible and operational.
- Assemble all necessary PPE as specified in the table above.
2. Handling Procedure:
- Don the appropriate PPE before handling the substance.
- Avoid breathing dust or vapors.[3][6]
- Avoid contact with skin and eyes.[3][6]
- Use controlled pouring and transfer techniques to minimize dust generation.
- Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving the work area.[3]
3. Storage:
- Store in a dry, well-ventilated area.
- Keep containers tightly closed.[3]
- Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
4. Spill and Cleanup:
- In case of a spill, collect the material mechanically.[6]
- Avoid generating dust during cleanup.[6]
- Flush the residue with water.[6]
- Dispose of contaminated materials in accordance with local, regional, and national regulations.[3]
5. Disposal:
- Dispose of contents and containers at a hazardous or special waste collection point, following all applicable regulations.[3]
Emergency Response Workflow
The following diagram illustrates the logical workflow for responding to an emergency involving this compound exposure.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
